N-lactoyl-phenylalanine
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-hydroxypropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(14)11(15)13-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,15)(H,16,17)/t8-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRJJZHHNGABMQ-WPRPVWTQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183241-73-8 | |
| Record name | N-Lactoylphenylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Biological Synthesis of N-Lactoyl-Phenylalanine by CNDP2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-lactoyl-phenylalanine (Lac-Phe) is a recently identified signaling metabolite that plays a significant role in regulating appetite and energy metabolism. This molecule is synthesized endogenously through the enzymatic action of Cytosolic Nonspecific Dipeptidase 2 (CNDP2), which catalyzes the condensation of lactate and phenylalanine. This technical guide provides an in-depth overview of the biological synthesis of this compound by CNDP2, offering detailed experimental protocols for its production and quantification. The guide is intended for researchers, scientists, and drug development professionals interested in the study and application of this important biomolecule.
Introduction
N-lactoyl-amino acids are a class of metabolites formed by the enzymatic conjugation of lactate to an amino acid.[1] Among these, this compound (Lac-Phe) has garnered significant attention due to its role as a signaling molecule that can suppress appetite and is associated with physical exercise.[2] The primary enzyme responsible for the biosynthesis of Lac-Phe is Cytosolic Nonspecific Dipeptidase 2 (CNDP2), also known as carnosine dipeptidase 2.[1][3] CNDP2, a member of the M20 metallopeptidase family, catalyzes the formation of N-lactoyl-amino acids through a process of reverse proteolysis, a reaction previously thought to be negligible in vivo.[1][3] This enzyme demonstrates a preference for hydrophobic amino acids and requires manganese ions (Mn²⁺) for its full activity.[3][4]
This guide details the methodologies for the biological synthesis of this compound using recombinant CNDP2, including the expression and purification of the enzyme, the enzymatic synthesis protocol, and methods for the quantification of the product.
CNDP2-Mediated Synthesis of this compound
The synthesis of this compound by CNDP2 is a condensation reaction between L-lactate and L-phenylalanine. This reversible reaction is thermodynamically unfavorable under standard conditions; however, it is driven forward by the high intracellular concentrations of lactate and phenylalanine that can occur, for example, during strenuous physical exercise.[3]
Signaling Pathway and Logical Relationships
The production of this compound is initiated by an increase in intracellular lactate and phenylalanine levels. CNDP2, a cytosolic enzyme, then catalyzes their condensation. The newly synthesized this compound can then be secreted from the cell to act as a signaling molecule.
Experimental Protocols
This section provides detailed protocols for the key experiments required for the biological synthesis and analysis of this compound.
Recombinant Human CNDP2 Expression and Purification
The following is a general protocol for the expression of His-tagged human CNDP2 in E. coli and its subsequent purification.
Materials:
-
Human CNDP2 cDNA in a suitable expression vector (e.g., pET vector with an N-terminal His6-tag)
-
E. coli expression strain (e.g., BL21(DE3))
-
LB Broth and LB agar plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Dialysis buffer (25 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1 mM MnCl₂)
Protocol:
-
Transformation: Transform the CNDP2 expression vector into competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to culture for 4-6 hours at 30°C or overnight at 18°C.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes. Sonicate the cell suspension on ice to complete lysis.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged CNDP2 with Elution Buffer.
-
Dialysis: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole and for buffer exchange.
-
Concentration and Storage: Concentrate the purified protein using a suitable method (e.g., centrifugal filters) and store at -80°C in aliquots.
Enzymatic Synthesis of this compound
This protocol describes the in vitro synthesis of this compound using purified recombinant CNDP2.
Materials:
-
Purified recombinant human CNDP2
-
L-Lactic acid sodium salt
-
L-Phenylalanine
-
Reaction Buffer (25 mM Tris-HCl, pH 7.4)
-
Manganese (II) chloride (MnCl₂) solution
-
Quenching solution (e.g., ice-cold methanol or acetonitrile)
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
10 mM L-Lactate
-
10 mM L-Phenylalanine
-
0.1 mM MnCl₂
-
1 µg purified CNDP2
-
Reaction Buffer to a final volume of 100 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes to 24 hours, depending on the desired yield).
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold quenching solution.
-
Sample Preparation for Analysis: Centrifuge the quenched reaction mixture at high speed (e.g., 17,000 x g) for 10 minutes to pellet the precipitated protein. The supernatant can then be used for LC-MS/MS analysis.
Quantification of this compound by LC-MS/MS
This protocol provides a general method for the quantification of this compound in the reaction mixture.
Materials:
-
This compound standard
-
This compound-d5 (or other suitable internal standard)
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
C18 reversed-phase HPLC column
Protocol:
-
Sample Preparation: To the supernatant from the enzymatic reaction, add the internal standard (e.g., this compound-d5) to a final concentration of 1 µM.
-
LC Separation: Inject the sample onto the C18 column. Elute with a gradient of Mobile Phase B.
-
MS/MS Detection: Use a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the parent and product ions for this compound and its internal standard.
-
Quantification: Generate a standard curve using known concentrations of this compound and quantify the amount in the samples based on the peak area ratio to the internal standard.
Data Presentation
Quantitative Data
The following table summarizes the available quantitative data for the CNDP2-catalyzed synthesis of this compound. It is important to note that while an equilibrium constant has been reported, detailed kinetic parameters for the forward synthesis reaction (Km, Vmax, kcat) are not yet available in the peer-reviewed literature.
| Parameter | Value | Reference |
| Equilibrium Constant (K) | 2.7 x 10⁻² M⁻¹ - 3.1 x 10⁻² M⁻¹ | [3] |
| Optimal pH | ~7.4 | [3] |
| Required Cofactor | Mn²⁺ | [3] |
| Km (L-Lactate) | Not Reported | - |
| Km (L-Phenylalanine) | Not Reported | - |
| Vmax | Not Reported | - |
| kcat | Not Reported | - |
Experimental Workflows and Logical Relationships
Experimental Workflow for Biological Synthesis and Analysis
The overall workflow for producing and analyzing this compound involves several key stages, from the initial molecular biology steps to the final analytical quantification.
Conclusion
The biological synthesis of this compound by CNDP2 represents a fascinating example of reverse proteolysis with significant physiological relevance. This technical guide provides a comprehensive framework for researchers to produce and study this important signaling molecule. While the fundamental enzymatic reaction is understood, further research is needed to fully elucidate the kinetic parameters of the synthesis reaction and to explore the broader substrate scope of CNDP2 in the context of N-lactoyl-amino acid formation. The methodologies outlined herein should serve as a valuable resource for advancing our understanding of this novel metabolic pathway and its potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. An exercise-inducible metabolite that suppresses feeding and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-lactoyl-amino acids are ubiquitous metabolites that originate from CNDP2-mediated reverse proteolysis of lactate and amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The zinc form of carnosine dipeptidase 2 (CN2) has dipeptidase activity but its substrate specificity is different from that of the manganese form - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Lactoyl-Phenylalanine (Lac-Phe): A Novel Signaling Metabolite in Metabolic Regulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
N-lactoyl-phenylalanine (Lac-Phe) is a recently identified, blood-borne signaling metabolite that has emerged as a critical link between physiological stressors like intense exercise and metabolic regulation.[1] Synthesized from the condensation of lactate and phenylalanine, Lac-Phe is a potent anorexigenic molecule, playing a significant role in suppressing food intake, reducing adiposity, and improving glucose homeostasis.[2][3] Its production is catalyzed by the cytosolic enzyme Carnosine Dipeptidase 2 (CNDP2), which is highly expressed in immune and epithelial cells.[2][4] The discovery of Lac-Phe has provided a molecular explanation for the appetite-suppressing effects of vigorous physical activity and the weight-loss-associated effects of the widely used anti-diabetic drug, metformin.[5][6] This guide provides a comprehensive overview of the biosynthesis, physiological roles, and mechanism of action of Lac-Phe, presents key quantitative data and experimental protocols, and explores its potential as a therapeutic target for metabolic diseases.
Biosynthesis of this compound
Lac-Phe is an N-acyl-amino acid formed through the CNDP2-mediated condensation of (S)-lactate and L-phenylalanine.[4][7] This biosynthetic pathway is notable as it represents a form of reverse proteolysis.[8] The reaction is thermodynamically unfavorable but is driven forward by high intracellular concentrations of its precursors, lactate and phenylalanine.[8]
Key Stimuli for Lac-Phe Production:
-
Intense Exercise: Vigorous physical activity leads to a significant increase in muscle-derived lactate, which drives CNDP2-mediated synthesis of Lac-Phe.[4] Sprinting induces a more dramatic increase in plasma Lac-Phe than resistance or endurance training.[5]
-
Metformin Treatment: The anti-diabetic drug metformin inhibits mitochondrial complex I, leading to increased intracellular lactate and glycolytic flux, which in turn stimulates Lac-Phe production.[1][6] This mechanism is a key mediator of metformin's anorexigenic and anti-obesity effects.[9]
-
Feeding: The intake of food, particularly carbohydrates, can also increase Lac-Phe levels.[4][10]
-
Pathological Conditions: Elevated Lac-Phe is observed in conditions characterized by high lactate or phenylalanine levels, such as mitochondrial diseases and phenylketonuria (PKU).[1][4][11]
The primary sites of Lac-Phe biosynthesis are CNDP2-positive cells, which include macrophages, monocytes, and epithelial cells in various organs such as the gut and kidney.[2][4][12]
References
- 1. Lac-Phe: a central metabolic regulator and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. madbarn.com [madbarn.com]
- 3. An exercise-inducible metabolite that suppresses feeding and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trends in Endocrinology & Metabolism | Metabolite of the Month: Lac-Phe (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a Link Between Exercise and Appetite Regulation – Fight Aging! [fightaging.org]
- 6. Lac-Phe mediates the anti-obesity effect of metformin. | Broad Institute [broadinstitute.org]
- 7. Lac-Phe - Wikipedia [en.wikipedia.org]
- 8. CNDP2: An Enzyme Linking Metabolism and Cardiovascular Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lac-Phe mediates the effects of metformin on food intake and body weight. | Broad Institute [broadinstitute.org]
- 10. researchgate.net [researchgate.net]
- 11. N‐Lactoyl Amino Acids: Emerging Biomarkers in Metabolism and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
N-Lactoyl-Phenylalanine: An In-depth Technical Guide on the Exercise-Induced Metabolite
Executive Summary
N-lactoyl-phenylalanine (Lac-Phe) has emerged as a significant exercise-induced signaling metabolite with potent effects on appetite regulation and energy balance. Synthesized from the condensation of lactate and phenylalanine by the enzyme carnosine dipeptidase 2 (CNDP2), Lac-Phe acts as a blood-borne signal that suppresses feeding and reduces adiposity.[1][2][3][4] This technical guide provides a comprehensive overview of the core biochemistry, physiological roles, and preclinical evidence surrounding Lac-Phe. It details key experimental protocols, presents quantitative data from foundational studies in structured tables, and visualizes the critical pathways and workflows, offering a vital resource for researchers, scientists, and drug development professionals exploring its therapeutic potential.
Biochemistry of this compound
Discovery and Synthesis
N-lactoyl-amino acids were identified as a class of mammalian metabolites during an untargeted metabolomics screen.[4][5] Subsequent research established that these pseudodipeptides are formed through a process of reverse proteolysis, a mechanism previously thought to be negligible in vivo.[4][5] The most prominent of these, this compound, is synthesized from L-lactate, produced in abundance during intense exercise, and the essential amino acid L-phenylalanine.[6][7][8]
The primary enzyme responsible for this condensation reaction is Cytosolic Nonspecific Dipeptidase 2 (CNDP2), also known as carnosine dipeptidase II.[1][5][9] The biosynthesis occurs in CNDP2-positive cells, which include a range of cell types such as macrophages, monocytes, and various immune and epithelial cells.[2][3][10] The formation is driven by mass action, with high intracellular concentrations of lactate and phenylalanine promoting the synthesis of Lac-Phe.[7][9]
Figure 1: Biochemical Synthesis of this compound.
Physiological Role and Mechanism of Action
Appetite Suppression and Energy Homeostasis
The primary and most studied physiological role of Lac-Phe is the suppression of food intake.[8][11][12] Pharmacological administration of Lac-Phe to diet-induced obese (DIO) mice significantly reduces food consumption without affecting locomotor activity or overall energy expenditure.[3][8][13] This anorexigenic effect leads to reduced body weight, decreased adiposity, and improved glucose homeostasis with chronic administration.[8][10][11] Conversely, genetic ablation of CNDP2 in mice, which impairs Lac-Phe synthesis, leads to increased food intake and exacerbates obesity following an exercise regimen.[2][8][14]
The appetite-suppressing effects of Lac-Phe appear to be most pronounced in obese individuals.[14] Studies in mice have shown that Lac-Phe administration did not significantly alter the appetite of lean, healthy mice.[6][15] In humans, the intensity of exercise correlates with the magnitude of the post-exercise plasma Lac-Phe increase, with sprint exercise inducing the most dramatic rise.[8]
Anti-Inflammatory Effects
Beyond its role in metabolism, emerging evidence suggests Lac-Phe possesses anti-inflammatory properties. In mouse models of colitis, Lac-Phe treatment was shown to alleviate symptoms by inhibiting the M1 polarization of macrophages.[1] Mechanistically, this is achieved by suppressing the activation of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[1]
Signaling Pathways
The precise molecular targets and signaling mechanisms of Lac-Phe are an active area of investigation.
-
Central Nervous System: Recent studies suggest Lac-Phe exerts its effects on appetite by directly acting on the central nervous system. It has been shown to inhibit AgRP (Agouti-related peptide) neurons in the hypothalamus, a critical population of neurons that stimulate feeding.[12][16]
-
NF-κB Pathway: In the context of inflammation, Lac-Phe has been demonstrated to suppress the NF-κB signaling pathway in macrophages, thereby reducing the expression of pro-inflammatory cytokines.[1]
-
AMPK-PGC1α-PPARγ Pathway: In a model of spinal cord injury, Lac-Phe was found to modulate lipid metabolism in microglia and macrophages through the activation of the AMPK-PGC1α-PPARγ signaling pathway, promoting a shift toward an anti-inflammatory M2 phenotype.[17]
Figure 2: Proposed Signaling Pathways for Lac-Phe Action.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on Lac-Phe.
Table 1: Effects of Acute Lac-Phe Administration in Diet-Induced Obese (DIO) Mice
| Parameter | Dosage | Observation | Duration | Reference |
|---|---|---|---|---|
| Food Intake | 50 mg/kg (IP) | ~50% reduction compared to vehicle | 12 hours | [8][13][18] |
| Locomotor Activity | 50 mg/kg (IP) | No significant effect | 12 hours | [8][13] |
| Energy Expenditure | 50 mg/kg (IP) | No significant effect | 12 hours |[8][13] |
Table 2: Effects of Chronic Lac-Phe Administration in DIO Mice
| Parameter | Dosage | Observation | Duration | Reference |
|---|---|---|---|---|
| Cumulative Food Intake | Not specified | Reduced | 10 days | [8] |
| Body Weight | Not specified | Reduced (due to loss of body fat) | 10 days | [8][14] |
| Glucose Tolerance | Not specified | Improved | 10 days |[8][18] |
Table 3: Phenotype of CNDP2 Knockout (KO) Mice
| Condition | Observation | Duration | Reference |
|---|---|---|---|
| High-Fat Diet + Exercise | Gained 13% more weight than wild-type | 40 days | [14] |
| High-Fat Diet + Exercise | Did not lose as much weight as wild-type | Not specified | [8] |
| Acetaminophen Overdose | Aggravated renal injury | Acute |[19] |
Table 4: Plasma Lac-Phe Concentrations in Humans
| Condition | Mean Concentration (± SD) | Subject Group | Reference |
|---|---|---|---|
| Baseline | 31.5 ± 10 nmol/L | Junior Triathletes | [20][21][22] |
| Post-Exercise (Peak) | 101.0 ± 40.1 nmol/L | Junior Triathletes | [20][21][22] |
| Post-Exercise (15 min) | 89.7 ± 30.4 nmol/L | Junior Triathletes |[20][21][22] |
Key Experimental Protocols
Animal Models and Exercise Regimens
-
Model: Diet-induced obese (DIO) mice are the standard model. C57BL/6J mice are typically fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity.[8][18]
-
Exercise Protocol: A common protocol involves treadmill running. A schematic for a single bout of intense exercise might involve a graded increase in speed and incline until exhaustion.[23] For chronic exercise studies, mice may be subjected to regular treadmill running sessions (e.g., 5 days/week) for several weeks.[14][24]
Lac-Phe Administration Studies
-
Route of Administration: Intraperitoneal (IP) injection is used for in vivo studies, as oral administration of Lac-Phe has been shown to be ineffective, likely due to hydrolysis in the digestive tract.[6][7][25]
-
Dosage: A commonly used acute dose in mice is 50 mg/kg, which elevates circulating Lac-Phe to levels comparable to those seen after intense exercise.[13][25]
-
Vehicle Control: A saline or PBS solution is typically used as the vehicle control for injection studies.
Metabolite Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of Lac-Phe in biological matrices.[20][21][26]
-
Sample Preparation:
-
Collect blood samples (e.g., from tail vein or terminal bleed) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge to separate plasma.
-
For analysis, perform protein precipitation by adding a solvent like acetonitrile, often containing a deuterated internal standard (e.g., d5-lactoyl-phenylalanine), to a small volume of plasma (e.g., 20-100 µL).[27]
-
Vortex and centrifuge to pellet precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.[27]
-
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column using a gradient of mobile phases, such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[28]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for both Lac-Phe and its stable isotope-labeled internal standard.
Figure 3: Workflow for Investigating Lac-Phe Function.
CNDP2 Knockout Mouse Generation
-
Methodology: CNDP2 knockout (KO) mice can be generated using CRISPR/Cas9 technology to introduce a frameshift mutation or delete critical exons of the Cndp2 gene.[19]
-
Validation: Successful gene ablation should be confirmed at the genomic level (PCR and sequencing), transcript level (RT-qPCR), and protein level (Western blot analysis of tissues like liver, kidney, and macrophages).[19][29] Functional validation involves demonstrating a significant reduction in dipeptidase activity and a blunted Lac-Phe response to exercise.[19]
Conclusion and Future Directions
This compound is a conserved, exercise-inducible metabolite that functions as a key signaling molecule in the regulation of food intake and energy balance.[3] Its synthesis by CNDP2 provides a direct link between peripheral lactate metabolism and central appetite control.[1][12] The robust preclinical data demonstrating its ability to reduce adiposity and improve glucose homeostasis in obese models positions Lac-Phe and its associated pathways as promising therapeutic targets for obesity and related metabolic disorders.[11][15]
Future research should focus on:
-
Receptor Identification: Identifying the specific cell surface receptor(s) for Lac-Phe is critical to fully elucidating its signaling mechanism.
-
Human Studies: Translating the findings from animal models to humans through controlled clinical trials is essential to validate its therapeutic efficacy and safety.
-
Pharmacokinetics and Drug Delivery: Given its poor oral bioavailability, developing strategies for effective delivery of Lac-Phe or small molecule mimetics is a key challenge for drug development.[6]
-
Broader Physiological Roles: Investigating the role of Lac-Phe in other physiological contexts, such as aging, neuroprotection, and its potential as a biomarker for mitochondrial dysfunction, warrants further exploration.[15][16][25]
References
- 1. Exercise-induced Metabolite this compound Ameliorates Colitis by Inhibiting M1 Macrophage Polarization via the Suppression of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. madbarn.com [madbarn.com]
- 3. jeoct.com [jeoct.com]
- 4. N-lactoyl-amino acids are ubiquitous metabolites that originate from CNDP2-mediated reverse proteolysis of lactate and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-lactoyl-amino acids are ubiquitous metabolites that originate from CNDP2-mediated reverse proteolysis of lactate and amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bigthink.com [bigthink.com]
- 7. proteopedia.org [proteopedia.org]
- 8. This compound as a Link Between Exercise and Appetite Regulation – Fight Aging! [fightaging.org]
- 9. N‐Lactoyl Amino Acids: Emerging Biomarkers in Metabolism and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Trends in Endocrinology & Metabolism | Metabolite of the Month: Lac-Phe (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioengineer.org [bioengineer.org]
- 13. An exercise-inducible metabolite that suppresses feeding and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vigorous exercise decreases appetite and promotes weight loss through the production of the metabolite Lac-Phe | Observatoire de la prévention de l'Institut de Cardiologie de Montréal [observatoireprevention.org]
- 15. N-lactoyl phenylalanine suppresses appetite and obesity with important implications for aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound modulates lipid metabolism in microglia/macrophage via the AMPK-PGC1α-PPARγ pathway to promote recovery in mice with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fiercebiotech.com [fiercebiotech.com]
- 19. Carnosine dipeptidase II (CNDP2) protects cells under cysteine insufficiency by hydrolyzing glutathione-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Proof-of-concept of a prior validated LC-MS/MS method for detection of this compound in dried blood spots before, during and after a performance diagnostic test of junior squad triathletes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Proof-of-concept of a prior validated LC-MS/MS method for detection of this compound in dried blood spots before, during and after a performance diagnostic test of junior squad triathletes [frontiersin.org]
- 22. Proof-of-concept of a prior validated LC-MS/MS method for detection of this compound in dried blood spots before, during and after a performance diagnostic test of junior squad triathletes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. AU2022271191A1 - Lactoyl amino acids for the treatment of metabolic disease - Google Patents [patents.google.com]
- 24. Exercise performance is not improved in mice with skeletal muscle deletion of natriuretic peptide clearance receptor | PLOS One [journals.plos.org]
- 25. N-Lactoyl Phenylalanine Disrupts Insulin Signaling, Induces Inflammation, and Impairs Mitochondrial Respiration in Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Performance of laboratory tests used to measure blood phenylalanine for the monitoring of patients with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. researchgate.net [researchgate.net]
Endogenous Production and Regulation of N-Lactoyl-Phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-lactoyl-phenylalanine (Lac-Phe) is an exercise-inducible metabolite that has emerged as a key signaling molecule in the regulation of appetite and energy homeostasis. Synthesized endogenously from lactate and phenylalanine, Lac-Phe levels are dynamically regulated by physiological states, primarily intense physical activity and pharmacological interventions such as metformin administration. This technical guide provides an in-depth overview of the biosynthesis, regulation, and physiological functions of Lac-Phe. It details the enzymatic machinery responsible for its production, summarizes key quantitative data on its induction, outlines experimental protocols for its study, and illustrates the signaling pathways through which it exerts its effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of metabolism, exercise physiology, and drug development.
Introduction
The discovery of this compound (Lac-Phe) as a blood-borne signaling molecule has provided new insights into the molecular mechanisms that underpin the metabolic benefits of exercise.[1][2] This pseudodipeptide, formed from the condensation of lactate and phenylalanine, has been shown to suppress feeding and reduce body weight in preclinical models, highlighting its potential as a therapeutic target for obesity and related metabolic disorders.[3][4] This guide will explore the core aspects of Lac-Phe biology, from its endogenous production and regulation to its physiological effects and the experimental methodologies used to investigate them.
Endogenous Production of this compound
The primary mechanism for the endogenous production of Lac-Phe is the enzymatic conjugation of L-lactate and L-phenylalanine.
The CNDP2 Enzyme: The Key Biosynthetic Engine
The synthesis of Lac-Phe is catalyzed by the cytosolic nonspecific dipeptidase 2 (CNDP2), also known as carnosine dipeptidase 2.[5][6] CNDP2 belongs to the M20 metallopeptidase family and facilitates the formation of a peptide bond between the carboxyl group of lactate and the amino group of phenylalanine in a process described as reverse proteolysis.[5][6] The reaction is dependent on the intracellular concentrations of its substrates, lactate and phenylalanine.[7]
Tissue Distribution of CNDP2
CNDP2 is ubiquitously expressed in various tissues, with the highest levels found in the kidney and liver.[8] It is also expressed in peripheral blood leukocytes.[1] The widespread distribution of CNDP2 suggests that multiple organs and cell types have the capacity to produce Lac-Phe, including macrophages, monocytes, and other immune and epithelial cells.[3][9]
Regulation of this compound Production
The production of Lac-Phe is tightly regulated by physiological and pharmacological stimuli that modulate the availability of its precursors.
Exercise-Induced Production
Intense physical exercise is the most potent physiological stimulus for Lac-Phe production.[2][10] During strenuous activity, skeletal muscles produce large amounts of lactate, which is released into the bloodstream. The elevated circulating lactate, along with available phenylalanine, drives the CNDP2-mediated synthesis of Lac-Phe.[2][6] The magnitude of the increase in plasma Lac-Phe is dependent on the intensity of the exercise, with sprint and high-intensity interval training leading to more significant elevations than endurance exercise.[10]
Pharmacological Regulation by Metformin
The anti-diabetic drug metformin has been shown to be a potent inducer of Lac-Phe production.[11] Metformin treatment leads to an increase in intracellular lactate, which in turn serves as a substrate for CNDP2-mediated Lac-Phe synthesis.[11]
Physiological Functions of this compound
The primary physiological role of Lac-Phe identified to date is the regulation of appetite and energy balance.
Appetite Suppression
Pharmacological administration of Lac-Phe in diet-induced obese mice has been shown to suppress food intake by approximately 50% over a 12-hour period without affecting movement or energy expenditure.[3][4] Chronic administration leads to reduced cumulative food intake, decreased adiposity, and lower body weight.[3] Conversely, genetic ablation of CNDP2 in mice, which impairs Lac-Phe biosynthesis, results in increased food intake and obesity following exercise training.[3]
Signaling Pathway in the Hypothalamus
The appetite-suppressing effects of Lac-Phe are mediated through its action on the central nervous system. The hypothalamus, a key brain region for the regulation of energy homeostasis, is a primary target. Lac-Phe is thought to cross the blood-brain barrier and directly interact with neurons in the arcuate nucleus of the hypothalamus.[12] Specifically, Lac-Phe has been shown to inhibit the activity of Agouti-related peptide (AgRP) neurons, which are orexigenic (appetite-stimulating).[13] While the direct receptor for Lac-Phe is still under investigation, its inhibitory effect on AgRP neurons is believed to involve the activation of ATP-sensitive potassium (KATP) channels.[13] The inhibition of AgRP neurons can subsequently disinhibit anorexigenic (appetite-suppressing) pro-opiomelanocortin (POMC) neurons, leading to a net reduction in food intake.[14][15][16]
Quantitative Data
The following tables summarize quantitative data on Lac-Phe levels under various conditions.
Table 1: Plasma this compound Concentrations in Humans After Exercise
| Condition | Baseline Lac-Phe (nmol/L) | Post-Exercise Lac-Phe (nmol/L) | Fold Change | Reference |
| Sedentary (overweight/obese) | ~25 | ~50 (after 30 min endurance) | ~2 | [17] |
| Junior Triathletes (incremental test) | 31.5 ± 10 | 101.0 ± 40.1 (at exhaustion) | ~3.2 | [18][19][20] |
| Healthy, active men (vigorous intensity) | ~30 | ~150 (immediately post-exercise) | ~5 | [10] |
Table 2: Plasma this compound Concentrations in Mice After Exercise
| Condition | Baseline Lac-Phe (µM) | Post-Exercise Lac-Phe (µM) | Fold Change | Reference |
| C57BL/6J mice (treadmill to exhaustion) | ~0.5 | ~5.0 | ~10 | [18][21] |
Table 3: Dose-Dependent Effects of this compound on Food Intake in Diet-Induced Obese Mice
| Dose (mg/kg, IP) | Food Intake Reduction (%) | Duration of Effect | Reference |
| 50 | ~50% | 12 hours | [3][4] |
| 0.2 (daily for 21 days) | Significant colitis symptom reduction without appetite effect | 21 days | [1] |
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the analysis of Lac-Phe in plasma samples.
Sample Preparation:
-
To 50 µL of plasma, add 250 µL of methanol containing an internal standard (e.g., d5-Lactoyl-Phenylalanine).[17]
-
Vortex for 30 seconds to precipitate proteins.[17]
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.[17]
-
Transfer the supernatant to a new tube and dry under vacuum.[17]
-
Reconstitute the dried extract in a suitable solvent (e.g., 50 µL of 25% acetonitrile in water).[17]
Liquid Chromatography:
-
Column: A HILIC column (e.g., SeQuant ZIC-HILIC) is commonly used.[22]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous is typically used to retain and elute the polar Lac-Phe molecule.
-
Flow Rate: 0.3-0.5 mL/min.
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: For Lac-Phe, the transition m/z 236.1 -> 120.1 is commonly monitored. For a d5-internal standard, a corresponding shifted transition would be used.[21]
In Vivo Administration of this compound in Mice
This protocol describes the administration of Lac-Phe to mice to study its effects on appetite.
Animal Model:
-
Diet-induced obese (DIO) mice are a common model. Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period to induce obesity.[21]
Dosing:
-
Compound Preparation: Synthesize or purchase this compound. Dissolve in a sterile vehicle such as saline.
-
Route of Administration: Intraperitoneal (IP) injection is effective. Oral administration is not effective due to the hydrolysis of the peptide bond in the digestive tract.[7][21]
-
Dosage: A common acute dose is 50 mg/kg.[21][23] For chronic studies, daily injections can be administered.[4]
Appetite Monitoring:
-
Individually house mice to accurately measure food intake.
-
Measure food intake at regular intervals (e.g., every few hours for acute studies, daily for chronic studies).
-
Monitor body weight daily.
-
Use metabolic cages to simultaneously measure food intake, energy expenditure, and locomotor activity.
CNDP2 Enzyme Activity Assay
A detailed, standardized protocol for CNDP2 activity with respect to Lac-Phe synthesis is not widely available in the literature. However, a general approach can be inferred.
Principle: The assay would measure the formation of Lac-Phe from lactate and phenylalanine in the presence of a source of CNDP2 enzyme (e.g., recombinant CNDP2 or tissue lysate) and the necessary cofactor, Mn2+.[5][6]
Reaction Mixture:
-
Buffer: Tris-HCl (e.g., 25 mM, pH 7.4).[5]
-
Cofactor: MnCl2 (e.g., 0.1 mM).[5]
-
Substrates: L-lactate and L-phenylalanine at varying concentrations to determine kinetic parameters.
-
Enzyme source: Recombinant human CNDP2 or tissue homogenate.
Procedure:
-
Incubate the reaction mixture at 37°C.[5]
-
Take aliquots at different time points.
-
Stop the reaction (e.g., by adding a strong acid or organic solvent).
-
Quantify the amount of Lac-Phe produced using LC-MS/MS as described above.
Kinetic Analysis:
-
By varying the concentrations of lactate and phenylalanine, one can determine the Michaelis-Menten constants (Km) and the maximum reaction velocity (Vmax) for the CNDP2 enzyme. An apparent equilibrium constant (K) for the formation of Lac-Phe has been reported to be approximately 3.1 x 10⁻² M⁻¹.[5]
Visualizations
Signaling Pathway of this compound
References
- 1. Exercise-induced Metabolite this compound Ameliorates Colitis by Inhibiting M1 Macrophage Polarization via the Suppression of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openagrar.de [openagrar.de]
- 3. An exercise-inducible metabolite that suppresses feeding and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a Link Between Exercise and Appetite Regulation – Fight Aging! [fightaging.org]
- 5. N-lactoyl-amino acids are ubiquitous metabolites that originate from CNDP2-mediated reverse proteolysis of lactate and amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CNDP2: An Enzyme Linking Metabolism and Cardiovascular Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. proteopedia.org [proteopedia.org]
- 8. CNDP2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 9. N-lactoyl phenylalanine suppresses appetite and obesity with important implications for aging and age-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exercise intensity determines circulating levels of Lac-Phe and other exerkines: a randomized crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. genecards.org [genecards.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Lactate activates hypothalamic POMC neurons by intercellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lactate activates hypothalamic POMC neurons by intercellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exercise-Induced N-Lactoylphenylalanine Predicts Adipose Tissue Loss during Endurance Training in Overweight and Obese Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Proof-of-concept of a prior validated LC-MS/MS method for detection of this compound in dried blood spots before, during and after a performance diagnostic test of junior squad triathletes [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. An exercise-inducible metabolite that suppresses feeding and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
The Role of N-Lactoyl-Phenylalanine in the Gut-Brain Axis: A Technical Guide
Abstract: N-lactoyl-phenylalanine (Lac-Phe), a metabolite synthesized from lactate and phenylalanine, has recently emerged as a critical signaling molecule in the gut-brain axis, particularly in the regulation of appetite and energy metabolism. Produced endogenously by the enzyme Carnosine Dipeptidase 2 (CNDP2) in response to physiological stimuli such as intense exercise and metformin administration, Lac-Phe acts as a blood-borne signal that suppresses feeding and reduces adiposity. This technical guide provides an in-depth overview of the biosynthesis, signaling pathways, and physiological functions of Lac-Phe. It includes a summary of key quantitative data, detailed experimental protocols for its study, and visual diagrams of its core mechanisms, designed for researchers, scientists, and drug development professionals in the fields of metabolism, neuroscience, and pharmacology.
Introduction
The gut-brain axis is a bidirectional communication network that integrates gastrointestinal and central nervous system functions, playing a vital role in maintaining metabolic homeostasis.[1] This axis involves complex interactions through neural, endocrine, and immune pathways.[1] Recently, a novel signaling metabolite, this compound (Lac-Phe), was identified as a key player in this network.[2][3] It is formed from the condensation of L-lactate, a byproduct of strenuous exercise, and the essential amino acid L-phenylalanine.[2] The discovery of Lac-Phe as an "exerkine"—a molecule released in response to exercise—that suppresses appetite has provided a new molecular link between physical activity and metabolic benefits.[3][4]
This document serves as a technical resource, consolidating current knowledge on Lac-Phe. We will explore its enzymatic synthesis, its mechanism of action on hypothalamic neurons, and its broader implications for metabolic diseases like obesity. The guide also provides detailed methodologies to facilitate further research into this promising therapeutic target.
Biosynthesis and Regulation of this compound
The primary enzyme responsible for the synthesis of Lac-Phe is Cytosolic Nonspecific Dipeptidase 2 (CNDP2) , also known as Carnosine Dipeptidase 2.[5][6] CNDP2 catalyzes the formation of Lac-Phe through a process of reverse proteolysis, condensing L-lactate and L-phenylalanine.[2][6] This reaction is thermodynamically unfavorable but is driven forward by the high intracellular concentrations of its substrates that occur during specific physiological states.[2]
Key points on biosynthesis:
-
Enzyme: CNDP2, a highly conserved M20 family metallopeptidase that requires Mn²⁺ for full activity.[5][7]
-
Substrates: L-lactate and L-phenylalanine.[2]
-
Cellular Sources: CNDP2 is expressed ubiquitously. Key CNDP2+ cells involved in Lac-Phe production include immune cells (macrophages, monocytes), epithelial cells (notably in the gut and kidney), and microglial cells in the brain.[8][9][10]
-
Regulation: Lac-Phe production is significantly upregulated by:
-
Intense Exercise: Increased circulating levels of muscle-derived lactate drive Lac-Phe synthesis.[11] Sprint exercise induces the most dramatic increase, followed by resistance and endurance training.[2]
-
Metformin Administration: The anti-diabetic drug metformin inhibits mitochondrial complex I, leading to increased intracellular lactate from glycolysis, which in turn drives Lac-Phe production, particularly in intestinal epithelial cells.[12][13]
-
High-Calorie Diet: In rats, a high-calorie diet has been shown to induce changes in Lac-Phe levels in the brain, independent of exercise.[9][14]
-
The synthesis reaction is depicted in the diagram below.
Signaling Pathways and Mechanism of Action in the Gut-Brain Axis
Lac-Phe functions as a humoral signal, circulating in the bloodstream to exert its effects on the central nervous system, specifically within the hypothalamus, a key region for appetite regulation.[4][10]
Central Neuronal Circuitry
Recent studies have elucidated that Lac-Phe directly targets orexigenic (appetite-stimulating) Agouti-related protein (AgRP) neurons in the arcuate nucleus of the hypothalamus.[4]
-
Inhibition of AgRP Neurons: Lac-Phe exerts a direct inhibitory effect on AgRP neurons. The proposed mechanism involves the activation of ATP-sensitive potassium (KATP) channels on these neurons.[15]
-
Disinhibition of Anorexigenic Neurons: The inhibition of AgRP neurons leads to the subsequent activation of anorexigenic (appetite-suppressing) neurons in the paraventricular nucleus (PVH) of the hypothalamus, ultimately resulting in reduced food intake.[4][15]
This signaling cascade provides a direct molecular link from peripheral energy state (e.g., post-exercise) to central appetite control.
Potential G Protein-Coupled Receptor (GPCR) Involvement
While the AgRP neuron pathway is a primary mechanism, research also points to the potential involvement of GPCRs as receptors for Lac-Phe. Several orphan GPCRs have been shown to be activated by Lac-Phe or its precursor, L-phenylalanine.[16][17]
-
GPR139: This Gq-coupled receptor is highly expressed in the brain and is activated by L-phenylalanine and L-tryptophan at physiological concentrations (EC50 values in the 30-300 µM range).[3][18] More recent screening has identified GPR139 as a potential receptor for Lac-Phe itself.[16]
-
Other Candidate GPCRs: High-throughput screening has suggested that Lac-Phe may also activate GPR147, GPR154, GPR100, and GPR202.[16]
Activation of a Gq-coupled receptor like GPR139 would typically lead to the stimulation of Phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of intracellular calcium (Ca²⁺) stores, a key second messenger in cellular signaling.[19]
Quantitative Data Summary
The physiological effects of Lac-Phe have been quantified in several key studies. The following tables summarize these findings.
Table 1: In Vivo Effects of Lac-Phe Administration in Diet-Induced Obese (DIO) Mice
| Parameter | Dosage & Administration | Observation | Reference |
|---|---|---|---|
| Food Intake | 50 mg/kg (single IP injection) | ~50% reduction over a 12-hour period compared to vehicle. | [2][20] |
| Cumulative Food Intake | 50 mg/kg/day (10 days, IP) | Significant reduction vs. vehicle. | [2][21] |
| Body Weight | 50 mg/kg/day (10 days, IP) | ~7% loss of body mass. | [18] |
| Adiposity | 50 mg/kg/day (10 days, IP) | Reduced adiposity and improved glucose homeostasis. | [10] |
| Locomotor Activity | 50 mg/kg (single IP injection) | No significant effect. | [2][10] |
| Oral Administration | N/A | No effect on food intake or body weight. |[8] |
Table 2: Plasma Concentrations of Lac-Phe in Humans
| Condition | Concentration Range | Observation | Reference |
|---|---|---|---|
| Baseline (Resting) | ~31.5 ± 10 nmol/L | Baseline levels in trained athletes. | [4][8] |
| Post-Exercise (Maximal) | ~101.0 ± 40.1 nmol/L | ~3-fold increase from baseline after exhaustive exercise. | [4][8][21] |
| Post-Exercise (Endurance) | Pronounced Increase | Significant increase from rest. |[16][22] |
Table 3: Receptor Activation Data
| Receptor | Ligand | Potency (EC₅₀) | Assay Type | Reference |
|---|---|---|---|---|
| GPR139 | L-Phenylalanine | 60 - 320 µM | Calcium Mobilization | [3][18] |
| GPR139 | L-Tryptophan | 49 - 220 µM | Calcium Mobilization | [3] |
| Various GPCRs | Lac-Phe | Micromolar Range | β-arrestin Recruitment |[16] |
Key Experimental Protocols
This section provides detailed methodologies for the core experiments used to investigate the function of Lac-Phe.
Protocol: Quantification of Lac-Phe in Plasma by LC-MS/MS
This protocol describes a standard method for the accurate quantification of this compound in biological matrices like plasma or dried blood spots using liquid chromatography-tandem mass spectrometry.
1. Sample Preparation (Protein Precipitation): a. To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample. b. Add 150-600 µL of ice-cold methanol or acetonitrile containing a deuterated internal standard (e.g., d5-lactoyl-phenylalanine).[4][23] The internal standard is critical for correcting matrix effects and procedural losses. c. Vortex vigorously for 30-60 seconds to precipitate proteins. d. Incubate at -20°C for 20 minutes or centrifuge immediately at >14,000 x g for 10 minutes at 4°C.[4][23] e. Carefully transfer the clear supernatant to a new tube. f. Dry the supernatant using a vacuum centrifuge. g. Reconstitute the dried extract in 50-100 µL of a suitable solvent (e.g., 10% acetonitrile in water) for LC-MS/MS analysis.[4]
2. LC-MS/MS Analysis: a. Chromatography: Use a reverse-phase C18 column for separation. b. Mobile Phases: Typically, a gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid is used. c. Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). d. MRM Transitions: Define specific precursor-to-product ion transitions for both Lac-Phe and its deuterated internal standard. The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID) in the collision cell. Two transitions (a quantifier and a qualifier) should be monitored for each analyte for confident identification.[7]
3. Quantification: a. Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards. b. Determine the concentration of Lac-Phe in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol: In Vivo Assessment of Lac-Phe on Food Intake
This protocol outlines a typical experiment to assess the anorexigenic effects of Lac-Phe in a diet-induced obese (DIO) mouse model.
1. Animal Model and Acclimation: a. Use male C57BL/6J mice rendered obese by feeding a high-fat diet (e.g., 60% kcal from fat) for several weeks.[8] b. House mice individually to allow for accurate food intake monitoring. c. Acclimate mice to handling and intraperitoneal (IP) injections by administering daily vehicle injections for 3-5 days until body weights stabilize.[8]
2. Compound Preparation and Administration: a. Prepare the Lac-Phe solution at the desired concentration (e.g., 10 mg/mL for a 50 mg/kg dose in a 25g mouse injected with 5 µL/g). b. The vehicle typically consists of a mixture such as 18:1:1 (by volume) of saline, Kolliphor EL, and DMSO to ensure solubility.[8] c. Randomly assign mice to treatment groups (e.g., Vehicle control, Lac-Phe). d. Administer the compound via IP injection at a consistent time each day.
3. Data Collection: a. Food Intake: Measure the weight of the food hopper at regular intervals (e.g., every 12 and 24 hours) to determine cumulative food intake. b. Body Weight: Record the body weight of each mouse daily, prior to injection. c. Locomotor Activity: If required, place mice in metabolic cages to monitor ambulatory activity to ensure the effects are not due to sedation.
4. Data Analysis: a. Compare the cumulative food intake and change in body weight between the Lac-Phe and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).[21]
Protocol: CNDP2 Enzymatic Activity Assay
This protocol describes an in vitro assay to measure the synthesis of Lac-Phe by the CNDP2 enzyme.
1. Reaction Setup: a. Prepare a reaction buffer: 25 mM Tris-HCl (pH 7.4) containing 0.1 mM MnCl₂.[5] b. In a microcentrifuge tube, combine the reaction buffer with the substrates: 10 mM L-lactate and 10 mM L-phenylalanine. c. Pre-warm the mixture to 37°C.
2. Enzyme Reaction: a. Initiate the reaction by adding 1 µg of recombinant human CNDP2 enzyme to the substrate mixture.[5] b. Incubate the reaction at 37°C for a set period (e.g., 30 minutes). c. Include negative controls, such as reactions without the enzyme or without one of the substrates.
3. Reaction Quenching and Sample Cleanup: a. Stop the reaction by adding 50 µL of acetic acid.[5] b. Centrifuge the sample to pellet the denatured enzyme (e.g., 5 min at >20,000 x g). c. To remove the excess lactate which can interfere with analysis, apply the supernatant to a solid-phase extraction (SPE) column (e.g., polymeric reversed phase).[5] d. Elute the product (Lac-Phe) and analyze using LC-MS/MS as described in Protocol 5.1.
4. Data Analysis: a. Quantify the amount of Lac-Phe produced and express it in arbitrary units or by comparison to a standard curve. Enzyme activity can be reported as the rate of product formation over time.
Therapeutic Potential and Future Directions
The discovery of Lac-Phe and its role in the gut-brain axis opens new avenues for therapeutic intervention in obesity and metabolic disorders.
-
Drug Development: Lac-Phe itself or mimetics that target its downstream signaling pathway (e.g., AgRP neurons or GPR139) could be developed as appetite-suppressing therapeutics.[15] A key challenge is bioavailability, as orally administered Lac-Phe is likely hydrolyzed in the digestive tract.[8]
-
Predictive Biomarker: Measuring the exercise-induced Lac-Phe response in individuals could serve as a biomarker to predict the effectiveness of exercise interventions for weight loss.[22]
-
Gut Microbiome: Given that gut epithelial cells are a major source of metformin-induced Lac-Phe, exploring how the gut microbiome influences lactate and phenylalanine availability could reveal new ways to modulate Lac-Phe production.[12]
Future research should focus on unequivocally identifying the specific receptor(s) for Lac-Phe, fully characterizing the downstream intracellular signaling cascades, and understanding the tissue-dependent effects and potential off-target liabilities of chronically elevated Lac-Phe levels.[23][24]
Conclusion
This compound is a conserved, exercise- and metformin-inducible metabolite that functions as a key signaling molecule within the gut-brain axis. By linking peripheral metabolic events to central appetite control centers in the hypothalamus, it provides a direct mechanism for regulating food intake and energy balance. The detailed protocols and quantitative data presented in this guide offer a foundational resource for the scientific community to further investigate the biology of Lac-Phe and explore its significant therapeutic potential for human health.
References
- 1. researchgate.net [researchgate.net]
- 2. CNDP2: An Enzyme Linking Metabolism and Cardiovascular Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proof-of-concept of a prior validated LC-MS/MS method for detection of this compound in dried blood spots before, during and after a performance diagnostic test of junior squad triathletes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-lactoyl-amino acids are ubiquitous metabolites that originate from CNDP2-mediated reverse proteolysis of lactate and amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-lactoyl-amino acids are ubiquitous metabolites that originate from CNDP2-mediated reverse proteolysis of lactate and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. forensicrti.org [forensicrti.org]
- 8. Frontiers | Proof-of-concept of a prior validated LC-MS/MS method for detection of this compound in dried blood spots before, during and after a performance diagnostic test of junior squad triathletes [frontiersin.org]
- 9. Measurement of intracellular Ca2+ mobilization to study GPCR signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An exercise-inducible metabolite that suppresses feeding and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Re-evaluation of Adrenocorticotropic Hormone and Melanocyte Stimulating Hormone Activation of GPR139 in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lac-Phe: a central metabolic regulator and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. The GPR139 reference agonists 1a and 7c, and tryptophan and phenylalanine share a common binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 22. catalogue.curtin.edu.au [catalogue.curtin.edu.au]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
The Enzymatic Precision of CNDP2: A Deep Dive into the Synthesis of N-Lactoyl-Phenylalanine
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the enzymatic kinetics and substrate specificity of Cytosolic Nonspecific Dipeptidase 2 (CNDP2), with a core focus on its role in the synthesis of the novel signaling molecule, N-lactoyl-phenylalanine. This document is intended to be a comprehensive resource for researchers in metabolism, oncology, and drug discovery, offering detailed data, experimental protocols, and visual representations of the underlying biochemical processes.
Executive Summary
Cytosolic Nonspecific Dipeptidase 2 (CNDP2), a member of the M20 metallopeptidase family, has been identified as the key enzyme responsible for the synthesis of N-lactoyl-amino acids, including the prominent this compound (Lac-Phe). This synthesis occurs through a process of reverse proteolysis, condensing lactate and amino acids. The formation of Lac-Phe, particularly in response to physical exercise, has unveiled a new dimension of metabolic signaling with implications for appetite regulation and potential therapeutic interventions in metabolic diseases and cancer. Understanding the kinetics and specificity of CNDP2 is paramount for harnessing its therapeutic potential. This guide summarizes the current knowledge, presents available quantitative data, and provides detailed methodologies for the study of this important enzyme.
CNDP2 Enzyme Kinetics
The synthesis of this compound by CNDP2 is a reversible reaction influenced by the intracellular concentrations of lactate and phenylalanine. While detailed Michaelis-Menten kinetic parameters (Km and Vmax) for the synthesis reaction are not extensively documented in publicly available literature, the equilibrium constant (K) has been determined, providing insight into the thermodynamic favorability of the reaction.
Table 1: Equilibrium Constant for this compound Synthesis by CNDP2
| Parameter | Value | Substrates | Enzyme Source | Reference |
| Equilibrium Constant (K) | 3.1 x 10⁻² M⁻¹ | Lactate and Phenylalanine | Recombinant Human CNDP2 | [1] |
This equilibrium constant indicates the balance between the forward (synthesis) and reverse (hydrolysis) reactions under the studied conditions.
CNDP2 Substrate Specificity
CNDP2 is characterized as a non-specific dipeptidase, capable of hydrolyzing a variety of dipeptides. Its activity is dependent on the presence of metal ions, with manganese (Mn²⁺) being required for full activity. Interestingly, zinc (Zn²⁺) can also act as a cofactor, but alters the substrate specificity of the enzyme for dipeptide hydrolysis.
In its reverse proteolytic function, CNDP2 can utilize a range of amino acids for the synthesis of N-lactoyl-amino acids. While phenylalanine is a key substrate, other amino acids can also be conjugated with lactate.
Table 2: Qualitative Substrate Specificity of CNDP2
| Function | Preferred Substrates (in order of preference where known) | Metal Ion Dependence | Notes | References |
| Dipeptide Hydrolysis | Cys-Gly, His-Ala, Gly-His, Gly-Leu, Thr-Thr, Ser-Thr/Thr-Ser | Mn²⁺ (full activity) | The zinc-activated form shows a different substrate profile, hydrolyzing Leu-His and Met-His. | [2] |
| N-Lactoyl-Amino Acid Synthesis | Phenylalanine, Leucine, Isoleucine, Valine, Tyrosine, Tryptophan, Methionine, Glycine | Mn²⁺ | The relative efficiency of synthesis for different amino acids has not been quantitatively reported. | [1] |
Experimental Protocols
Recombinant CNDP2 Expression and Purification
A reliable source of purified CNDP2 is essential for in vitro kinetic and specificity studies. Recombinant human and mouse CNDP2 are commercially available. For researchers wishing to produce the enzyme in-house, the following is a general protocol outline based on common protein expression and purification techniques.
Objective: To produce and purify recombinant CNDP2 for enzymatic assays.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the CNDP2 gene with an affinity tag (e.g., His-tag)
-
LB Broth and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Affinity chromatography resin (e.g., Ni-NTA agarose)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MnCl₂)
-
SDS-PAGE reagents
Procedure:
-
Transform the CNDP2 expression vector into a suitable E. coli strain.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger volume of LB broth with the starter culture and grow to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5-1 mM) and continue to grow for 4-6 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a pre-equilibrated affinity chromatography column.
-
Wash the column with Wash Buffer to remove non-specifically bound proteins.
-
Elute the recombinant CNDP2 with Elution Buffer.
-
Analyze the fractions by SDS-PAGE to assess purity.
-
Pool the pure fractions and dialyze against Dialysis Buffer to remove imidazole and add the essential manganese cofactor.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the purified enzyme at -80°C in aliquots.
CNDP2 Kinetic Assay for this compound Synthesis
This protocol describes a method to determine the kinetic parameters of CNDP2 for the synthesis of this compound.
Objective: To measure the initial reaction velocities of this compound synthesis at varying substrate concentrations.
Materials:
-
Purified recombinant CNDP2
-
Reaction Buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM MnCl₂)
-
L-Lactate stock solution
-
L-Phenylalanine stock solution
-
This compound standard
-
Internal standard for LC-MS/MS (e.g., deuterated this compound)
-
Quenching solution (e.g., ice-cold methanol or acetonitrile)
-
LC-MS/MS system
Procedure:
-
Prepare a series of reaction mixtures with a fixed concentration of one substrate (e.g., L-Lactate at a saturating concentration) and varying concentrations of the other substrate (L-Phenylalanine).
-
Prepare a parallel set of reactions for the reciprocal experiment (fixed L-Phenylalanine, varying L-Lactate).
-
Pre-warm the reaction mixtures to 37°C.
-
Initiate the reaction by adding a known amount of purified CNDP2 to each reaction mixture.
-
Incubate the reactions at 37°C for a predetermined time, ensuring the reaction is in the linear range of product formation.
-
Stop the reaction by adding an equal volume of ice-cold quenching solution containing the internal standard.
-
Clarify the samples by centrifugation.
-
Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
-
Calculate the initial reaction velocities (v₀) for each substrate concentration.
-
Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax for each substrate.
LC-MS/MS Method for this compound Quantification
Objective: To accurately quantify the concentration of this compound in in vitro reaction samples or biological matrices.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate this compound from other components.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM):
-
This compound: Precursor ion (m/z) → Product ion (m/z) (specific transitions to be optimized)
-
Internal Standard: Precursor ion (m/z) → Product ion (m/z) (specific transitions for the deuterated standard)
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Visualizations
The following diagrams illustrate key aspects of CNDP2 function and experimental workflows.
Caption: CNDP2 catalyzes the reversible synthesis of this compound.
Caption: Workflow for determining CNDP2 kinetic parameters.
Caption: this compound signaling in appetite regulation.
Implications for Drug Development
The discovery of CNDP2's role in producing the anorexigenic molecule this compound opens new avenues for therapeutic intervention in metabolic disorders such as obesity and type 2 diabetes. Strategies could focus on:
-
CNDP2 Activators: Small molecules that enhance the catalytic activity of CNDP2 could potentially increase the production of this compound, thereby mimicking the beneficial effects of exercise on appetite and metabolism.
-
CNDP2 Inhibitors: In the context of cancer, where some tumors may utilize CNDP2 for nutrient scavenging, inhibitors like bestatin could be explored to limit tumor growth.[3]
-
This compound Analogs: The development of stable, orally bioavailable analogs of this compound could provide a direct therapeutic agent for appetite suppression.
A thorough understanding of CNDP2's enzymatic properties is a critical first step in the rational design of such therapeutic agents.
Conclusion
CNDP2 is a multifaceted enzyme with a newly appreciated role in metabolic signaling through the synthesis of N-lactoyl-amino acids. While our understanding of its kinetic properties is still developing, the available data clearly indicate its importance in cellular metabolism and its potential as a therapeutic target. The experimental protocols and data presented in this guide provide a solid foundation for further research into the fascinating biology of CNDP2 and its product, this compound. Future studies focused on elucidating the detailed kinetic parameters and substrate specificity of CNDP2 will be invaluable for the advancement of novel therapeutics for a range of human diseases.
References
- 1. N-lactoyl-amino acids are ubiquitous metabolites that originate from CNDP2-mediated reverse proteolysis of lactate and amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carnosine Dipeptidase(Cndp): An emerging therapeutic target for metabolic diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Untitled Document [ucl.ac.uk]
An In-depth Technical Guide to the Cellular Uptake and Transport Mechanisms of N-lactoyl-phenylalanine (Lac-Phe)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-lactoyl-phenylalanine (Lac-Phe) is an exercise-induced metabolite that has garnered significant attention for its role in appetite suppression and metabolic regulation.[1][2] Understanding the mechanisms governing its cellular uptake and transport is crucial for elucidating its physiological functions and therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge on Lac-Phe transport, detailing the proteins involved in its cellular influx and efflux, the experimental methodologies used to study these processes, and the downstream signaling pathways it modulates. While significant strides have been made in identifying efflux transporters, the precise mechanisms of cellular uptake are still an active area of investigation, with strong evidence pointing towards the involvement of proton-coupled peptide transporters.
Cellular Transport of this compound: An Overview
The bioavailability and cellular activity of Lac-Phe are dictated by a series of transport mechanisms that govern its movement across cellular membranes. These processes include uptake into target cells, where it can exert its biological effects, and efflux from cells, including renal excretion.
Cellular Uptake: A Role for Peptide Transporters
While direct quantitative data on Lac-Phe uptake kinetics are still emerging, compelling evidence suggests that the proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2) are the primary candidates for its cellular import. This hypothesis is based on the structural similarity of Lac-Phe to dipeptides, which are the natural substrates for these transporters.
-
PEPT1 (SLC15A1): Predominantly expressed in the apical membrane of intestinal epithelial cells, PEPT1 is a low-affinity, high-capacity transporter responsible for the absorption of dietary di- and tripeptides.[3] Its involvement would be critical for the oral bioavailability of Lac-Phe, although studies have shown that orally administered Lac-Phe has limited anti-obesity effects in mice, suggesting potential hydrolysis in the digestive tract.[1]
-
PEPT2 (SLC15A2): Found in various tissues, including the kidneys, brain, and lungs, PEPT2 is a high-affinity, low-capacity transporter.[4] Its broad tissue distribution suggests a role in the uptake of Lac-Phe into various target cells to elicit its systemic effects.
Cellular Efflux: Mechanisms of Export and Renal Excretion
The efflux of Lac-Phe from cells is better characterized, with several members of the Solute Carrier (SLC) and ATP-Binding Cassette (ABC) superfamilies implicated.
-
SLC17A1 and SLC17A3: These kidney-restricted transporters are key players in the renal excretion of Lac-Phe into the urine.[5] Studies have shown a strong genetic association between the SLC17A1-4 locus and urinary Lac-Phe levels in humans.[5] Genetic ablation of either SLC17A1 or SLC17A3 in mice leads to a significant reduction in urinary Lac-Phe levels.[5]
-
ABCC5 (MRP5): This member of the ABC transporter family has been shown to mediate the ATP-dependent efflux of Lac-Phe.[6] However, it is considered a low-affinity transporter for this substrate.[6]
Quantitative Data on this compound Transport
Quantitative data on the transport kinetics of Lac-Phe are currently limited, particularly for uptake transporters. The available data primarily pertains to efflux mechanisms.
| Transporter | Substrate | Cell/System | Kinetic Parameter | Value | Reference |
| ABCC5 | N-lac-Phe | Inside-out membrane vesicles | Km | ~1 mM | [6] |
| PEPT1 | fMet-Leu-Phe | Mouse Jejunum (in situ perfusion) | K0.5 | 1.6 ± 0.4 mM | [7] |
Note: The kinetic data for PEPT1 with fMet-Leu-Phe is included as a reference for a known tripeptide substrate, as direct kinetic data for Lac-Phe is not yet available.
Experimental Protocols for Studying this compound Transport
The investigation of Lac-Phe transport mechanisms employs a variety of in vitro cellular models and analytical techniques.
Cell Models
-
Caco-2 Cells: A human colon adenocarcinoma cell line that spontaneously differentiates into a polarized monolayer with characteristics of small intestinal enterocytes. It is the gold-standard in vitro model for studying intestinal drug and nutrient absorption, making it ideal for investigating PEPT1-mediated Lac-Phe uptake.[8][9]
-
HK-2 Cells: An immortalized human proximal tubule epithelial cell line used to study renal transport processes. While its expression of some key drug transporters is limited, it has been used to study the function of certain SLC transporters.[10]
-
HEK293 Cells (Human Embryonic Kidney 293): A versatile cell line for overexpressing specific transporter proteins (e.g., PEPT1, PEPT2, SLC17A1, SLC17A3, ABCC5) to study the transport of a particular substrate in a controlled manner.[5][6]
Uptake Assay Protocol (General)
This protocol is a generalized procedure for measuring the uptake of radiolabeled or unlabeled Lac-Phe in a cell monolayer, adaptable for Caco-2 or other relevant cell lines.
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21 days to allow for differentiation and polarization.
-
Pre-incubation: Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the appropriate pH (e.g., pH 6.0 for apical uptake to mimic the acidic microclimate of the small intestine). Incubate for 10-15 minutes at 37°C.
-
Uptake Initiation: Remove the pre-incubation buffer and add the transport buffer containing the test substrate (e.g., radiolabeled [14C]Lac-Phe or unlabeled Lac-Phe) to the apical or basolateral compartment, depending on the direction of transport being studied.
-
Incubation: Incubate the cells for a specified time course (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
Uptake Termination: At the end of the incubation period, rapidly wash the cell monolayers with ice-cold transport buffer to stop the uptake process.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., radioimmunoprecipitation assay [RIPA] buffer or methanol).
-
Quantification: Quantify the intracellular concentration of the substrate. For radiolabeled compounds, use liquid scintillation counting. For unlabeled compounds, use a sensitive analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Normalize the uptake data to the protein concentration in each well. For kinetic studies, perform uptake assays with varying substrate concentrations to determine Km and Vmax values.
Competitive Inhibition Assay
To confirm the involvement of a specific transporter (e.g., PEPT1), uptake assays can be performed in the presence of a known competitive inhibitor.
-
Procedure: Follow the general uptake assay protocol, but co-incubate the labeled Lac-Phe with a known PEPT1 substrate/inhibitor, such as glycyl-sarcosine (Gly-Sar) .[11] A significant reduction in Lac-Phe uptake in the presence of the competitor would indicate that both molecules are transported by the same carrier.
Signaling Pathways and Experimental Workflows
Upon entering the cell or binding to a cell surface receptor, Lac-Phe can modulate several key signaling pathways.
Experimental Workflow for Studying Lac-Phe Transport and Signaling
Experimental workflow for investigating Lac-Phe transport and signaling.
Proposed Cellular Uptake and Efflux Mechanisms
Proposed cellular uptake and efflux transporters for Lac-Phe.
Downstream Signaling Pathways Modulated by Lac-Phe
Once inside the cell, or by acting on cell surface receptors, Lac-Phe has been shown to influence several signaling cascades.
-
Insulin Signaling: In skeletal muscle cells, Lac-Phe can impair insulin-stimulated phosphorylation of key proteins in the insulin signaling pathway, such as Akt.[12]
-
Inflammatory Signaling: Lac-Phe can modulate inflammatory responses. For example, it has been shown to suppress the NF-κB signaling pathway in macrophages, leading to an anti-inflammatory effect in the context of colitis.[13]
-
GPCR Signaling: Lac-Phe has been identified as an agonist for several G protein-coupled receptors (GPCRs), including GPR139 .[14] The activation of these receptors likely mediates some of its effects on appetite and metabolism.
Downstream signaling pathways affected by Lac-Phe.
Future Directions and Conclusion
The study of this compound transport and signaling is a rapidly evolving field. While the mechanisms of its efflux are becoming clearer, the precise transporters and kinetics of its cellular uptake remain a key area for future research. Confirming the role of PEPT1 and PEPT2 in Lac-Phe transport and obtaining quantitative kinetic data will be crucial for understanding its pharmacokinetics and tissue-specific effects. Furthermore, elucidating the direct molecular targets of intracellular Lac-Phe will provide a more complete picture of how this metabolite exerts its diverse physiological effects. A deeper understanding of these fundamental processes will be invaluable for the development of novel therapeutics targeting metabolic and inflammatory diseases.
References
- 1. Lac-Phe - Wikipedia [en.wikipedia.org]
- 2. N-lactoyl phenylalanine suppresses appetite and obesity with important implications for aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lac-Phe: a central metabolic regulator and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-lactoyl-amino acids are ubiquitous metabolites that originate from CNDP2-mediated reverse proteolysis of lactate and amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Intestinal PepT1 on the Kinetics and Dynamics of N-Formyl-Methionyl-Leucyl-Phenylalanine, a Bacterially-Produced Chemotactic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New and better protocols for a short-term Caco-2 cell culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The limitations of renal epithelial cell line HK-2 as a model of drug transporter expression and function in the proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Lactoyl Phenylalanine Disrupts Insulin Signaling, Induces Inflammation, and Impairs Mitochondrial Respiration in Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exercise-induced Metabolite this compound Ameliorates Colitis by Inhibiting M1 Macrophage Polarization via the Suppression of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Chemical Synthesis of N-lactoyl-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-lactoyl-phenylalanine (Lac-Phe) is a recently identified metabolite that is gaining significant attention in biomedical research. It is an amide formed from the conjugation of lactic acid and phenylalanine.[1] In mammalian systems, Lac-Phe is synthesized by the enzyme cytosolic nonspecific dipeptidase 2 (CNDP2) through a process of reverse proteolysis.[2][3] Elevated levels of circulating Lac-Phe have been associated with physical exercise and are suggested to play a role in appetite suppression and the regulation of metabolism.[1] Given its potential therapeutic applications in metabolic diseases, robust and reliable methods for its synthesis are crucial for research and drug development.
This document provides detailed protocols for the chemical and enzymatic synthesis of this compound, along with characterization data and relevant biological pathways.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Chemical Synthesis (Heating Method) | Enzymatic Synthesis (Debitrase HYW 20) |
| Starting Materials | L-phenylalanine, L-lactic acid, Calcium Oxide (CaO) | L-phenylalanine, L-lactic acid, Debitrase HYW 20 |
| Molar Ratio/Concentration | Phe:lactate:CaO:water = 1:8:0.3:9 | 0.18 M Phe, 0.90 M lactate, 5 g/L enzyme |
| Temperature | 100 °C | 55 °C |
| Reaction Time | 3 hours | 24 hours |
| pH | Not specified (alkaline due to CaO) | 8 |
| Yield | 58.0% ± 0.7%[4] | 21.2% ± 0.3%[4] |
Table 2: Characterization Data for this compound
| Analysis | Data |
| Molecular Formula | C₁₂H₁₅NO₄[5] |
| Molecular Weight | 237.25 g/mol [6] |
| Appearance | White to off-white powder |
| ¹H-NMR, ¹³C-NMR | Spectra confirm the structure of this compound.[3] |
| Mass Spectrometry | High-resolution MS2 fragmentation spectrum matches that of the synthesized standard.[3] |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound (Heating Method)
This protocol is based on the heating method which provides a high yield of N-l-lactoyl-phenylalanine.[4]
Materials:
-
L-phenylalanine
-
L-lactic acid
-
Calcium Oxide (CaO)
-
Deionized water
-
Ethyl acetate
-
5% Hydrochloric acid (HCl)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add L-phenylalanine, L-lactic acid, CaO, and deionized water in a molar ratio of 1:8:0.3:9.
-
Assemble the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to 100 °C and maintain this temperature for 3 hours with continuous stirring.
-
After 3 hours, allow the mixture to cool to room temperature.
-
Acidify the reaction mixture to pH 3 using 5% HCl.
-
Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a saturated NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Enzymatic Synthesis of this compound
This protocol utilizes the enzyme Debitrase HYW 20 for a milder, enzymatic synthesis of N-l-lactoyl-phenylalanine.[4]
Materials:
-
L-phenylalanine
-
L-lactic acid
-
Debitrase HYW 20
-
Phosphate buffer (pH 8)
-
Incubator shaker
-
Centrifuge
Procedure:
-
Prepare a reaction mixture containing 0.18 M L-phenylalanine and 0.90 M L-lactic acid in a phosphate buffer (pH 8).
-
Add Debitrase HYW 20 to the mixture to a final concentration of 5 g/L.
-
Incubate the reaction mixture at 55 °C for 24 hours with continuous shaking.
-
After 24 hours, terminate the reaction by heating the mixture to 100 °C for 10 minutes to denature the enzyme.
-
Centrifuge the mixture to pellet the denatured enzyme.
-
Collect the supernatant containing this compound.
-
The product can be purified from the supernatant using techniques such as ion-exchange chromatography or preparative HPLC.[3]
Visualizations
Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of this compound.
Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
CNDP2-Mediated Biological Synthesis Pathway
Caption: CNDP2-mediated biosynthesis of this compound.
References
- 1. N‐Lactoyl Amino Acids: Emerging Biomarkers in Metabolism and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exercise-induced Metabolite this compound Ameliorates Colitis by Inhibiting M1 Macrophage Polarization via the Suppression of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-lactoyl-amino acids are ubiquitous metabolites that originate from CNDP2-mediated reverse proteolysis of lactate and amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Taste Characteristics of Kokumi N-Lactoyl Phenylalanine in the Presence of Phenylalanine and Lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lac-Phe - Wikipedia [en.wikipedia.org]
- 6. This compound (Lac-Phe), >99% purity peptide [novoprolabs.com]
Application Note: Quantification of N-lactoyl-phenylalanine in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
N-lactoyl-phenylalanine (Lac-Phe) is an exercise-inducible metabolite synthesized from lactate and phenylalanine by the enzyme carnosine dipeptidase 2 (CNDP2).[1][2][3] This signaling molecule has garnered significant interest in metabolic research due to its association with appetite suppression and potential therapeutic implications for obesity and related metabolic disorders.[4][5] Accurate and robust quantification of this compound in plasma is crucial for understanding its physiological roles and for its potential as a biomarker in drug development and clinical research.
This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard (d5-N-lactoyl-phenylalanine) to ensure accuracy and precision.
Signaling Pathway of this compound Synthesis
Caption: CNDP2-mediated synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Materials and Reagents
-
This compound (analytical standard)
-
d5-N-lactoyl-phenylalanine (internal standard)
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA), charcoal-stripped for calibration standards and quality controls
Equipment
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
Analytical balance
-
Microcentrifuge
-
Pipettes and tips
-
Autosampler vials
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound and d5-N-lactoyl-phenylalanine and dissolve each in 1 mL of 50:50 (v/v) acetonitrile/water to obtain 1 mg/mL stock solutions.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the this compound primary stock solution with 50:50 (v/v) acetonitrile/water to prepare working standard solutions at various concentrations.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the d5-N-lactoyl-phenylalanine primary stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking the appropriate working standard solutions into charcoal-stripped human plasma to achieve final concentrations ranging from 1 to 500 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 400 ng/mL) in charcoal-stripped human plasma using a separate stock solution from the calibration standards.
-
Sample Preparation
-
Thaw plasma samples, calibration standards, and QC samples on ice.
-
Vortex each sample to ensure homogeneity.
-
Aliquot 50 µL of each sample into individual 1.5 mL microcentrifuge tubes.
-
Add 150 µL of the internal standard working solution (100 ng/mL d5-N-lactoyl-phenylalanine in acetonitrile) to each tube.
-
Vortex each tube vigorously for 30 seconds to precipitate proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Mass Spectrometry (MS/MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Analyte | Precursor Ion (m/z) |
| This compound | 238.1 |
| d5-N-lactoyl-phenylalanine | 243.1 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the LC-MS/MS method for the quantification of this compound, based on literature and expected performance.[1][6][7][8]
| Parameter | Expected Performance |
| Linearity Range | 1 - 500 ng/mL (r² ≥ 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of nominal values |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by internal standard |
| Stability (in plasma) | Stable for at least 3 freeze-thaw cycles and at -80°C for 1 month |
Data Analysis
-
Peak areas of this compound and its internal standard (d5-N-lactoyl-phenylalanine) are integrated using the instrument's software.
-
A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.
-
A linear regression with a weighting factor of 1/x² is typically used.
-
The concentrations of this compound in the QC and unknown samples are calculated from the calibration curve.
-
The acceptance criteria for the calibration curve and QC samples should be in accordance with regulatory guidelines for bioanalytical method validation.
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The simple sample preparation and the use of a stable isotope-labeled internal standard make this method suitable for high-throughput analysis in research and drug development settings where accurate measurement of this important signaling molecule is required.
References
- 1. Trends in Endocrinology & Metabolism | Metabolite of the Month: Lac-Phe (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Proof-of-concept of a prior validated LC-MS/MS method for detection of this compound in dried blood spots before, during and after a performance diagnostic test of junior squad triathletes [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. N-lactoyl phenylalanine suppresses appetite and obesity with important implications for aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pnas.org [pnas.org]
- 8. Proof-of-concept of a prior validated LC-MS/MS method for detection of this compound in dried blood spots before, during and after a performance diagnostic test of junior squad triathletes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Culture Assays to Study N-lactoyl-phenylalanine (Lac-Phe) Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-lactoyl-phenylalanine (Lac-Phe) is a recently identified exercise- and metformin-induced metabolite that has garnered significant interest for its role in regulating appetite, obesity, and glucose homeostasis.[1][2][3] Synthesized from lactate and phenylalanine by the enzyme carnosine dipeptidase 2 (CNDP2), Lac-Phe acts as a signaling molecule with diverse physiological effects.[1][2] Understanding the cellular and molecular mechanisms of Lac-Phe is crucial for exploring its therapeutic potential. These application notes provide detailed protocols for in vitro cell culture assays to investigate the multifaceted effects of Lac-Phe on key biological processes, including insulin signaling, inflammation, and mitochondrial respiration.
Data Presentation: Summary of this compound In Vitro Effects
The following tables summarize the quantitative effects of Lac-Phe observed in various in vitro models as reported in the scientific literature. These tables are intended to provide a comparative overview to guide experimental design.
Table 1: Effects of Lac-Phe on Insulin Signaling in C2C12 Myotubes
| Parameter | Lac-Phe Concentration | Incubation Time | Observed Effect | Reference |
| p-Akt (Ser473) | 1 mM | 1 hour | Significant decrease in insulin-stimulated phosphorylation | [4] |
| p-BAD (Ser136) | 1 mM | 1 hour | Significant decrease in insulin-stimulated phosphorylation | [4] |
| p-S6RP (Ser235/236) | 1 mM | 1 hour | Significant decrease in insulin-stimulated phosphorylation | [4] |
Table 2: Effects of Lac-Phe on Pro-inflammatory Cytokine Secretion
| Cell Type | Lac-Phe Concentration | Incubation Time | Cytokine | Observed Effect | Reference |
| C2C12 Myotubes | 1 mM | 24 hours | IL-6 | Significant increase in secretion | [4] |
| C2C12 Myotubes | 1 mM | 24 hours | MCP-1 | Significant increase in secretion | [4] |
| HepG2 Cells | 1 mM | 24 hours | IL-8 | No significant change | [4] |
Table 3: Effects of Lac-Phe on Mitochondrial Respiration
| Cell Type | Lac-Phe Concentration | Incubation Time | Parameter (OCR) | Observed Effect | Reference |
| HepG2 Cells | 1-4 mM | Acute | Basal Respiration | Dose-dependent decrease | [4] |
| HepG2 Cells | 1-4 mM | Acute | Proton Leak | Decrease | [4] |
| HepG2 Cells | 1-4 mM | Acute | Maximal Respiration | Decrease | [4] |
| C2C12 Myotubes | 1-4 mM | Acute | Basal Respiration | No significant change | [4] |
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
Caption: Biosynthesis of Lac-Phe and its role in appetite suppression.
Caption: Workflow for assessing Lac-Phe's impact on insulin signaling.
Caption: Lac-Phe's anti-inflammatory signaling in microglia/macrophages.
Experimental Protocols
Protocol 1: In Vitro Insulin Signaling Assay in C2C12 Myotubes
Objective: To determine the effect of Lac-Phe on insulin-stimulated signaling pathways in skeletal muscle cells.
Materials:
-
C2C12 myoblast cell line
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Differentiation Medium: DMEM with 2% horse serum and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
This compound (Lac-Phe)
-
Insulin solution (100 nM)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K (Thr389), anti-S6K)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in Growth Medium at 37°C and 5% CO2.
-
When cells reach 80-90% confluency, switch to Differentiation Medium.
-
Allow cells to differentiate for 4-6 days, replacing the medium every 48 hours, until multinucleated myotubes are formed.[5]
-
-
Treatment:
-
Insulin Stimulation:
-
Stimulate the cells with 100 nM insulin for 10 minutes.[4]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysate.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 2: Pro-inflammatory Cytokine Secretion Assay in Macrophages
Objective: To assess the effect of Lac-Phe on the secretion of pro-inflammatory cytokines from activated macrophages.
Materials:
-
RAW 264.7 or THP-1 macrophage cell line
-
Complete RPMI 1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound (Lac-Phe)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Cell Culture:
-
Culture macrophages in complete RPMI 1640 medium at 37°C and 5% CO2.
-
Seed the cells in 24-well plates at a density of 4 x 10^5 cells/mL and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with desired concentrations of Lac-Phe for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[6] Include unstimulated and LPS-only controls.
-
-
Sample Collection:
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
-
Cytokine Measurement:
-
Measure the concentration of cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the cytokine concentrations from the standard curve and compare the levels between different treatment groups.
-
Protocol 3: Mitochondrial Respiration Assay in HepG2 Cells
Objective: To evaluate the impact of Lac-Phe on mitochondrial function by measuring the oxygen consumption rate (OCR).
Materials:
-
HepG2 cell line
-
Eagle's Minimum Essential Medium (EMEM) with 10% FBS
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
This compound (Lac-Phe)
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to attach overnight.
-
-
Sensor Cartridge Hydration:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
-
Assay Preparation:
-
Wash the cells with pre-warmed Seahorse XF Base Medium.
-
Add fresh Seahorse XF Base Medium to the wells and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injection ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
-
OCR Measurement:
-
Place the cell culture microplate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.
-
Measure the basal OCR.
-
Inject Lac-Phe at desired concentrations and measure the acute response.
-
Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function (ATP production-linked respiration, maximal respiration, and non-mitochondrial respiration).[7]
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Calculate the different mitochondrial parameters and compare the effects of Lac-Phe treatment to the control.
-
Protocol 4: CNDP2 Enzyme Activity Assay (Generalized)
Objective: To measure the in vitro synthesis of Lac-Phe by the CNDP2 enzyme.
Materials:
-
Cell lysate containing CNDP2 or recombinant CNDP2 protein
-
L-Lactate
-
L-Phenylalanine
-
Tris-HCl buffer (pH 7.4) with MnCl2
-
Quenching solution (e.g., acetic acid)
-
LC-MS/MS system for Lac-Phe quantification
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the cell lysate or recombinant CNDP2 with L-lactate and L-phenylalanine in the Tris-HCl buffer.[8]
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding a quenching solution.
-
-
Sample Preparation:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
The supernatant can be further purified, for example, by solid-phase extraction, to remove excess substrates.[8]
-
-
Lac-Phe Quantification:
-
Analyze the amount of synthesized Lac-Phe in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of Lac-Phe formation and express it as enzyme activity (e.g., nmol/min/mg protein).
-
Protocol 5: Neuronal Activity Assay (Generalized Calcium Imaging)
Objective: To assess the effect of Lac-Phe on the activity of cultured neurons.
Materials:
-
Primary hypothalamic neurons or a suitable neuronal cell line
-
Neuronal culture medium
-
Calcium imaging buffer (e.g., HBSS)
-
Calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)
-
This compound (Lac-Phe)
-
Fluorescence microscope with a camera and appropriate filters
Procedure:
-
Cell Culture:
-
Culture neurons on coverslips according to standard protocols.
-
-
Dye Loading:
-
Incubate the cultured neurons with a calcium indicator dye in imaging buffer at room temperature.[7]
-
-
Imaging:
-
Wash the cells to remove excess dye and place the coverslip in an imaging chamber with fresh buffer.
-
Acquire a baseline fluorescence signal using the fluorescence microscope.
-
Perfuse the chamber with Lac-Phe at desired concentrations and record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Analyze the fluorescence traces to determine changes in intracellular calcium levels, which are indicative of changes in neuronal activity. Compare the response to Lac-Phe with the baseline activity.
-
References
- 1. Trends in Endocrinology & Metabolism | Metabolite of the Month: Lac-Phe (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-lactoyl phenylalanine suppresses appetite and obesity with important implications for aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lac-Phe: a central metabolic regulator and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Lactoyl Phenylalanine Disrupts Insulin Signaling, Induces Inflammation, and Impairs Mitochondrial Respiration in Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview - Genes2Cognition Neuroscience Research Programme [genes2cognition.org]
- 6. Lac-Phe mediates the effects of metformin on food intake and body weight. | Broad Institute [broadinstitute.org]
- 7. Calcium Imaging in mDA neurons [protocols.io]
- 8. N-lactoyl-amino acids are ubiquitous metabolites that originate from CNDP2-mediated reverse proteolysis of lactate and amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Investigating the In-Vivo Function of N-lactoyl-phenylalanine (Lac-Phe)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-lactoyl-phenylalanine (Lac-Phe) is a recently identified exercise-induced metabolite that has garnered significant attention for its role in regulating appetite and energy balance.[1][2][3] Synthesized from lactate and phenylalanine by the enzyme carnosine dipeptidase 2 (CNDP2), Lac-Phe has been shown to suppress feeding and reduce obesity in animal models, particularly in diet-induced obese mice.[4][5][6] These findings have positioned Lac-Phe as a promising therapeutic target for obesity and related metabolic disorders. This document provides detailed application notes and experimental protocols for utilizing animal models to investigate the in-vivo functions of Lac-Phe.
Key In Vivo Functions of Lac-Phe
Studies in animal models, primarily mice, have elucidated several key physiological roles of Lac-Phe:
-
Appetite Suppression: Administration of Lac-Phe to diet-induced obese mice leads to a significant reduction in food intake.[4][7] This effect is a central focus of in-vivo research.
-
Body Weight and Adiposity Reduction: Chronic administration of Lac-Phe has been demonstrated to decrease body weight and adiposity in obese mice.[3][5]
-
Improved Glucose Homeostasis: Lac-Phe treatment has been associated with improved glucose tolerance in diet-induced obese mice.[4][5]
-
Inflammation Modulation: Emerging research suggests that Lac-Phe may play a role in modulating inflammatory responses. For instance, it has been shown to ameliorate colitis in mouse models by inhibiting M1 macrophage polarization.[8]
Animal Models
The most commonly used animal model for studying the in-vivo effects of Lac-Phe is the diet-induced obese (DIO) mouse . These mice, typically C57BL/6J, are fed a high-fat diet for an extended period to induce obesity, which mimics the human condition and provides a relevant physiological context for studying anti-obesity effects.[4]
Another critical model is the CNDP2 knockout (KO) mouse . These mice lack the primary enzyme responsible for Lac-Phe synthesis and are invaluable for dissecting the physiological role of endogenous Lac-Phe production, particularly in the context of exercise.[4][5] Studies have shown that CNDP2-KO mice gain more weight on a high-fat diet when subjected to an exercise regimen compared to wild-type mice, highlighting the importance of the Lac-Phe pathway in mediating the metabolic benefits of exercise.[3]
Data Presentation
The following tables summarize quantitative data from key studies on the effects of Lac-Phe in animal models.
Table 1: Effect of Acute Lac-Phe Administration on Food Intake in Diet-Induced Obese Mice
| Treatment Group | Dose (mg/kg, IP) | Food Intake (g) over 12 hours (relative to control) | Reference |
| Control (Vehicle) | - | 100% | [4] |
| Lac-Phe | 50 | ~50% reduction | [4] |
Table 2: Effect of Chronic Lac-Phe Administration on Body Weight and Glucose Tolerance in Diet-Induced Obese Mice (10-day treatment)
| Treatment Group | Dose (mg/kg/day, IP) | Body Weight Change | Glucose Tolerance | Reference |
| Control (Vehicle) | - | Gain | Normal for DIO mice | [5] |
| Lac-Phe | 50 | Loss | Improved | [5] |
Experimental Protocols
Protocol 1: Acute Appetite Suppression Study in Diet-Induced Obese Mice
Objective: To assess the effect of a single dose of Lac-Phe on food intake.
Materials:
-
Diet-induced obese mice (e.g., C57BL/6J on a 60% high-fat diet for 12-16 weeks)
-
This compound (synthesized or commercially available)
-
Vehicle solution (e.g., 18:1:1 saline/Kolliphor EL/DMSO)[5]
-
Standard high-fat diet pellets
-
Metabolic cages for individual housing and food intake monitoring
Procedure:
-
Acclimate individually housed DIO mice to metabolic cages for 3-5 days.
-
For 3-5 days prior to the experiment, mock inject the mice with the vehicle solution to acclimate them to the injection procedure and handling.[5]
-
On the day of the experiment, fast the mice for a short period (e.g., 4-6 hours) to standardize hunger levels.
-
Administer Lac-Phe (e.g., 50 mg/kg) or vehicle via intraperitoneal (IP) injection.[5] Note: Oral administration of Lac-Phe is ineffective as it is likely hydrolyzed in the digestive tract.[2]
-
Immediately after injection, provide pre-weighed high-fat diet pellets.
-
Monitor and record cumulative food intake at regular intervals (e.g., 1, 2, 4, 8, 12, and 24 hours).
-
Analyze the data by comparing the food intake between the Lac-Phe-treated and vehicle-treated groups.
Protocol 2: Chronic Body Weight and Metabolic Study in Diet-Induced Obese Mice
Objective: To evaluate the long-term effects of Lac-Phe on body weight, adiposity, and glucose metabolism.
Materials:
-
Diet-induced obese mice
-
This compound
-
Vehicle solution
-
Standard high-fat diet
-
Animal scale
-
Glucometer and glucose strips
-
D-glucose solution for Glucose Tolerance Test (GTT)
Procedure:
-
Acclimate DIO mice to individual housing.
-
Record baseline body weights.
-
Administer Lac-Phe (e.g., 50 mg/kg/day) or vehicle via IP injection daily for a set period (e.g., 10 days).[5]
-
Monitor body weight and food intake daily.
-
At the end of the treatment period, perform a Glucose Tolerance Test (GTT): a. Fast the mice for 6 hours.[5] b. Record baseline blood glucose from a tail snip. c. Administer a bolus of D-glucose (e.g., 2 g/kg) via IP injection. d. Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
At the end of the study, euthanize the mice and dissect adipose tissue depots (e.g., inguinal white adipose tissue, epididymal white adipose tissue, brown adipose tissue) and weigh them to assess adiposity.[5]
-
Analyze the data for changes in body weight, cumulative food intake, glucose tolerance (area under the curve for GTT), and adipose tissue mass.
Signaling Pathways and Visualizations
Lac-Phe exerts its effects through complex signaling pathways, primarily involving the central nervous system. Recent studies have identified a direct inhibitory effect on Agouti-related protein (AgRP) neurons in the arcuate nucleus of the hypothalamus, which are known to stimulate hunger.[9][10]
Lac-Phe Biosynthesis and Action Pathway
References
- 1. madbarn.com [madbarn.com]
- 2. Exercise-induced this compound, appetite and obesity - Proteopedia, life in 3D [proteopedia.org]
- 3. Vigorous exercise decreases appetite and promotes weight loss through the production of the metabolite Lac-Phe | Observatoire de la prévention de l'Institut de Cardiologie de Montréal [observatoireprevention.org]
- 4. This compound as a Link Between Exercise and Appetite Regulation – Fight Aging! [fightaging.org]
- 5. An exercise-inducible metabolite that suppresses feeding and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lac-Phe - Wikipedia [en.wikipedia.org]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Exercise-induced Metabolite this compound Ameliorates Colitis by Inhibiting M1 Macrophage Polarization via the Suppression of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioengineer.org [bioengineer.org]
- 10. newatlas.com [newatlas.com]
Application Notes and Protocols for CNDP2 Enzyme Activity Assay: N-lactoyl-phenylalanine Production
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
Cytosolic Nonspecific Dipeptidase 2 (CNDP2), also known as Carnosine Dipeptidase 2 (CN2), is an M20 family metallopeptidase that plays a significant role in cellular metabolism.[1][2][3] While traditionally known for its dipeptidase activity, hydrolyzing dipeptides like carnosine, a key discovery has revealed its ability to catalyze the formation of N-lactoyl-amino acids through "reverse proteolysis".[1][4][5] This process involves the condensation of lactate and an amino acid.
The most abundant and well-studied of these metabolites is N-lactoyl-phenylalanine (Lac-Phe), synthesized from L-lactate and L-phenylalanine.[5][6] The formation of Lac-Phe is thermodynamically unfavorable but is driven by high intracellular concentrations of its precursors, such as those occurring during strenuous physical exercise or in certain metabolic states. Emerging research has identified Lac-Phe as a crucial blood-borne signaling molecule that can suppress appetite and reduce obesity, making CNDP2 a potential therapeutic target for metabolic diseases.[6][7][8][9]
These application notes provide a detailed protocol for an in vitro enzyme activity assay to measure the production of this compound catalyzed by CNDP2. The assay is essential for screening potential CNDP2 inhibitors or activators, characterizing enzyme kinetics, and investigating the biochemical pathways related to Lac-Phe signaling. The primary method for quantification of the this compound product is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), owing to its high sensitivity and specificity.
CNDP2-Mediated this compound Synthesis Pathway
The diagram below illustrates the synthesis of this compound (Lac-Phe) from its precursors, L-Lactate and L-Phenylalanine, a reaction catalyzed by the CNDP2 enzyme. This process is notably stimulated by conditions that elevate intracellular lactate levels, such as glycolysis and intense physical exercise.
Caption: CNDP2 metabolic pathway for this compound (Lac-Phe) synthesis.
Principle of the Assay
The CNDP2 activity assay quantifies the enzyme's ability to synthesize this compound from L-lactate and L-phenylalanine. The reaction is initiated by adding a source of the CNDP2 enzyme (either purified recombinant protein or a cell lysate from CNDP2-expressing cells) to a buffered solution containing saturating concentrations of the substrates and the essential cofactor, manganese (Mn²⁺).[4][10] The reaction is incubated at 37°C and then stopped, typically by protein precipitation with a cold organic solvent (e.g., methanol) or acidification. The amount of this compound produced is then accurately measured using LC-MS/MS. The activity of the enzyme is proportional to the quantity of product formed over time.
Experimental Workflow
The following diagram outlines the key steps for performing the CNDP2 enzyme activity assay, from reagent preparation through to data analysis.
Caption: Step-by-step workflow for the CNDP2 this compound production assay.
Detailed Experimental Protocols
Protocol 1: CNDP2 Activity Assay using Cell Lysate
This protocol is adapted from methodologies used to demonstrate endogenous CNDP2 activity.[4] It is suitable for confirming CNDP2 activity in different cell types or for initial screening studies.
A. Materials and Reagents
-
Lysis Buffer: 25 mM Tris-HCl (pH 7.4) with protease inhibitor cocktail
-
Assay Buffer: 25 mM Tris-HCl (pH 7.4)
-
L-Lactate sodium salt solution (100 mM stock)
-
L-Phenylalanine solution (100 mM stock)
-
Manganese (II) Chloride (MnCl₂) solution (10 mM stock)
-
BCA Protein Assay Kit
-
Quenching Solution: Ice-cold methanol with an internal standard (e.g., ¹³C₉-¹⁵N-L-phenylalanine)
-
Purified this compound standard for LC-MS/MS calibration
-
Phosphate-Buffered Saline (PBS)
B. Equipment
-
Cell culture incubator and hoods
-
Homogenizer or sonicator
-
Refrigerated centrifuge
-
Thermomixer or water bath at 37°C
-
LC-MS/MS system
-
Microplate reader
C. Procedure
-
Cell Lysate Preparation:
-
Culture CNDP2-expressing cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS and harvest by scraping.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using a sonicator or by passing through a fine-gauge needle.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (this is the whole-cell lysate).
-
Determine the total protein concentration of the lysate using a BCA assay. Keep lysate on ice.
-
-
Enzymatic Reaction:
-
Prepare a master mix of substrates in Assay Buffer to final concentrations of 10 mM L-Lactate, 10 mM L-Phenylalanine, and 1 mM MnCl₂.
-
In a microcentrifuge tube, add 50 µL of the substrate master mix.
-
As a negative control, prepare a tube with master mix but without cell lysate ("No Enzyme" control). Another control should omit the substrates ("No Substrate" control).
-
Initiate the reaction by adding 50 µL of the cell lysate (containing ~50-100 µg of total protein) to the substrate mix.
-
Vortex briefly and incubate at 37°C for 30-60 minutes.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding 200 µL of ice-cold Quenching Solution (methanol with internal standard).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
D. Detection and Quantification
-
Analyze the supernatant using a suitable LC-MS/MS method optimized for the detection of this compound.
-
Create a standard curve using the purified this compound standard to quantify the amount of product formed.
-
Calculate the specific activity as nmol of product formed per minute per mg of total protein.
Protocol 2: CNDP2 Activity Assay using Purified Recombinant Enzyme
This protocol is ideal for kinetic studies (e.g., determining Km, Vmax) and for high-throughput screening of specific CNDP2 inhibitors.
A. Materials and Reagents
-
Purified, active recombinant CNDP2 protein
-
All other reagents as listed in Protocol 1.
B. Procedure
-
Enzyme Preparation:
-
Dilute the purified CNDP2 protein in Assay Buffer to the desired working concentration (e.g., 10-50 nM). Keep the enzyme on ice.
-
-
Enzymatic Reaction:
-
Set up the reaction in a 96-well plate or microcentrifuge tubes.
-
Add Assay Buffer, L-Lactate, L-Phenylalanine, and MnCl₂ to achieve desired final concentrations (e.g., for kinetics, vary one substrate while keeping the other saturated).
-
For inhibitor screening, pre-incubate the enzyme with the test compound for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the diluted CNDP2 enzyme. The final reaction volume can be scaled down to 50-100 µL.
-
Incubate at 37°C for a time period determined to be within the linear range of the reaction.
-
-
Quenching and Sample Preparation:
-
Follow the same quenching and sample preparation steps as described in Protocol 1.
-
D. Detection and Data Analysis
-
Quantify this compound production using LC-MS/MS.
-
For inhibitor studies, calculate the percent inhibition relative to a vehicle control (e.g., DMSO) and determine the IC₅₀ value by fitting the data to a dose-response curve. Bestatin is a known inhibitor and can be used as a positive control.[2][11]
Data Presentation
The following table summarizes key quantitative data related to CNDP2 and this compound from published literature, providing context for expected experimental outcomes.
| Parameter | Value | Condition / Context | Source |
| Baseline Lac-Phe | ~31.5 ± 10 nmol/L | Human plasma (capillary blood) at rest. | [12] |
| Post-Exercise Lac-Phe | ~101.0 ± 40.1 nmol/L | Human plasma (capillary blood) after exhaustive exercise. | [12] |
| Post-Exercise Lac-Phe | >5-fold increase | Mouse plasma after acute exhaustive treadmill running. | [13] |
| CNDP2 Inhibition (Bestatin) | IC₅₀ ≈ 7 nM | Inhibition of dipeptidase activity (not Lac-Phe synthesis). | [3] |
| CNDP2 Inhibition (Bestatin) | IC₅₀ ≈ 1.0 - 1.2 µM | Inhibition of Cys-Gly hydrolysis by purified CNDP2. | [11] |
| Substrate Concentration | 10 mM | In vitro concentration of Lactate and Phenylalanine used to drive Lac-Phe formation in cell lysates. | [4] |
| Cofactor | Mn²⁺ | Required for full CNDP2 activity. | [4][10] |
References
- 1. Cytosol nonspecific dipeptidase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. pnas.org [pnas.org]
- 5. N‐Lactoyl Amino Acids: Emerging Biomarkers in Metabolism and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trends in Endocrinology & Metabolism | Metabolite of the Month: Lac-Phe (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CNDP2: An Enzyme Linking Metabolism and Cardiovascular Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CNDP2: An Enzyme Linking Metabolism and Cardiovascular Diseases? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The zinc form of carnosine dipeptidase 2 (CN2) has dipeptidase activity but its substrate specificity is different from that of the manganese form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Proof-of-concept of a prior validated LC-MS/MS method for detection of this compound in dried blood spots before, during and after a performance diagnostic test of junior squad triathletes [frontiersin.org]
- 13. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Application Notes and Protocols for Stable Isotope Labeling of N-lactoyl-phenylalanine in Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-lactoyl-phenylalanine (Lac-Phe) is an emerging metabolite that has garnered significant attention for its role as a signaling molecule in metabolism.[1] Formed from the conjugation of lactate and phenylalanine, Lac-Phe is implicated in appetite regulation, the metabolic response to exercise, and the pathophysiology of various diseases, including mitochondrial disorders and phenylketonuria.[1][2][3] The study of its biosynthesis and metabolic fate is crucial for understanding its physiological functions and therapeutic potential.
Stable isotope labeling is a powerful technique for elucidating metabolic pathways. By introducing atoms with a heavier, non-radioactive isotope (e.g., ¹³C, ¹⁵N) into a molecule of interest, researchers can trace its journey through biological systems. This application note provides detailed protocols for the synthesis of stable isotope-labeled this compound and its use in metabolic tracing studies, along with methods for sample analysis.
Synthesis of Stable Isotope-Labeled this compound
The synthesis of isotopically labeled this compound can be achieved through both enzymatic and chemical methods. The choice of method will depend on the desired labeling pattern and the available resources.
Enzymatic Synthesis
The enzyme carnosine dipeptidase 2 (CNDP2) has been identified as the primary catalyst for the formation of N-lactoyl-amino acids in vivo through a process of reverse proteolysis.[2][4] This enzymatic activity can be harnessed for the in vitro synthesis of labeled Lac-Phe.
Protocol 1: Enzymatic Synthesis of [¹³C₃]-N-lactoyl-phenylalanine
This protocol is adapted from in vitro synthesis experiments using cell lysates containing CNDP2.
Materials:
-
HEK293 cell lysate (or a purified CNDP2 enzyme preparation)
-
[U-¹³C₃]-Lactic acid
-
L-Phenylalanine
-
Reaction buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
LC-MS grade water and solvents
Procedure:
-
Prepare a reaction mixture containing the cell lysate (or purified CNDP2), 10 mM [U-¹³C₃]-Lactic acid, and 10 mM L-Phenylalanine in the reaction buffer.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes to several hours), based on preliminary time-course experiments to determine optimal yield.
-
Terminate the reaction by adding a cold quenching solution, such as 80% methanol.
-
Centrifuge the mixture to pellet proteins and other cellular debris.
-
Collect the supernatant for purification and analysis.
-
Purify the [¹³C₃]-N-lactoyl-phenylalanine from the supernatant using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
-
Confirm the identity and isotopic enrichment of the product by liquid chromatography-mass spectrometry (LC-MS).
Chemical Synthesis
Chemical synthesis offers greater flexibility in the placement of isotopic labels. A common method for forming the amide bond between lactic acid and phenylalanine is through carbodiimide-mediated coupling, often with the addition of an activating agent like N-hydroxysuccinimide (NHS) to improve efficiency and reduce side reactions.
Protocol 2: Chemical Synthesis of [¹³C₃, ¹⁵N]-N-lactoyl-phenylalanine
This protocol is a general guideline based on standard peptide coupling procedures.
Materials:
-
[U-¹³C₃]-L-Lactic acid
-
[¹⁵N]-L-Phenylalanine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M MES, pH 4.5-6.0 for the activation step; phosphate buffer, pH 7.2-7.5 for the coupling step)
-
Quenching solution (e.g., hydroxylamine)
-
LC-MS grade water and solvents for purification
Procedure:
-
Activation of [U-¹³C₃]-L-Lactic acid:
-
Dissolve [U-¹³C₃]-L-Lactic acid, EDC, and NHS in the activation buffer.
-
Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-ester of the labeled lactic acid.
-
-
Coupling with [¹⁵N]-L-Phenylalanine:
-
Add a solution of [¹⁵N]-L-Phenylalanine to the activated lactic acid mixture.
-
Adjust the pH of the reaction to 7.2-7.5 with the coupling buffer.
-
Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Quenching and Purification:
-
Quench any unreacted NHS-esters by adding a quenching solution.
-
Remove the solvent under reduced pressure.
-
Purify the resulting [¹³C₃, ¹⁵N]-N-lactoyl-phenylalanine using flash chromatography or preparative HPLC.
-
Confirm the structure and isotopic purity of the final product by NMR and high-resolution mass spectrometry.
-
Metabolic Tracing with Stable Isotope-Labeled this compound
Metabolic tracing experiments can be designed to investigate either the biosynthesis of Lac-Phe from its precursors or the metabolic fate of Lac-Phe itself.
Tracing the Biosynthesis of this compound
This type of experiment involves providing cells with labeled precursors (e.g., labeled glucose to generate labeled lactate) and monitoring the incorporation of the label into Lac-Phe over time.
Protocol 3: Tracing the Incorporation of ¹³C from Glucose into this compound in Cell Culture
This protocol is based on a study that successfully traced the formation of [¹³C₃]-Lac-Phe in HEK293 cells.
Materials:
-
Adherent cells (e.g., HEK293) cultured in 6-well plates
-
Culture medium containing [U-¹³C₆]-glucose
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol (quenching/extraction solution)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Culture cells to near confluence in standard culture medium.
-
Replace the standard medium with the medium containing [U-¹³C₆]-glucose.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), harvest the cells.
-
Cell Harvesting and Metabolite Extraction:
-
Aspirate the culture medium.
-
Quickly wash the cells with ice-cold 0.9% NaCl.
-
Immediately add ice-cold 80% methanol to the well to quench metabolic activity and extract metabolites.
-
Scrape the cells and collect the cell lysate/methanol mixture into a pre-chilled microcentrifuge tube.
-
Vortex the tube and centrifuge at high speed to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.
-
-
Sample Analysis:
-
Analyze the extracted metabolites by LC-MS to determine the isotopic enrichment in lactate and this compound.
-
Quantify the abundance of different isotopologues (e.g., M+0, M+3 for Lac-Phe) over time.
-
Tracing the Metabolic Fate of this compound
This experiment involves introducing labeled Lac-Phe into a biological system and identifying the downstream metabolites that become labeled.
Protocol 4: Tracing the Metabolism of [¹³C₆]-N-lactoyl-phenylalanine in Cell Culture
Materials:
-
Cultured cells of interest (e.g., cancer cell lines, hepatocytes)
-
Standard culture medium
-
[¹³C₆]-N-lactoyl-phenylalanine (phenylalanine ring labeled)
-
Harvesting and extraction reagents as in Protocol 3
Procedure:
-
Culture cells to a desired confluency.
-
Replace the standard medium with medium supplemented with a known concentration of [¹³C₆]-N-lactoyl-phenylalanine (e.g., 10-100 µM).
-
At various time points (e.g., 0, 1, 4, 12, 24 hours), harvest the cells and extract the intracellular metabolites as described in Protocol 3.
-
Also, collect the culture medium at each time point to analyze extracellular metabolites.
-
Sample Analysis:
-
Analyze the intracellular and extracellular metabolite extracts by LC-MS.
-
Perform an untargeted or targeted metabolomics analysis to identify and quantify metabolites that have incorporated the ¹³C label from [¹³C₆]-N-lactoyl-phenylalanine. This will reveal the downstream metabolic pathways of Lac-Phe.
-
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its isotopologues.
Sample Preparation for LC-MS/MS:
-
Cell Extracts: The methanol extracts from the tracing experiments can often be directly injected after centrifugation to remove any remaining debris. If necessary, the samples can be dried down under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS analysis.
-
Plasma/Serum: Protein precipitation is required. A common method is to add a 3-fold volume of a cold organic solvent mixture (e.g., acetonitrile:methanol, 1:1) to the plasma sample, vortex, and centrifuge to pellet the proteins. The supernatant is then collected for analysis.
LC-MS/MS Method Parameters:
-
Liquid Chromatography: A reversed-phase C18 column is typically used for the separation of this compound. A gradient elution with mobile phases consisting of water and acetonitrile, both with a small amount of formic acid (e.g., 0.1%), provides good chromatographic resolution.
-
Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative mode can be used. Multiple reaction monitoring (MRM) is employed for targeted quantification, using specific precursor-product ion transitions for both the unlabeled and labeled this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 238.1 | 120.1 |
| [¹³C₃]-N-lactoyl-phenylalanine | 241.1 | 120.1 |
| [¹³C₆]-N-lactoyl-phenylalanine | 244.1 | 126.1 |
| [¹⁵N]-N-lactoyl-phenylalanine | 239.1 | 121.1 |
| [¹³C₃, ¹⁵N]-N-lactoyl-phenylalanine | 242.1 | 121.1 |
Note: The exact m/z values may vary slightly depending on the ionization state and the instrument.
Data Presentation
Quantitative data from metabolic tracing experiments should be summarized in tables to facilitate comparison between different conditions and time points.
Table 1: Isotopic Enrichment of this compound in HEK293 Cells Cultured with [U-¹³C₆]-Glucose
| Time (hours) | % M+0 Lac-Phe | % M+3 Lac-Phe |
| 0 | 100 | 0 |
| 1 | 80 | 20 |
| 4 | 45 | 55 |
| 8 | 20 | 80 |
| 24 | 5 | 95 |
Note: This is example data to illustrate the expected trend.
Visualizations
Biosynthesis and Signaling of this compound
Caption: Biosynthesis and signaling pathway of this compound.
Experimental Workflow for Metabolic Tracing
Caption: Experimental workflow for metabolic tracing with labeled Lac-Phe.
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for researchers interested in studying the metabolism of this compound using stable isotope labeling. These methods will facilitate a deeper understanding of the biological roles of this important signaling metabolite and may aid in the development of new therapeutic strategies targeting metabolic diseases.
References
Application Notes and Protocols for Intraperitoneal Injection of N-lactoyl-phenylalanine in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the preparation and intraperitoneal (IP) administration of N-lactoyl-phenylalanine (Lac-Phe) to mice. This compound is a metabolite that has garnered significant interest for its role in regulating appetite, body weight, and glucose metabolism.[1][2][3] This document offers detailed experimental procedures, quantitative data summaries, and visual diagrams of the associated signaling pathways and experimental workflow.
Introduction
This compound (Lac-Phe) is a signaling metabolite synthesized from lactate and phenylalanine by the enzyme carnosine dipeptidase 2 (CNDP2).[2][4][5] It is induced by exercise and has been shown to suppress feeding and reduce obesity in diet-induced obese mice.[2][6] Intraperitoneal injection is a common administration route for Lac-Phe in in vivo studies to investigate its metabolic effects.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for the intraperitoneal injection of this compound in mice, based on published research.
Table 1: Solubility of this compound
| Solvent | Solubility |
| Water | 10-12 mg/mL (Sonication may be required)[7][8] |
| DMSO | ~47 mg/mL[8] |
| Ethanol | ~47 mg/mL[8] |
Table 2: Reported Dosages and Effects of Intraperitoneal this compound in Mice
| Dosage | Vehicle | Frequency | Mouse Model | Observed Effects |
| 50 mg/kg | 18:1:1 (v/v) Saline/Kolliphor EL/DMSO | Daily for 10 days | Diet-induced obese (DIO) mice | Reduced cumulative food intake, reduced body weight, improved glucose homeostasis, and reduced adiposity.[3][8][9] |
| 50 µg/kg | Not specified | Single injection | Diet-induced obese (DIO) mice | Increased plasma concentrations over 100-fold.[10] |
Experimental Protocols
Preparation of this compound Injection Solution
This protocol is for the preparation of a 10 mg/mL stock solution of this compound in a vehicle suitable for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Kolliphor EL (Sigma-Aldrich)
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: Prepare the 18:1:1 (by volume) saline/Kolliphor EL/DMSO vehicle. For example, to prepare 2 mL of the vehicle, mix 1.8 mL of sterile saline, 0.1 mL of Kolliphor EL, and 0.1 mL of DMSO.[9] Vortex thoroughly to ensure a homogenous solution.
-
Weighing this compound: Accurately weigh the required amount of this compound powder. For a 10 mg/mL solution, weigh 10 mg of the compound.
-
Dissolving this compound:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the prepared vehicle to the tube to achieve the desired concentration of 10 mg/mL.
-
Vortex the solution vigorously.
-
If the compound does not fully dissolve, sonicate the solution for short intervals until it becomes clear.[7]
-
-
Sterilization: The prepared solution should be sterile. If starting with non-sterile components, the final solution can be sterilized by filtration through a 0.22 µm syringe filter.
-
Storage: It is recommended to prepare fresh solutions for each experiment.[8] If short-term storage is necessary, store at 4°C for no longer than 24 hours. For longer-term storage, consult the manufacturer's recommendations, though fresh preparation is ideal.
Intraperitoneal Injection Protocol in Mice
This protocol outlines the standard procedure for administering this compound via intraperitoneal injection to mice.
Materials:
-
Prepared this compound injection solution
-
Mouse restraint device (optional)
-
70% Ethanol or other suitable disinfectant
-
Sterile gauze pads
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Restraint:
-
Gently restrain the mouse using an appropriate technique. The scruffing method is commonly used, where the loose skin over the shoulders is grasped firmly to immobilize the head and body.[11][13]
-
Position the mouse in dorsal recumbency (on its back) with the head tilted slightly downward. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[14]
-
-
Injection Site Identification:
-
Disinfection:
-
Swab the injection site with a sterile gauze pad soaked in 70% ethanol.[13]
-
-
Injection:
-
Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.[12][14] The needle should penetrate the skin and the abdominal muscle layer to enter the peritoneal cavity.
-
Before injecting, gently pull back on the plunger (aspirate) to ensure the needle is not in a blood vessel or organ. If blood or any yellowish/brown fluid (urine or intestinal contents) appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle and syringe.[13][14]
-
Slowly inject the calculated volume of the this compound solution. The maximum recommended injection volume for a mouse is 10 mL/kg of body weight.[12][15]
-
-
Post-Injection Care:
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Monitor the animal for any signs of distress, such as bleeding at the injection site, abdominal swelling, or changes in behavior.[12]
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of this compound and the experimental workflow for its intraperitoneal injection in mice.
Caption: Experimental workflow for intraperitoneal injection of this compound in mice.
Caption: Signaling pathways of this compound synthesis and its downstream effects.
References
- 1. Lac-Phe: a central metabolic regulator and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Link Between Exercise and Appetite Regulation – Fight Aging! [fightaging.org]
- 3. N-Lactoyl Phenylalanine Disrupts Insulin Signaling, Induces Inflammation, and Impairs Mitochondrial Respiration in Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-lactoyl phenylalanine suppresses appetite and obesity with important implications for aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. metabolon.com [metabolon.com]
- 7. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. An exercise-inducible metabolite that suppresses feeding and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Proof-of-concept of a prior validated LC-MS/MS method for detection of this compound in dried blood spots before, during and after a performance diagnostic test of junior squad triathletes [frontiersin.org]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. ltk.uzh.ch [ltk.uzh.ch]
- 13. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 14. research.vt.edu [research.vt.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes: Development and Characterization of Antibodies for N-lactoyl-phenylalanine (Lac-Phe) Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-lactoyl-phenylalanine (Lac-Phe) is a recently identified endogenous metabolite that is gaining significant attention for its role in regulating metabolism and energy balance. Elevated levels of Lac-Phe have been observed in response to strenuous exercise and are associated with appetite suppression and reduced body weight.[1][2][3][4] These findings suggest that Lac-Phe may be a promising therapeutic target for metabolic disorders such as obesity and type 2 diabetes. To facilitate further research into the physiological and pathological roles of Lac-Phe, the development of specific and sensitive detection methods is crucial. This document provides detailed application notes and protocols for the generation and characterization of antibodies for the detection of this compound.
Signaling Pathways Involving this compound
This compound is synthesized from lactate and phenylalanine by the enzyme carnosine dipeptidase 2 (CNDP2).[1][3] It is considered a signaling molecule that can influence various metabolic pathways. While the precise receptors and downstream signaling cascades are still under investigation, current research points to its involvement in the regulation of appetite and glucose homeostasis.
Caption: Biosynthesis and known metabolic effects of this compound.
Antibody Development Workflow
The development of antibodies against a small molecule like Lac-Phe, which is a hapten, requires conjugation to a larger carrier protein to elicit an immune response. The general workflow involves hapten synthesis, immunogen preparation, immunization, and subsequent antibody screening and characterization.
Caption: General workflow for anti-hapten antibody development.
Experimental Protocols
Protocol 1: Preparation of Lac-Phe-Carrier Conjugate (Immunogen)
Objective: To conjugate this compound (the hapten) to a carrier protein to make it immunogenic.
Materials:
-
This compound (Lac-Phe)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) for immunization, Bovine Serum Albumin (BSA) for screening)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of Lac-Phe:
-
Dissolve Lac-Phe and a molar excess of NHS in anhydrous DMF.
-
Add a molar equivalent of DCC or EDC to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C to form the NHS-ester of Lac-Phe.
-
Centrifuge the reaction mixture to remove the urea byproduct (if using DCC).
-
-
Conjugation to Carrier Protein:
-
Dissolve the carrier protein (KLH or BSA) in PBS.
-
Slowly add the activated Lac-Phe-NHS ester solution to the carrier protein solution while gently stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The typical molar ratio of hapten to carrier protein is 20-40:1.
-
-
Purification of the Conjugate:
-
Dialyze the conjugation mixture against PBS at 4°C for 48 hours with several changes of buffer to remove unconjugated hapten and other small molecules.
-
Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay).
-
Confirm successful conjugation using techniques such as MALDI-TOF mass spectrometry or by UV-Vis spectroscopy if the hapten has a distinct absorbance.
-
Protocol 2: Polyclonal Antibody Production in Rabbits
Objective: To generate polyclonal antibodies against the Lac-Phe-KLH conjugate.
Materials:
-
Lac-Phe-KLH conjugate (immunogen)
-
Freund's complete adjuvant (FCA) and Freund's incomplete adjuvant (FIA)
-
Two healthy adult rabbits
-
Sterile syringes and needles
-
Blood collection supplies
Procedure:
-
Pre-immune Bleed: Collect blood from the rabbits before the first immunization to obtain pre-immune serum, which will serve as a negative control.
-
Primary Immunization:
-
Emulsify the Lac-Phe-KLH immunogen with an equal volume of Freund's complete adjuvant. The typical dose is 0.5-1.0 mg of conjugate per rabbit.
-
Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.
-
-
Booster Immunizations:
-
Boost the immune response by administering subsequent injections of the immunogen emulsified in Freund's incomplete adjuvant every 3-4 weeks. The typical booster dose is 0.25-0.5 mg of conjugate per rabbit.
-
-
Titer Monitoring:
-
Collect small blood samples 10-14 days after each booster immunization.
-
Determine the antibody titer in the serum using an indirect ELISA with Lac-Phe-BSA as the coating antigen.
-
-
Final Bleed and Antibody Purification:
-
Once a high antibody titer is achieved, perform a final bleed.
-
Isolate the polyclonal antibodies from the serum using protein A/G affinity chromatography.
-
Protocol 3: Competitive ELISA for Lac-Phe Detection
Objective: To develop a competitive ELISA to quantify Lac-Phe in biological samples.
Materials:
-
Anti-Lac-Phe polyclonal antibody (purified)
-
Lac-Phe-BSA conjugate (for coating)
-
This compound standard
-
Goat anti-rabbit IgG-HRP conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well microtiter plates
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Sample diluent (e.g., PBS)
Procedure:
-
Plate Coating:
-
Dilute the Lac-Phe-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Prepare a standard curve of Lac-Phe by serially diluting a stock solution in the sample diluent.
-
Prepare unknown samples by diluting them in the same diluent.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of a fixed, limiting concentration of the anti-Lac-Phe antibody for 30-60 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of diluted goat anti-rabbit IgG-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of free Lac-Phe in the sample.
-
Data Presentation
The performance of the developed anti-Lac-Phe antibody should be thoroughly characterized. The following tables present hypothetical but realistic quantitative data for a newly developed polyclonal antibody.
Table 1: Antibody Affinity and Sensitivity
| Parameter | Value | Method |
| Affinity (Kd) | 5 x 10⁻⁸ M | Surface Plasmon Resonance (SPR) |
| ELISA IC₅₀ | 25 ng/mL | Competitive ELISA |
| Limit of Detection (LOD) | 2 ng/mL | Competitive ELISA |
| Linear Range | 5 - 200 ng/mL | Competitive ELISA |
Table 2: Antibody Specificity (Cross-Reactivity)
| Compound | Structure | % Cross-Reactivity |
| This compound | Lactate + Phenylalanine | 100% |
| L-Phenylalanine | Amino Acid | < 0.1% |
| L-Lactate | Organic Acid | < 0.1% |
| N-acetyl-phenylalanine | Acetylated Amino Acid | 1.5% |
| Phenylpyruvic acid | Keto Acid | < 0.5% |
| N-lactoyl-tyrosine | Lactoyl Amino Acid | 5% |
| N-lactoyl-leucine | Lactoyl Amino Acid | 2% |
Cross-reactivity is calculated as: (IC₅₀ of Lac-Phe / IC₅₀ of competing compound) x 100.
Conclusion
The development of specific and sensitive antibodies against this compound is a critical step towards a better understanding of its biological functions and its potential as a therapeutic target. The protocols and data presented here provide a comprehensive guide for researchers to produce and characterize their own anti-Lac-Phe antibodies and to develop robust immunoassays for its detection in various biological matrices. This will undoubtedly accelerate research in the fields of metabolism, exercise physiology, and drug discovery.
References
- 1. N-lactoyl phenylalanine suppresses appetite and obesity with important implications for aging and age-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new approach for quantitative analysis of L-phenylalanine using a novel semi-sandwich immunometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An exercise-inducible metabolite that suppresses feeding and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lac-Phe: a central metabolic regulator and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-lactoyl-phenylalanine (Lac-Phe) Measurement Using Dried Blood Spots
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-lactoyl-phenylalanine (Lac-Phe) is an exercise-inducible metabolite that has garnered significant interest for its role in appetite suppression and energy homeostasis.[1][2] Synthesized from lactate and phenylalanine by the enzyme carnosine dipeptidase 2 (CNDP2), Lac-Phe is a key signaling molecule that links physical activity with metabolic regulation.[3][4] The ability to accurately measure Lac-Phe is crucial for research in exercise physiology, metabolic diseases, and drug development. Dried blood spot (DBS) sampling offers a minimally invasive, cost-effective, and logistically simple alternative to traditional venipuncture, making it an ideal method for collecting samples in various research settings.[5] These application notes provide a detailed protocol for the quantification of Lac-Phe from DBS samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with relevant quantitative data and pathway information.
Biosynthesis and Signaling Pathway of this compound
Lac-Phe is formed through the enzymatic condensation of L-lactate and L-phenylalanine, a reaction catalyzed by the cytosolic enzyme CNDP2.[3] This process, known as reverse proteolysis, is particularly active in CNDP2-expressing cells such as immune and epithelial cells.[2] Following intense exercise, increased levels of lactate production drive the synthesis and subsequent release of Lac-Phe into circulation.[2]
Once in circulation, Lac-Phe can cross the blood-brain barrier and act on the hypothalamus, a key brain region for appetite regulation.[6] It exerts its anorexigenic (appetite-suppressing) effects by directly inhibiting Agouti-related protein (AgRP) neurons, which are known to stimulate hunger.[1][7] This inhibition is mediated through the activation of ATP-sensitive potassium (KATP) channels on these neurons.[1][8] The suppression of AgRP neurons leads to the indirect activation of pro-opiomelanocortin (POMC) neurons in the paraventricular nucleus of the hypothalamus, which in turn promotes satiety.[1][7]
Caption: Biosynthesis of Lac-Phe and its signaling pathway in appetite regulation.
Experimental Protocols
Dried Blood Spot (DBS) Sample Collection
Materials:
-
Sterile lancets
-
Alcohol swabs
-
Gauze pads
-
DBS collection cards (e.g., Whatman 903™, QIAcard® FTA® DMPK-C)[5][9]
-
Gloves
-
Drying rack
-
Resealable plastic bags with desiccant
Procedure:
-
Label the DBS card with the subject's identification, date, and time of collection.
-
Clean the finger (or heel in infants) with an alcohol swab and allow it to air dry.
-
Prick the skin with a sterile lancet.
-
Wipe away the first drop of blood with a sterile gauze pad.
-
Allow a large drop of blood to form and gently touch the DBS card to the drop, allowing the blood to saturate the collection circle. Do not press the card against the skin.
-
Fill the required number of circles on the card.
-
Allow the DBS card to air dry horizontally for at least 3 hours at room temperature, away from direct sunlight.[5]
-
Once completely dry, place the DBS card in a resealable plastic bag with a desiccant pack.
-
Store the samples at -20°C or -80°C until analysis. Lac-Phe in DBS has been shown to be stable for at least 28 days at -20°C and room temperature.[5]
This compound Extraction from DBS
This protocol is based on a validated method for Lac-Phe extraction from DBS.[5]
Materials:
-
DBS puncher (e.g., 3 mm or punching the entire spot)
-
Microcentrifuge tubes (1.5 mL)
-
Methanol (100%, LC-MS grade)
-
Internal Standard (IS) solution: d5-Lactoyl-phenylalanine in a suitable solvent (e.g., 10% acetonitrile)
-
Ultrasonic bath
-
Centrifuge
-
Vacuum centrifuge
-
Acetonitrile (LC-MS grade)
-
Ultrapure water
Procedure:
-
Punch a disc from the center of the dried blood spot and place it into a 1.5 mL microcentrifuge tube. Alternatively, the entire spot can be excised and used.[5]
-
Add 600 µL of 100% methanol to the tube.[5]
-
Add the internal standard (d5-Lactoyl-phenylalanine) to each sample, quality control, and standard.
-
Sonicate the tubes for 30 minutes in an ultrasonic bath.[5]
-
Centrifuge the samples at 17,000 x g for 10 minutes at 19°C.[5]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant in a vacuum centrifuge for 90 minutes at 45°C.[5]
-
Reconstitute the dried extract in 100 µL of 10% acetonitrile in water.[5]
-
Vortex the tube to ensure the pellet is fully dissolved.
-
Centrifuge at 17,000 x g for 10 minutes at 19°C to pellet any remaining particulates.[5]
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Alternative Extraction Solvents: While 100% methanol is a validated solvent, other solvent systems have been successfully used for the extraction of small molecules from DBS. Researchers may consider optimizing their extraction protocol using one of the following, as they have been shown to be effective for untargeted metabolomics from DBS:[10]
-
80% Methanol / 20% Water
-
80% Acetonitrile / 20% Water
-
40% Methanol / 40% Acetonitrile / 20% Water
Caption: Workflow for Lac-Phe measurement from DBS samples.
LC-MS/MS Analysis
The following parameters are a starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
|---|---|
| Column | C18 or similar reverse-phase column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Gradient | A linear gradient from low to high organic phase |
Tandem Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Lac-Phe: m/z 236.1 -> 164.1 (Quantifier), 236.1 -> 71.0 (Qualifier) d5-Lac-Phe (IS): m/z 241.1 -> 169.1 |
| Collision Energy | Optimize for specific instrument |
| Cone Voltage | Optimize for specific instrument |
Quantitative Data
The following tables summarize the validation data for the DBS-based Lac-Phe measurement method and provide examples of Lac-Phe concentrations observed in human subjects.
Table 1: Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity (r²) | > 0.99 |
| Working Range | 0 - 100 ng/mL |
| Precision (%CV) | < 8% |
| Accuracy (%RE) | < 7% |
| Stability (DBS) | > 28 days at -20°C and 20°C |
Data sourced from Bauhaus et al. (2023).[5]
Table 2: this compound Concentrations in Human Dried Blood Spots
| Population | Condition | Lac-Phe Concentration (nmol/L) | Reference |
|---|---|---|---|
| Junior Triathletes | Baseline (Resting) | 31.5 ± 10.0 | [5] |
| Junior Triathletes | Post-Exercise (Maximal) | 101.0 ± 40.1 | [5] |
| Junior Triathletes | 15 min Post-Exercise | 89.7 ± 30.4 | [5] |
Concentrations are presented as mean ± standard deviation.
Conclusion
The use of dried blood spots for the measurement of this compound provides a robust, reliable, and convenient method for researchers in various fields. The protocols outlined in these application notes, coupled with the provided quantitative data and pathway information, offer a comprehensive guide for the implementation of this technique. This approach facilitates the exploration of Lac-Phe's role in health and disease, and supports the development of novel therapeutics targeting metabolic pathways.
References
- 1. scienmag.com [scienmag.com]
- 2. An exercise-inducible metabolite that suppresses feeding and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lac-Phe: a central metabolic regulator and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proof-of-concept of a prior validated LC-MS/MS method for detection of this compound in dried blood spots before, during and after a performance diagnostic test of junior squad triathletes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Lactoyl Phenylalanine Disrupts Insulin Signaling, Induces Inflammation, and Impairs Mitochondrial Respiration in Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. igmpi.ac.in [igmpi.ac.in]
- 9. Improved Dried Blood Spot-Based Metabolomics: A Targeted, Broad-Spectrum, Single-Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of an extraction protocol from dried blood spots for untargeted metabolomics: application to phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Lentiviral-Mediated CNDP2 Knockdown for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytosolic Non-specific Dipeptidase 2 (CNDP2), also known as tissue carnosinase, is an M20 metallopeptidase that hydrolyzes a variety of dipeptides.[1] Emerging evidence reveals its multifaceted and often contradictory roles in cancer biology. In some contexts, such as gastric cancer, CNDP2 acts as a tumor suppressor by activating the MAPK signaling pathway to induce apoptosis.[1][2][3] Conversely, in ovarian and colon cancer, CNDP2 has been shown to promote tumor growth and metastasis, potentially through the PI3K/AKT pathway.[4][5][6] Recently, CNDP2 has also been identified as a secreted enzyme that enables cancer cells to cooperatively scavenge amino acids from their environment, promoting tumor fitness.[7][8]
Given its complex role, studying the functional consequences of CNDP2 loss is critical. Lentiviral-mediated short hairpin RNA (shRNA) delivery is a powerful and widely used tool for achieving stable, long-term gene knockdown in a variety of mammalian cells, including both dividing and non-dividing types.[9][10] This application note provides a comprehensive guide, including detailed protocols and data interpretation, for utilizing lentiviral shRNA to knockdown CNDP2 for in vitro functional studies.
Signaling Pathways Involving CNDP2
CNDP2 expression levels have been shown to modulate key signaling pathways that govern cell fate, including proliferation, apoptosis, and survival.
Experimental Workflow and Data
Lentiviral-mediated knockdown of CNDP2 involves several key stages, from vector preparation to the analysis of functional outcomes. The results of these functional assays are highly dependent on the cancer type being studied.
Quantitative Data Summary
The following tables summarize the reported effects of CNDP2 knockdown on key cellular processes in different cancer cell lines.
Table 1: Effect of CNDP2 Knockdown on Cell Proliferation
| Cancer Type | Cell Line | Assay | Result of CNDP2 Knockdown | Reference |
|---|---|---|---|---|
| Gastric Cancer | SGC-7901 | CCK-8 | Significantly promoted cell growth. | [2] |
| Gastric Cancer | SGC-7901 | Colony Formation | Significantly higher colony-forming efficiency. | [2] |
| Ovarian Cancer | SKOV3 | CCK-8 | Significantly reduced cell proliferation. | [4] |
| Ovarian Cancer | OVCAR3 | CCK-8 | Significantly reduced cell proliferation. | [4] |
| Ovarian Cancer | SKOV3, OVCAR3 | Colony Formation | Number of colonies was significantly reduced. | [4] |
| Colon Cancer | RKO | Cell Counting | Significantly inhibited cell proliferation. | [6] |
| Colon Cancer | RKO | Colony Formation | The number of colonies was decreased. |[6] |
Table 2: Effect of CNDP2 Knockdown on Cell Migration and Invasion
| Cancer Type | Cell Line | Assay | Result of CNDP2 Knockdown | Reference |
|---|---|---|---|---|
| Ovarian Cancer | SKOV3 | Transwell Migration | Significantly reduced cell migration. | [4] |
| Ovarian Cancer | OVCAR3 | Transwell Migration | Significantly reduced cell migration. | [4] |
| Ovarian Cancer | SKOV3 | Transwell Invasion | Significantly reduced cell invasion. | [4] |
| Ovarian Cancer | OVCAR3 | Transwell Invasion | Significantly reduced cell invasion. |[4] |
Experimental Protocols
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol describes the generation of lentiviral particles using a 3rd generation packaging system.[10][11]
Materials:
-
HEK293T cells (low passage, <15)
-
DMEM with 10% FBS (DMEM Complete)
-
Opti-MEM
-
Lentiviral transfer plasmid (e.g., pLKO.1-puro containing CNDP2 shRNA)
-
Packaging plasmids (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
10 cm tissue culture plates
-
0.45 µm syringe filters
Procedure:
-
Day 1: Seed HEK293T Cells
-
Day 2: Transfection
-
In Tube A, dilute your transfection reagent in 250 µL of Opti-MEM per plate.
-
In Tube B, mix the plasmids in 250 µL of Opti-MEM per plate. A common ratio is 2 µg transfer plasmid, 1 µg packaging plasmid, and 1.5 µg envelope plasmid.[12][13]
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 10-15 minutes.
-
Add the DNA-lipid complex mixture dropwise to the HEK293T cells.
-
Incubate for 6-8 hours at 37°C, 5% CO₂.
-
Carefully aspirate the medium and replace it with 10 mL of fresh, pre-warmed DMEM Complete.[11][12]
-
-
Day 4 & 5: Harvest Viral Supernatant
-
48 hours post-transfection: Collect the supernatant containing viral particles into a sterile polypropylene tube. Store at 4°C. Add 10 mL of fresh DMEM Complete to the plate.[9]
-
72 hours post-transfection: Collect the supernatant again and pool it with the 48-hour harvest.
-
Centrifuge the pooled supernatant at ~2000 rpm for 5 minutes to pellet any detached cells.[12]
-
Filter the supernatant through a 0.45 µm syringe filter to remove remaining debris.[9]
-
Aliquot the virus into cryovials and store at -80°C for long-term use.
-
Protocol 2: Lentiviral Transduction of Target Cells
Materials:
-
Target cells (e.g., SGC-7901, SKOV3)
-
Complete growth medium for target cells
-
Harvested CNDP2 shRNA lentivirus
-
Hexadimethrine bromide (Polybrene)
-
Puromycin
-
6-well or 12-well plates
Procedure:
-
Day 1: Seed Target Cells
-
Seed target cells in a multi-well plate (e.g., 2 x 10⁵ cells per well in a 6-well plate) so they are 50-70% confluent the next day.[12]
-
-
Day 2: Transduction
-
Thaw the lentiviral aliquot on ice.
-
Prepare transduction medium: complete growth medium supplemented with Polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.[12]
-
Remove the old medium from the cells and add the transduction medium.
-
Add the lentivirus to the cells. The amount of virus needed (Multiplicity of Infection, MOI) should be optimized for each cell line. A good starting point is to test a range of MOIs (e.g., 0.5, 1, 5).[14]
-
Incubate for 18-24 hours at 37°C, 5% CO₂.[14]
-
-
Day 3: Medium Change
-
Remove the virus-containing medium and replace it with fresh complete growth medium.
-
-
Day 4 onwards: Antibiotic Selection
-
After 24-48 hours, begin selection by adding puromycin to the medium. The optimal concentration (typically 1-10 µg/mL) must be determined beforehand with a kill curve for your specific cell line.[14]
-
Replace the puromycin-containing medium every 3-4 days.
-
Continue selection until non-transduced control cells have all died and resistant colonies are visible (usually 7-14 days).
-
Expand the resistant polyclonal population or isolate single clones for further analysis.
-
Protocol 3: Verification of CNDP2 Knockdown by Western Blot
Procedure:
-
Lyse the stable CNDP2 knockdown cells and non-target control cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against CNDP2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading. A significant reduction in the CNDP2 band intensity compared to the control confirms successful knockdown.[2]
Protocol 4: Cell Proliferation Assay (CCK-8/MTS)
This assay measures cell viability based on the colorimetric reduction of a tetrazolium salt by metabolically active cells.[2][15]
Procedure:
-
Seed the stable CNDP2 knockdown and control cells into a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in 100 µL of medium.[16]
-
Culture the cells for the desired time course (e.g., 24, 48, 72, 96 hours).
-
At each time point, add 10 µL of CCK-8 or MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Plot the absorbance values against time to generate growth curves for comparison between knockdown and control cells.
Protocol 5: Transwell Migration and Invasion Assay
This assay assesses the ability of cells to move through a porous membrane (migration) or a membrane coated with an extracellular matrix like Matrigel (invasion).[4][16][17]
Procedure:
-
Rehydrate Transwell inserts (8.0 µm pore size) with serum-free medium. For invasion assays, use inserts pre-coated with Matrigel or coat them yourself.
-
Harvest stable CNDP2 knockdown and control cells and resuspend them in serum-free medium at a concentration of ~1 x 10⁵ cells/mL.
-
Add 2.5 x 10⁴ cells (in 250 µL) to the upper chamber of the Transwell insert.[16]
-
Add complete medium containing 10-20% FBS as a chemoattractant to the lower chamber.[16]
-
Incubate for 12-24 hours at 37°C.
-
After incubation, remove the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix the cells that have migrated to the underside of the membrane with methanol and stain them with 0.2% crystal violet.[16]
-
Count the stained cells in several random fields of view under a microscope. A decrease in the number of migrated/invaded cells in the CNDP2 knockdown group compared to the control indicates an inhibitory effect on migration/invasion.[18]
References
- 1. sinobiological.com [sinobiological.com]
- 2. Underexpressed CNDP2 Participates in Gastric Cancer Growth Inhibition through Activating the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Underexpressed CNDP2 participates in gastric cancer growth inhibition through activating the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CNDP2 Acts as an Activator for Human Ovarian Cancer Growth and Metastasis via the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CNDP2 carnosine dipeptidase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Up-regulation of CNDP2 facilitates the proliferation of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scitechdaily.com [scitechdaily.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 11. addgene.org [addgene.org]
- 12. protocols.io [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. FRAS1 knockdown reduces A549 cells migration and invasion through downregulation of FAK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Human Studies on N-lactoyl-phenylalanine and Exercise
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for designing and conducting human studies to investigate the role of N-lactoyl-phenylalanine (Lac-Phe) in exercise-induced metabolic benefits. The protocols are intended to serve as a guide and should be adapted based on specific research questions and institutional guidelines.
Introduction
This compound (Lac-Phe) is a recently discovered metabolite that is synthesized from lactate and phenylalanine, primarily by the enzyme carnosine dipeptidase 2 (CNDP2).[1][2][3] Circulating levels of Lac-Phe have been shown to increase significantly in response to physical exercise in both animals and humans.[1][4][5][6] Preclinical studies in mice have demonstrated that Lac-Phe can suppress appetite, reduce food intake, and lead to weight loss, suggesting its potential as a key mediator of the metabolic benefits of exercise.[4][5][7][8] In humans, elevated Lac-Phe levels following exercise have been associated with greater adipose tissue loss during endurance training.[9][10] Understanding the dynamics of Lac-Phe in humans is a promising area of research for developing novel therapeutics for obesity and other metabolic disorders.[7]
Data Presentation
Table 1: Summary of Exercise-Induced Changes in Plasma Lac-Phe Levels in Humans
| Exercise Modality | Population | Key Findings | Reference |
| Sprint Exercise | Healthy Adults | Induced the most dramatic increase in plasma Lac-Phe compared to resistance and endurance training. | [5][6][11] |
| Acute Treadmill Running | Healthy Adults | Lac-Phe was one of the most significantly induced metabolites. | [4] |
| Endurance Training (8 weeks) | Overweight and Obese Adults | Higher acute exercise-induced Lac-Phe levels were associated with greater reductions in subcutaneous and visceral adipose tissue. | [9][10] |
| Various Intensities | General Population | Vigorous exercise leads to a more substantial production of Lac-Phe. | [6] |
Signaling Pathways and Experimental Workflows
Lac-Phe Biosynthesis and Proposed Signaling Pathway
The synthesis of Lac-Phe is a direct consequence of increased lactate production during strenuous physical activity. The enzyme CNDP2, found in various cells including immune and epithelial cells, catalyzes the condensation of lactate and the essential amino acid phenylalanine to form Lac-Phe.[1][2][4] This exercise-inducible metabolite is then released into the bloodstream, acting as a signaling molecule.[4] One of its proposed mechanisms of action involves the regulation of appetite by signaling to the brain, leading to reduced food intake.[5][7] Additionally, emerging evidence suggests Lac-Phe may have anti-inflammatory effects by suppressing the NF-κB signaling pathway in macrophages.[2][12]
Caption: Biosynthesis of Lac-Phe from lactate and phenylalanine during exercise and its proposed systemic effects on appetite and inflammation.
Experimental Workflow for a Human Cross-Over Study
To minimize inter-individual variability, a cross-over study design is highly recommended for investigating the acute effects of different exercise modalities on Lac-Phe levels.[13][14] In this design, each participant acts as their own control. A washout period between interventions is crucial to prevent carry-over effects.
Caption: A typical cross-over experimental workflow for a human study investigating the effects of different exercise modalities on Lac-Phe levels.
Experimental Protocols
Protocol 1: Participant Screening and Baseline Characterization
Objective: To recruit a homogenous group of participants and characterize their baseline physiological and metabolic state.
Materials:
-
Standard anthropometric equipment (stadiometer, calibrated scale)
-
Body composition analyzer (e.g., DXA or BIA)
-
Metabolic cart for VO2max testing
-
Treadmill or cycle ergometer
-
Blood collection supplies
Procedure:
-
Recruitment: Recruit healthy, non-smoking participants within a specific age and BMI range. Clearly define inclusion and exclusion criteria (e.g., absence of metabolic diseases, not taking medications known to affect metabolism).
-
Informed Consent: Obtain written informed consent from all participants after a thorough explanation of the study procedures and potential risks.
-
Anthropometry and Body Composition: Measure height, weight, and body composition.
-
Cardiorespiratory Fitness: Determine maximal oxygen uptake (VO2max) using a graded exercise test on a treadmill or cycle ergometer. This is crucial for prescribing exercise intensities relative to individual fitness levels.
-
Baseline Blood Draw: Collect fasting blood samples to assess baseline metabolic markers (e.g., glucose, insulin, lipid profile) and Lac-Phe levels.
Protocol 2: Acute Exercise Intervention (Cross-Over Design)
Objective: To determine the acute effects of different exercise modalities on circulating Lac-Phe levels.
Materials:
-
Treadmill, cycle ergometer, and/or resistance training equipment
-
Heart rate monitors
-
Blood collection supplies
-
Centrifuge
-
-80°C freezer
Procedure:
-
Pre-trial Standardization: For 48 hours prior to each trial, participants should refrain from strenuous exercise and consume a standardized diet. An overnight fast (10-12 hours) is required before each session.
-
Randomization: Participants are randomly assigned to the order in which they will complete the three interventions:
-
Sprint Interval Training (SIT): e.g., 4 x 30-second "all-out" sprints on a cycle ergometer, with 4 minutes of active recovery between sprints.
-
Endurance Training (ET): e.g., 45 minutes of continuous running or cycling at 65-75% of VO2max.
-
Control (CON): A period of quiet rest for the same duration as the exercise sessions.
-
-
Blood Sampling: Collect venous blood samples at the following time points for each intervention:
-
Baseline (pre-intervention)
-
Immediately post-intervention
-
30, 60, and 120 minutes post-intervention
-
-
Sample Processing:
-
Collect blood in EDTA-containing tubes.
-
Centrifuge at 3000 rpm for 15 minutes at 4°C to separate plasma.
-
Aliquot plasma into cryovials and immediately store at -80°C until analysis.
-
-
Washout Period: A minimum of a 7-day washout period should be implemented between each intervention to ensure Lac-Phe levels return to baseline.
Protocol 3: Quantification of this compound in Human Plasma
Objective: To accurately measure the concentration of Lac-Phe in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
LC-MS/MS system
-
Analytical standards for Lac-Phe and isotopically labeled internal standard
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Protein precipitation plates or tubes
-
Centrifuge
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., ¹³C₉-¹⁵N-Lac-Phe).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable C18 column to separate Lac-Phe from other plasma components. A gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is typically used.
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for Lac-Phe and its internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the Lac-Phe analytical standard.
-
Calculate the concentration of Lac-Phe in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Note: For the analysis of the precursor amino acid, phenylalanine, established HPLC or LC-MS/MS methods can be employed.[15][16][17] It is important to consider potential pre-analytical variability in phenylalanine measurements.[18]
References
- 1. Trends in Endocrinology & Metabolism | Metabolite of the Month: Lac-Phe (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exercise-induced Metabolite this compound Ameliorates Colitis by Inhibiting M1 Macrophage Polarization via the Suppression of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CNDP2: An Enzyme Linking Metabolism and Cardiovascular Diseases? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An exercise-inducible metabolite that suppresses feeding and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a Link Between Exercise and Appetite Regulation – Fight Aging! [fightaging.org]
- 6. Vigorous exercise decreases appetite and promotes weight loss through the production of the metabolite Lac-Phe | Observatoire de la prévention de l'Institut de Cardiologie de Montréal [observatoireprevention.org]
- 7. newatlas.com [newatlas.com]
- 8. Exercise-induced this compound, appetite and obesity - Proteopedia, life in 3D [proteopedia.org]
- 9. researchgate.net [researchgate.net]
- 10. medrxiv.org [medrxiv.org]
- 11. neurosciencenews.com [neurosciencenews.com]
- 12. researchgate.net [researchgate.net]
- 13. Metabolomics in Human Acute-Exercise Trials: Study Design and Preparation | Springer Nature Experiments [experiments.springernature.com]
- 14. Metabolomics in Human Acute-Exercise Trials: Study Design and Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC measurement of phenylalanine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. L-Phenylalanine concentration in blood of phenylketonuria patients: a modified enzyme colorimetric assay compared with amino acid analysis, tandem mass spectrometry, and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Performance of laboratory tests used to measure blood phenylalanine for the monitoring of patients with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pre-analytic decrease of phenylalanine in plasma of patients with phenylketonuria treated with pegvaliase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Long-term stability and storage conditions for N-lactoyl-phenylalanine
Welcome to the technical support center for N-lactoyl-phenylalanine (Lac-Phe). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term stability, storage, and handling of Lac-Phe, as well as to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C, where it can remain stable for up to four years[1][2]. For shorter periods, storage at 4°C for up to two years is also acceptable[3]. It is recommended to store the compound in a tightly sealed container to prevent moisture absorption.
Q2: How should I store this compound solutions?
A2: The stability of this compound in solution depends on the solvent and storage temperature. For solutions in organic solvents such as DMSO, ethanol, or dimethylformamide, storage at -80°C is recommended for up to six months, and at -20°C for up to one month[3]. It is strongly advised to prepare and use aqueous solutions on the same day and not to store them for more than 24 hours[2]. If storage of aqueous solutions is necessary, they should be kept at -20°C for a maximum of one month, though same-day use is preferable[4]. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes[3].
Q3: What is the solubility of this compound in common solvents?
A3: this compound has good solubility in several organic solvents and moderate solubility in aqueous buffers. Approximate solubilities are:
-
Ethanol: ~20 mg/mL[2]
-
Dimethylformamide (DMF): ~25 mg/mL[2]
-
Water: ~20.83 mg/mL (may require sonication and warming)[3]
-
PBS (pH 7.2): ~0.30 mg/mL[2]
Q4: Is this compound sensitive to light?
Q5: What are the potential degradation pathways for this compound?
A5: Although specific degradation pathways for this compound have not been extensively studied, based on its chemical structure (an N-acyl amino acid), two primary degradation pathways can be anticipated:
-
Hydrolysis of the amide bond: The amide bond linking lactic acid and phenylalanine can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, or at elevated temperatures. This would break down the molecule into its constituent parts: lactic acid and phenylalanine.
-
Oxidation: The phenylalanine residue could be susceptible to oxidation, particularly at the benzyl position.
Data Presentation: Storage Stability
| Form | Storage Temperature | Recommended Duration | Source(s) |
| Solid (Lyophilized Powder) | -20°C | ≥ 4 years | [1][2] |
| 4°C | 2 years | [3] | |
| Room Temperature | Short-term shipping | [3][4] | |
| In Solvent (e.g., DMSO, Ethanol) | -80°C | 6 months | [3] |
| -20°C | 1 month | [3][4] | |
| In Aqueous Solution (e.g., PBS) | Not Recommended | Use same day | [2] |
| -20°C | Up to 1 month (with caution) | [4] |
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficulty dissolving solid this compound in aqueous buffer. | Low aqueous solubility at neutral pH. | - Use a small amount of an organic solvent like DMSO or ethanol to first dissolve the compound, then dilute with your aqueous buffer. - For direct dissolution in water, sonication and gentle warming (up to 80°C) can aid in solubilization[3]. - Ensure the final concentration does not exceed the solubility limit in the chosen buffer. |
| Inconsistent or lower-than-expected biological activity in experiments. | - Degradation of this compound in stock solutions. - Repeated freeze-thaw cycles of stock solutions. - Instability in aqueous experimental media over the course of long incubations. | - Prepare fresh stock solutions regularly. - Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. - For cell culture experiments lasting several days, consider replenishing the media with freshly diluted this compound. |
| Precipitate forms in the media during cell culture experiments. | - The concentration of this compound exceeds its solubility in the culture medium. - Interaction with components in the serum or media. | - Ensure the final concentration of this compound is below its solubility limit in the complete culture medium. - If using a stock solution in an organic solvent, ensure the final concentration of the solvent is low (typically <0.5%) to prevent precipitation and solvent-induced cytotoxicity. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture. Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Solvent Addition:
-
For organic stock solutions (e.g., 100 mM in DMSO): Add the appropriate volume of high-purity, anhydrous DMSO to the solid. Vortex or sonicate briefly until fully dissolved.
-
For aqueous stock solutions (e.g., 50 mM in water): Add sterile, purified water. Sonication and gentle warming may be required to achieve complete dissolution[4].
-
-
Sterilization (for aqueous solutions): If the aqueous solution is to be used in sterile cell culture, filter it through a 0.22 µm syringe filter[3].
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile tubes. Store the aliquots at -20°C or -80°C as recommended in the storage stability table.
Protocol for Assessing the Stability of this compound in an Aqueous Buffer
This protocol outlines a general procedure for a preliminary stability assessment.
-
Solution Preparation: Prepare a solution of this compound in the aqueous buffer of interest (e.g., PBS, pH 7.4) at a known concentration.
-
Incubation Conditions: Aliquot the solution into several vials. Expose the vials to different conditions to be tested (e.g., 4°C, room temperature, 37°C, and light exposure). Include a control group stored at -80°C.
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), take a sample from each condition.
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
HPLC Method: A reverse-phase C18 column is typically suitable. The mobile phase could consist of a gradient of acetonitrile and water with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).
-
Detection: Monitor the peak area of this compound at an appropriate wavelength (e.g., around 254 nm).
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Mandatory Visualizations
Biosynthesis of this compound
Caption: Biosynthesis of this compound from lactate and phenylalanine catalyzed by CNDP2.
Signaling Pathway of this compound in Appetite Regulation
Caption: Lac-Phe signaling in the hypothalamus to regulate appetite.
References
Optimizing N-lactoyl-phenylalanine (Lac-Phe) Dosage for In Vivo Mouse Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing N-lactoyl-phenylalanine (Lac-Phe) dosage for in vivo mouse studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage of Lac-Phe for in vivo mouse studies?
A1: Based on current literature, a commonly effective starting dosage for Lac-Phe in diet-induced obese (DIO) mice is 50 mg/kg, administered via intraperitoneal (IP) injection.[1][2][3] This dosage has been shown to suppress food intake by approximately 50% over a 12-hour period without affecting ambulatory activity.[1][4]
Q2: What is the most effective route of administration for Lac-Phe?
A2: Intraperitoneal (IP) injection is the most widely used and effective route for administering Lac-Phe in mice to study its systemic effects on appetite and metabolism.[1][2] Oral administration has been shown to be ineffective, likely due to the breakdown of the Lac-Phe peptide bond in the digestive system.[1][5] Intravenous (i.v.) administration has also been used in some studies, with doses ranging from 10-30 mg/kg/day.[6]
Q3: Does Lac-Phe have the same effect in lean mice as in obese mice?
A3: No, the appetite-suppressing effects of Lac-Phe are more pronounced in diet-induced obese mice.[1][7] Studies have shown that at doses effective in obese mice, Lac-Phe does not significantly suppress food intake in lean, chow-fed mice.[1][8] The exact mechanism for this difference is still under investigation but may be related to differences in the permeability of the blood-brain barrier or altered signaling pathways in obese models.[7][8]
Q4: What is the primary mechanism of action for Lac-Phe's appetite-suppressing effects?
A4: Lac-Phe is understood to act on the central nervous system to regulate appetite. It inhibits AgRP (agouti-related peptide) neurons, which are known to drive hunger, and in turn, activates PVH (paraventricular nucleus of the hypothalamus) neurons that reduce food intake.[9] This action is mediated through the activation of ATP-sensitive potassium (KATP) channels on AgRP neurons.[9][10]
Q5: What is the role of the enzyme CNDP2 in Lac-Phe production?
A5: CNDP2 (carnosine dipeptidase 2) is the primary enzyme responsible for the biosynthesis of Lac-Phe from lactate and phenylalanine.[1][5][11] Genetic ablation of CNDP2 in mice leads to reduced basal and exercise-induced levels of Lac-Phe and can make the animals resistant to the anti-obesity effects of exercise and metformin.[1][11][12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant reduction in food intake or body weight. | - Incorrect Dosage: The dosage may be too low for the specific mouse model or experimental conditions. - Mouse Strain/Model: The anorexigenic effect of Lac-Phe is more pronounced in diet-induced obese mice.[1] - Route of Administration: Oral administration is ineffective.[1][5] - Compound Stability: Ensure proper storage and handling of the Lac-Phe compound. | - Dosage Titration: Consider a dose-response study, starting with the recommended 50 mg/kg IP and titrating upwards if necessary. - Model Selection: Use a diet-induced obesity model for studies focused on appetite suppression and weight loss. - Administration Route: Use intraperitoneal (IP) or intravenous (IV) injections. - Quality Control: Verify the purity and stability of your Lac-Phe stock. |
| High variability in results between individual mice. | - Inconsistent Dosing: Variations in injection volume or technique. - Differences in Food Intake Patterns: Individual mice may have different baseline feeding behaviors. - Metabolic State: The metabolic state of the mice (e.g., fasted vs. non-fasted) can influence the response. | - Standardize Procedures: Ensure consistent and accurate dosing for all animals. - Acclimatization: Allow for a sufficient acclimatization period and monitor baseline food intake before starting the experiment. - Controlled Fasting: If applicable, implement a consistent fasting and feeding schedule for all experimental groups. |
| Unexpected side effects or changes in animal behavior. | - High Dosage: The administered dose may be too high, leading to off-target effects. - Compound Purity: Impurities in the Lac-Phe preparation could cause adverse reactions. | - Dose Reduction: If adverse effects are observed, reduce the dosage. - Purity Analysis: Confirm the purity of the Lac-Phe compound using appropriate analytical methods. - Behavioral Monitoring: Carefully observe and record any changes in animal behavior, such as lethargy or agitation, which were not reported in key studies.[1] |
Quantitative Data Summary
Table 1: Summary of Effective this compound Dosages in Mice
| Dosage | Administration Route | Mouse Model | Observed Effects | Reference(s) |
| 50 mg/kg | Intraperitoneal (IP) | Diet-Induced Obese (DIO) | ~50% reduction in food intake over 12 hours, reduced adiposity, improved glucose homeostasis. | [1][3] |
| 150 mg/kg | Intraperitoneal (IP) | Lean, chow-fed | No significant suppression of food intake. | [1] |
| 10, 20, 30 mg/kg/day | Intravenous (IV) | Spinal Cord Injury | Improved motor function, reduced fat accumulation at the injury site. | [6] |
| 50 mg/kg/day (chronic) | Intraperitoneal (IP) | Diet-Induced Obese (DIO) | Decreased adiposity and body weight, improved glucose homeostasis. | [1] |
Experimental Protocols
Protocol 1: Acute Appetite Suppression Study in Diet-Induced Obese (DIO) Mice
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old, fed a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks to induce obesity.
-
Acclimatization: House mice individually and acclimatize them to metabolic cages for at least 3 days prior to the experiment.
-
Compound Preparation: Dissolve this compound in sterile saline (0.9% NaCl) to a final concentration for a 50 mg/kg dosage based on the average body weight of the mice. Prepare a vehicle control of sterile saline.
-
Administration: At the beginning of the dark cycle, administer a single intraperitoneal (IP) injection of either Lac-Phe (50 mg/kg) or vehicle.
-
Data Collection: Monitor and record cumulative food intake and ambulatory activity using metabolic chambers for at least 12 hours post-injection.
-
Analysis: Compare the cumulative food intake and activity levels between the Lac-Phe treated group and the vehicle control group.
Protocol 2: Chronic Weight Management Study in DIO Mice
-
Animal Model and Diet: As described in Protocol 1.
-
Group Allocation: Randomly assign DIO mice to two groups: Vehicle control and Lac-Phe treatment.
-
Chronic Administration: Administer daily IP injections of either vehicle or Lac-Phe (50 mg/kg) for a period of 10-30 days.
-
Monitoring: Measure body weight and cumulative food intake daily.
-
Metabolic Analysis: At the end of the treatment period, perform a glucose tolerance test (GTT) to assess glucose homeostasis.
-
Tissue Analysis: At the end of the study, collect and weigh adipose tissue depots (e.g., epididymal, subcutaneous) to assess changes in adiposity.
-
Analysis: Compare changes in body weight, food intake, glucose tolerance, and adipose tissue mass between the two groups.
Visualizations
Caption: Signaling pathway of this compound in appetite regulation.
Caption: Experimental workflow for a chronic this compound study.
References
- 1. An exercise-inducible metabolite that suppresses feeding and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Lactoyl Phenylalanine Disrupts Insulin Signaling, Induces Inflammation, and Impairs Mitochondrial Respiration in Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. proteopedia.org [proteopedia.org]
- 6. file.glpbio.com [file.glpbio.com]
- 7. Vigorous exercise decreases appetite and promotes weight loss through the production of the metabolite Lac-Phe | Observatoire de la prévention de l'Institut de Cardiologie de Montréal [observatoireprevention.org]
- 8. N‐Lactoyl Amino Acids: Emerging Biomarkers in Metabolism and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. igmpi.ac.in [igmpi.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. Trends in Endocrinology & Metabolism | Metabolite of the Month: Lac-Phe (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactions to the identification of an exercise-secreted molecule that suppresses appetite in mice [sciencemediacentre.es]
Technical Support Center: Quantification of N-lactoyl-phenylalanine in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of N-lactoyl-phenylalanine (Lac-Phe) in plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect this compound quantification?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix, such as plasma.[1] This interference, occurring in the mass spectrometer's ion source, can lead to:
-
Ion Suppression: The most common effect, where matrix components decrease the ionization of Lac-Phe, resulting in a lower signal and underestimation of its true concentration.[1]
-
Ion Enhancement: A less common effect where matrix components increase the ionization of Lac-Phe, leading to an overestimation of its concentration.[1]
Because matrix effects can vary between samples, they can severely compromise the accuracy and precision of Lac-Phe quantification.[1]
Q2: I am observing high variability and poor reproducibility in my Lac-Phe measurements. Could this be a matrix effect?
A2: High variability and poor reproducibility are common indicators of matrix effects. Even when using a stable isotope-labeled internal standard, differential matrix effects between the analyte and the internal standard can occur, leading to inaccurate results.[2] It is crucial to ensure that your sample preparation method is effective at removing interfering matrix components and that your chromatographic method separates Lac-Phe from the regions of ion suppression.
Q3: How can I determine if my this compound assay is suffering from matrix effects?
A3: The most common method to quantitatively assess matrix effects is the post-extraction spike experiment.[3] This involves comparing the peak area of Lac-Phe in a sample where the standard has been added after extraction from the plasma matrix to the peak area of a pure standard solution at the same concentration. The ratio of these responses, known as the matrix factor, indicates the degree of ion suppression or enhancement. A matrix factor of less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.[3]
Q4: What is the best sample preparation technique to minimize matrix effects for this compound in plasma?
A4: While several techniques can be employed, a common and effective approach for small molecules like this compound in plasma is protein precipitation , often followed by solid-phase extraction (SPE) for further cleanup if significant matrix effects are still observed.[4] Protein precipitation with a cold organic solvent like acetonitrile or methanol is a straightforward method to remove the majority of proteins, which are a major source of matrix interference.[4][5] For a detailed protocol, please refer to the "Experimental Protocols" section below.
Q5: Is a stable isotope-labeled internal standard necessary for accurate quantification of this compound?
A5: Yes, using a stable isotope-labeled internal standard, such as d5-lactoyl-phenylalanine, is highly recommended for the accurate quantification of this compound in a complex matrix like plasma.[6][7] An ideal internal standard co-elutes with the analyte and experiences the same degree of matrix effects, thus providing a reliable means of correcting for signal variations during sample preparation and analysis.[8]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or inconsistent this compound signal intensity | Ion Suppression: Co-eluting matrix components are interfering with the ionization of your analyte. | 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method. If using protein precipitation, consider adding a solid-phase extraction (SPE) step.[9] 2. Optimize Chromatography: Modify your LC gradient to better separate this compound from interfering matrix components. Consider a different column chemistry if co-elution persists.[9] 3. Dilute the Sample: Diluting the plasma sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. |
| Poor peak shape (e.g., fronting, tailing, or splitting) | Matrix Interference: Co-eluting compounds can interfere with the chromatography, leading to distorted peak shapes. | 1. Enhance Sample Cleanup: As with ion suppression, a more effective sample preparation method can remove the interfering compounds. 2. Adjust Mobile Phase pH: The ionization state of this compound can affect its peak shape. Experiment with slight adjustments to the mobile phase pH to improve peak symmetry.[2] |
| High background noise in the chromatogram | Incomplete removal of plasma components: Residual proteins, phospholipids, or salts can contribute to a high chemical background. | 1. Optimize Protein Precipitation: Ensure the ratio of precipitation solvent to plasma is sufficient for complete protein removal (typically at least 3:1).[5] 2. Incorporate a Wash Step in SPE: If using SPE, include a wash step with a solvent that will remove interfering compounds without eluting this compound. |
| Inconsistent results between different plasma lots | Lot-to-lot variability in matrix composition: The composition of plasma can differ between individuals, leading to varying degrees of matrix effects. | 1. Assess Matrix Factor Across Lots: During method validation, evaluate the matrix effect in at least six different lots of plasma to understand the variability.[1] 2. Use a Robust Internal Standard: A stable isotope-labeled internal standard is crucial to compensate for this variability. |
Quantitative Data Summary
The following tables provide representative data for the assessment of matrix effects and recovery for this compound quantification in plasma. These values are illustrative and may vary depending on the specific experimental conditions.
Table 1: Matrix Effect and Recovery of this compound
| Parameter | Low QC (5 ng/mL) | Medium QC (50 ng/mL) | High QC (80 ng/mL) | Acceptance Criteria |
| Matrix Factor | 0.92 | 0.95 | 0.98 | 0.85 - 1.15 |
| Recovery (%) | 95.3 | 97.1 | 96.5 | Consistent and reproducible |
| Internal Standard Normalized Matrix Factor (CV%) | 3.2% | 2.8% | 2.5% | ≤ 15% |
-
Matrix Factor is calculated as: (Peak area of analyte in post-extraction spiked matrix) / (Peak area of analyte in neat solution).
-
Recovery is calculated as: (Peak area of analyte in pre-extraction spiked matrix) / (Peak area of analyte in post-extraction spiked matrix) * 100.
-
Internal Standard Normalized Matrix Factor is calculated for at least six different lots of plasma to assess the variability of the matrix effect.
Experimental Protocols
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
This protocol is adapted from a method for a similar biological matrix and is a common starting point for plasma sample analysis.[5][7]
-
Thawing: Thaw frozen plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Aliquoting: Vortex each sample to ensure homogeneity. Aliquot 50 µL of each sample into individual 1.5 mL microcentrifuge tubes.
-
Internal Standard Addition: Add 150 µL of the internal standard working solution (e.g., 10 ng/mL of d5-lactoyl-phenylalanine in acetonitrile) to each tube.
-
Precipitation: Vortex each tube vigorously for 30 seconds to precipitate the proteins.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully aspirate 100 µL of the clear supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol describes a standard post-extraction spike experiment to quantify matrix effects.[1][3]
-
Prepare Set A (Analyte in Neat Solution):
-
Prepare a solution of this compound in the final mobile phase composition at a known concentration (e.g., 50 ng/mL).
-
-
Prepare Set B (Analyte in Extracted Matrix):
-
Take at least six different lots of blank plasma and process them using your sample preparation method (Protocol 1).
-
After the final extraction step, spike the extracted blank matrix with the this compound standard to achieve the same final concentration as in Set A.
-
-
Analysis:
-
Analyze both sets of samples by LC-MS/MS.
-
-
Calculation:
-
Calculate the Matrix Factor = (Mean peak area of Set B) / (Mean peak area of Set A).
-
Visualizations
This compound Signaling Pathway in Appetite Regulation
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proteopedia.org [proteopedia.org]
- 5. benchchem.com [benchchem.com]
- 6. bioengineer.org [bioengineer.org]
- 7. Frontiers | Proof-of-concept of a prior validated LC-MS/MS method for detection of this compound in dried blood spots before, during and after a performance diagnostic test of junior squad triathletes [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Preventing degradation of N-lactoyl-phenylalanine in biological samples
Welcome to the technical support center for the analysis of N-lactoyl-phenylalanine (Lac-Phe) in biological samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reproducible quantification of this important signaling molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Lac-Phe) and why is it important to measure?
This compound (Lac-Phe) is a metabolite formed from the conjugation of lactate and phenylalanine.[1][2] It has been identified as a signaling molecule that is induced by exercise and is involved in the regulation of appetite and energy expenditure.[1][3][4] Accurate measurement of Lac-Phe is crucial for research in metabolism, obesity, and exercise physiology.
Q2: What is the primary enzyme responsible for the synthesis of Lac-Phe in the body?
The synthesis of Lac-Phe is catalyzed by the enzyme Carnosine Dipeptidase 2 (CNDP2), which facilitates the reverse proteolysis of lactate and phenylalanine.[4][5][6]
Q3: What are the main challenges in accurately measuring Lac-Phe in biological samples?
The primary challenge is the potential for degradation of Lac-Phe by endogenous proteases and peptidases present in biological matrices such as plasma and serum. Sample handling, storage conditions, and the number of freeze-thaw cycles can all impact the stability of Lac-Phe and lead to inaccurate measurements.
Q4: What is the recommended anticoagulant for blood collection for Lac-Phe analysis?
For plasma collection, the use of tubes containing EDTA is recommended. EDTA helps to chelate divalent cations like calcium, which are essential for the activity of many proteases, thereby providing a degree of sample stabilization.
Q5: How should I store my biological samples to prevent Lac-Phe degradation?
For short-term storage (up to one month), samples should be kept at -20°C. For long-term storage, -80°C is recommended. It is crucial to minimize the number of freeze-thaw cycles, as this can lead to degradation of Lac-Phe. Aliquoting samples into single-use volumes before freezing is a best practice.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable Lac-Phe levels in samples where it is expected. | 1. Degradation during sample collection and processing: Proteases and peptidases in the sample may have degraded Lac-Phe. 2. Improper storage: Samples stored at inappropriate temperatures or subjected to multiple freeze-thaw cycles. 3. Inefficient extraction: The protocol used for sample preparation may not be optimal for Lac-Phe. | 1. Collect blood in EDTA tubes and process immediately on ice. Add a broad-spectrum protease inhibitor cocktail to the plasma as soon as it is separated. 2. Store samples at -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles. 3. Use a validated protein precipitation protocol with a suitable organic solvent like acetonitrile, ensuring complete precipitation of larger proteins. |
| High variability between replicate measurements. | 1. Inconsistent sample handling: Differences in the time between sample collection and processing, or variations in storage conditions. 2. Matrix effects in LC-MS/MS analysis: Components of the biological matrix can interfere with the ionization of Lac-Phe. | 1. Standardize the entire workflow from sample collection to analysis. Ensure all samples are treated identically. 2. Use a stable isotope-labeled internal standard (e.g., this compound-d5) to normalize for matrix effects and variations in sample recovery. Ensure the internal standard is added to the samples early in the preparation process. |
| Poor peak shape or chromatographic resolution in LC-MS/MS. | 1. Suboptimal chromatographic conditions: The mobile phase composition, gradient, or column chemistry may not be suitable for Lac-Phe. 2. Sample matrix interference: Co-eluting compounds from the sample matrix can affect peak shape. | 1. Optimize the LC method. A C18 reversed-phase column with a mobile phase consisting of water and acetonitrile with a small amount of formic acid is a good starting point. Adjust the gradient to ensure good separation from other components. 2. Improve sample clean-up. Consider a solid-phase extraction (SPE) step after protein precipitation to further remove interfering substances. |
Data on this compound Stability
Table 1: Recommended Storage Conditions for this compound in Biological Samples
| Storage Condition | Duration | Recommendation |
| Room Temperature (~25°C) | > 2.5 hours | Not Recommended. Significant degradation may occur.[7][8] |
| Refrigerated (4°C) | Up to 24 hours | Use with caution. Process as quickly as possible. Addition of protease inhibitors is essential. |
| Frozen (-20°C) | Up to 1 month | Acceptable for short-term storage. [7][9] |
| Ultra-low Freezer (-80°C) | > 1 month | Recommended for long-term storage. [7] |
Table 2: Effect of Freeze-Thaw Cycles on Analyte Stability
| Number of Freeze-Thaw Cycles | General Recommendation for Peptides | Impact on this compound |
| 1-3 | Generally acceptable for many analytes. | Minimal degradation expected if processed correctly. |
| > 3 | Not Recommended. Increased risk of degradation for many peptides.[7] | Significant degradation is possible. It is highly advised to aliquot samples to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Plasma Collection and Initial Processing
Objective: To collect and process blood samples to obtain plasma suitable for Lac-Phe analysis, while minimizing degradation.
Materials:
-
Blood collection tubes containing EDTA
-
Centrifuge with cooling capability
-
Pipettes and sterile polypropylene tubes
-
Protease inhibitor cocktail (see Protocol 2 for preparation)
-
Ice
Procedure:
-
Collect whole blood directly into EDTA-containing tubes.
-
Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Place the tubes on ice and transport them to the laboratory for processing as soon as possible (ideally within 30 minutes).
-
Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) without disturbing the buffy coat layer and transfer it to a new pre-chilled polypropylene tube.
-
For every 1 mL of plasma, add 10 µL of the 100X protease inhibitor cocktail (see Protocol 2).
-
Gently mix the plasma with the inhibitor cocktail.
-
Immediately use the plasma for analysis or aliquot into single-use cryovials for storage at -80°C.
Protocol 2: Preparation of 100X Protease Inhibitor Cocktail
Objective: To prepare a broad-spectrum protease inhibitor cocktail for the stabilization of Lac-Phe in plasma.
Materials:
-
AEBSF (Pefabloc SC)
-
Aprotinin
-
Bestatin
-
E-64
-
Leupeptin
-
Pepstatin A
-
DMSO (Dimethyl sulfoxide)
-
Deionized water
Procedure: This protocol provides a general-purpose protease inhibitor cocktail. Commercial cocktails are also widely available and can be used according to the manufacturer's instructions.
-
Prepare stock solutions of each inhibitor in the appropriate solvent (typically DMSO or water).
-
Combine the stock solutions to achieve the desired final concentrations in the 100X cocktail. A typical formulation might target the following final concentrations in the sample (1X):
-
AEBSF: 1 mM
-
Aprotinin: 0.8 µM
-
Bestatin: 40 µM
-
E-64: 14 µM
-
Leupeptin: 20 µM
-
Pepstatin A: 15 µM
-
-
Aliquot the 100X cocktail into small volumes and store at -20°C.
Protocol 3: Sample Preparation for LC-MS/MS Analysis
Objective: To extract Lac-Phe from plasma and prepare it for quantification by LC-MS/MS.
Materials:
-
Plasma sample stabilized with protease inhibitors
-
Internal Standard (IS) solution (e.g., 100 ng/mL this compound-d5 in acetonitrile)
-
Acetonitrile (ACN), LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Procedure:
-
Thaw the frozen plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 150 µL of the internal standard solution in acetonitrile.[10]
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[10]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
References
- 1. proteopedia.org [proteopedia.org]
- 2. Lac-Phe (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a Link Between Exercise and Appetite Regulation – Fight Aging! [fightaging.org]
- 4. N-lactoyl phenylalanine suppresses appetite and obesity with important implications for aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carnosine Dipeptidase(Cndp): An emerging therapeutic target for metabolic diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytosol nonspecific dipeptidase - Wikipedia [en.wikipedia.org]
- 7. Human plasma stability during handling and storage: impact on NMR metabolomics - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The N-acylpeptide hydrolase from porcine intestine: isolation, subcellular localization and comparative hydrolysis of peptide and isopeptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of N-Lactoyl-Phenylalanine Stereoisomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-lactoyl-phenylalanine stereoisomers.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound stereoisomers.
Issue 1: Low Diastereoselectivity or High Epimerization
Question: My reaction is producing a nearly 1:1 mixture of diastereomers, or I am observing significant epimerization of my starting materials. What are the likely causes and how can I improve the stereoselectivity?
Answer:
Low diastereoselectivity or epimerization is a common challenge in the synthesis of this compound, primarily due to the presence of two chiral centers. The primary causes and their solutions are outlined below:
Probable Causes & Solutions:
| Probable Cause | Recommended Solution |
| Inappropriate Coupling Reagent | Use a coupling reagent known for low racemization potential. Uronium/aminium-based reagents like HATU or HBTU in combination with an additive like HOBt or Oxyma are generally preferred over carbodiimides like DCC or EDC alone, as they can minimize the formation of the racemization-prone oxazolone intermediate.[1][2] |
| Strong or Sterically Unhindered Base | The choice of base is critical. Strong bases can abstract the acidic α-proton of the activated amino acid, leading to epimerization.[3] Use a weaker, sterically hindered base such as 2,4,6-collidine (TMP) or N-methylmorpholine (NMM) instead of stronger, less hindered bases like diisopropylethylamine (DIPEA) or triethylamine (TEA). |
| Prolonged Activation Time | Minimize the pre-activation time of the carboxylic acid with the coupling reagent before adding the amine component. Over-activation increases the opportunity for the formation of the oxazolone intermediate.[1] |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can significantly reduce the rate of epimerization.[1] |
| Inappropriate Solvent | The polarity of the solvent can influence the rate of racemization. Non-polar solvents are often preferred. Consider using dichloromethane (DCM) or a mixture of DCM and a more polar solvent like dimethylformamide (DMF). |
| Incomplete Starting Material Purity | Ensure the enantiomeric purity of your starting materials (L- or D-lactic acid and L- or D-phenylalanine) is high. Any contamination with the opposite enantiomer will directly translate to a mixture of diastereomers in the product. |
Issue 2: Difficult Separation of Diastereomers
Question: I have synthesized a mixture of this compound diastereomers but am struggling to separate them. What are the recommended purification strategies?
Answer:
The separation of diastereomers of this compound can be challenging due to their similar physical properties. The following methods are recommended:
Purification Strategies:
| Method | Recommendations & Considerations |
| Flash Column Chromatography | This is often the first method to attempt. Use a high-resolution silica gel and a carefully optimized solvent system. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) may be effective. The separation can be monitored by thin-layer chromatography (TLC). |
| High-Performance Liquid Chromatography (HPLC) | For analytical and preparative scale separations, HPLC is a powerful tool. A normal-phase separation on a silica column can be effective. For more challenging separations, a chiral stationary phase (CSP) can be used to resolve all four stereoisomers. Polysaccharide-based chiral columns (e.g., those with cellulose or amylose derivatives) are often successful.[4][5] The mobile phase composition (e.g., hexane/isopropanol or acetonitrile/water) and additives (e.g., trifluoroacetic acid) will need to be optimized.[6][7] |
| Fractional Crystallization | If the diastereomers have significantly different solubilities in a particular solvent system, fractional crystallization can be an effective and scalable purification method. This involves dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly. The less soluble diastereomer will crystallize out first. This process may need to be repeated to achieve high purity. |
Issue 3: Low Overall Yield
Question: My synthesis of this compound is resulting in a low overall yield. What are the potential reasons and how can I improve it?
Answer:
Low yields can be attributed to several factors, from incomplete reactions to product degradation. Consider the following:
Potential Causes & Solutions:
| Probable Cause | Recommended Solution |
| Incomplete Coupling Reaction | Ensure all reagents are of high purity and anhydrous conditions are maintained, as water can hydrolyze the activated species. Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the component not being activated. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Side Reactions | Besides epimerization, other side reactions can occur. For example, with carbodiimide reagents, the formation of N-acylurea byproducts can reduce the yield.[8] Using uronium/aminium reagents can mitigate this. Protecting groups on the carboxylic acid of phenylalanine (e.g., as a methyl or benzyl ester) can prevent unwanted side reactions at this site during the coupling step.[9] |
| Product Degradation during Workup or Purification | This compound can be sensitive to harsh acidic or basic conditions during workup. Use mild conditions for extraction and purification. Avoid prolonged exposure to high temperatures during solvent evaporation. |
| Suboptimal Reaction Conditions | A study on the heating method for the synthesis of N-L-lactoyl-L-phenylalanine reported a high yield of 58.0% under optimized conditions of a 1:8:0.3:9 molar ratio of L-phenylalanine, L-lactate, CaO, and water at 100 °C for 3 hours.[10] For enzymatic synthesis, a maximum yield of 21.2% was achieved with Debitrase HYW 20 at pH 8 and 55 °C for 24 hours.[10] These provide a starting point for optimization. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm the stereochemistry of my synthesized this compound?
A1: The stereochemistry can be confirmed using a combination of techniques:
-
Chiral HPLC: By comparing the retention time of your product to that of commercially available or previously characterized standards of the different stereoisomers.
-
NMR Spectroscopy: High-resolution 1H and 13C NMR can be used to confirm the structure. While distinguishing diastereomers by NMR is often possible due to differences in their chemical shifts and coupling constants, assigning the absolute configuration may require comparison to known standards or more advanced NMR techniques like NOESY.[1][11]
-
Polarimetry: Measurement of the specific rotation can help distinguish between enantiomers, but it may be difficult to interpret for a mixture of diastereomers.
Q2: What are the key differences in synthesizing the four stereoisomers (L-Lactyl-L-Phe, D-Lactyl-L-Phe, L-Lactyl-D-Phe, D-Lactyl-D-Phe)?
A2: The primary difference lies in the selection of the chiral starting materials. To synthesize a specific stereoisomer with high purity, you must start with the corresponding enantiomerically pure lactic acid and phenylalanine. For example, to synthesize L-Lactoyl-L-phenylalanine, you would use L-lactic acid and L-phenylalanine.
Q3: Are protecting groups necessary for the synthesis of this compound?
A3: While not always strictly necessary, using protecting groups can significantly improve the yield and reduce side reactions. Protecting the carboxylic acid of phenylalanine (e.g., as a methyl or benzyl ester) prevents its participation in the coupling reaction. Similarly, protecting the hydroxyl group of lactic acid can prevent side reactions at that position. The choice of protecting groups should be orthogonal, meaning they can be removed under different conditions without affecting each other or the newly formed amide bond.[9][12]
Q4: Can I use an enzymatic approach for the stereoselective synthesis?
A4: Yes, enzymatic methods can offer high stereoselectivity. The enzyme cytosolic nonspecific dipeptidase 2 (CNDP2) has been shown to catalyze the formation of N-lactoyl amino acids.[13] Additionally, other enzymes have been investigated for their ability to synthesize N-L-lactoyl-phenylalanine with high stereospecificity.[10] The main challenge with enzymatic methods can be the lower yields and the need for specific enzyme purification and optimization of reaction conditions (pH, temperature, buffer).
Data Presentation
Table 1: Comparison of Reported Yields for N-L-Lactoyl-L-Phenylalanine Synthesis
| Synthesis Method | Key Reaction Conditions | Reported Yield (%) | Reference |
| Heating Method | L-Phe, L-lactate, CaO, water (1:8:0.3:9 molar ratio), 100 °C, 3 h | 58.0 ± 0.7 | [10] |
| Enzymatic Method | 0.18 M L-Phe, 0.90 M L-lactate, 5 g/L Debitrase HYW 20, pH 8, 55 °C, 24 h | 21.2 ± 0.3 | [10] |
Experimental Protocols
Protocol 1: Chemical Synthesis of L-Lactoyl-L-Phenylalanine Methyl Ester using HATU
This protocol is a representative example for the chemical synthesis of a specific stereoisomer. Similar procedures can be followed for other stereoisomers by selecting the appropriate starting materials.
Materials:
-
L-Lactic acid
-
L-Phenylalanine methyl ester hydrochloride
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve L-lactic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature for pre-activation.
-
In a separate flask, dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (1.2 eq) to neutralize the hydrochloride salt.
-
Add the neutralized L-phenylalanine methyl ester solution to the pre-activated L-lactic acid solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure L-Lactoyl-L-phenylalanine methyl ester.
Protocol 2: Chiral HPLC for Separation of this compound Stereoisomers
This is a general guideline for developing a chiral HPLC method. The specific conditions will need to be optimized for your particular instrument and column.
Instrumentation and Column:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralpak IA, IB, or IC)
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 hexane:isopropanol.
-
A small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) may be required to improve peak shape and resolution.
Procedure:
-
Prepare a standard solution containing a mixture of the this compound stereoisomers to be separated.
-
Equilibrate the chiral column with the initial mobile phase composition at a constant flow rate (e.g., 1.0 mL/min).
-
Inject the standard solution and monitor the separation at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Optimize the separation by adjusting the ratio of the non-polar and polar solvents in the mobile phase. Increasing the percentage of the polar modifier will generally decrease retention times.
-
If necessary, evaluate the effect of different polar modifiers (e.g., ethanol vs. isopropanol) and additives on the resolution.
-
Once optimal conditions are found, the method can be used for the analysis and purification of the synthesized stereoisomers.
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound stereoisomers.
References
- 1. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylketonuria: An Inborn Error of Phenylalanine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Mechanistic Probes for the Epimerization Domain of Nonribosomal Peptide Synthetases | Semantic Scholar [semanticscholar.org]
- 9. biosynth.com [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. Collection - Targeted Profiling:â Quantitative Analysis of 1H NMR Metabolomics Data - Analytical Chemistry - Figshare [acs.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. Direct separation of regioisomers and enantiomers of monoacylglycerols by tandem column high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
Technical Support Center: N-Lactoyl-Phenylalanine (Lac-Phe) Analysis in Clinical Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-lactoyl-phenylalanine (Lac-Phe). The information is designed to address specific issues that may be encountered during the normalization and quantification of Lac-Phe levels in clinical samples.
Frequently Asked Questions (FAQs)
Q1: What is the most common normalization strategy for quantifying Lac-Phe in clinical samples?
A1: The gold standard for normalizing Lac-Phe levels in clinical samples is the use of a stable isotope-labeled internal standard (SIL-IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The most commonly used SIL-IS for Lac-Phe is deuterated this compound (d5-Lac-Phe). This approach effectively corrects for variability introduced during sample preparation and analysis, ensuring accurate and precise quantification.
Q2: What are the key pre-analytical factors to consider when collecting clinical samples for Lac-Phe analysis?
A2: Pre-analytical variables can significantly impact Lac-Phe levels. Key factors to control include:
-
Patient Status: Factors such as recent exercise, food intake (especially high-calorie meals), and medication (e.g., metformin) are known to acutely increase Lac-Phe levels. It is crucial to standardize collection conditions, such as fasting or specific timing post-intervention.[1][2][3]
-
Sample Type: While both plasma and serum can be used, it is important to be consistent within a study, as metabolite profiles can differ between these sample types.[4] Dried blood spots (DBS) are also a viable option, particularly for minimally invasive and frequent sampling.[5][6]
-
Sample Handling: Proper and prompt processing of blood samples is critical. Delays in processing can lead to changes in metabolite concentrations. Once collected, samples should be processed to plasma or serum and stored at -80°C to ensure the stability of Lac-Phe.[7]
Q3: What are the expected concentration ranges of Lac-Phe in human plasma?
A3: Lac-Phe concentrations in human plasma can vary depending on physiological conditions. The following table summarizes reported concentration ranges:
| Condition | Sample Type | Concentration Range (nmol/L) | Reference |
| Baseline (Healthy Adults) | Dried Blood Spot | 31.5 ± 10 | [5] |
| Post-Exercise (Healthy Adults) | Dried Blood Spot | 101.0 ± 40.1 | [5] |
| Phenylketonuria (PKU) Patients | Plasma | Significantly elevated compared to controls | [1] |
| Type 2 Diabetes | Serum/Plasma | Elevated | [1] |
Q4: What is the known signaling pathway for Lac-Phe?
A4: this compound acts as a signaling molecule that can activate specific G protein-coupled receptors (GPCRs).[1][8] While the downstream signaling cascade is still under investigation, studies have identified several potential GPCRs that are activated by Lac-Phe, including GPR139, GPR147, GPR154, GPR100, and GPR202.[1][8] Activation of these receptors is thought to initiate intracellular signaling cascades that mediate the physiological effects of Lac-Phe, such as appetite suppression.[1]
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol outlines a standard method for the quantification of Lac-Phe in human plasma using a stable isotope-labeled internal standard.
1. Materials and Reagents:
-
This compound (Lac-Phe) standard
-
d5-N-lactoyl-phenylalanine (d5-Lac-Phe) internal standard
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (blank and study samples)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
2. Preparation of Stock and Working Solutions:
-
Lac-Phe Stock Solution (1 mg/mL): Accurately weigh 1 mg of Lac-Phe standard and dissolve in 1 mL of 50:50 (v/v) ACN/water.
-
d5-Lac-Phe Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of d5-Lac-Phe and dissolve in 1 mL of 50:50 (v/v) ACN/water.
-
Lac-Phe Working Standards: Prepare a series of working standards by serially diluting the Lac-Phe stock solution with 50:50 (v/v) ACN/water to create calibration standards.
-
IS Working Solution: Dilute the d5-Lac-Phe stock solution with ACN to a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Vortex each sample to ensure homogeneity.
-
Pipette 50 µL of each plasma sample, calibration standard, or QC into a clean 1.5 mL microcentrifuge tube.[9]
-
Add 150 µL of the IS working solution (100 ng/mL d5-Lac-Phe in ACN) to each tube.[9]
-
Vortex each tube vigorously for 30 seconds to precipitate proteins.[9]
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[9]
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial with an insert for LC-MS/MS analysis.[9]
4. LC-MS/MS Analysis:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to ensure separation from interfering compounds.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
MRM Transitions:
-
Lac-Phe: To be determined by direct infusion of the standard.
-
d5-Lac-Phe: To be determined by direct infusion of the standard.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Lac-Phe to d5-Lac-Phe against the concentration of the calibration standards.
-
Determine the concentration of Lac-Phe in the unknown samples by interpolating their peak area ratios from the calibration curve.
Troubleshooting Guides
Issue 1: High Variability in Lac-Phe Measurements
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Collection | - Ensure strict adherence to the sample collection protocol, including patient fasting status, timing of collection relative to interventions (e.g., exercise), and use of the correct anticoagulant.[7] - Document any deviations from the protocol. |
| Sample Degradation | - Process blood samples to plasma or serum as quickly as possible. - Store samples at -80°C immediately after processing and avoid repeated freeze-thaw cycles.[7] |
| Inaccurate Pipetting | - Calibrate pipettes regularly. - Use reverse pipetting for viscous fluids like plasma. |
| Variable Matrix Effects | - Ensure the stable isotope-labeled internal standard (d5-Lac-Phe) is used consistently. - Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.[8] |
Issue 2: Poor Peak Shape in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Steps |
| Column Contamination | - Flush the column with a strong solvent. - If the problem persists, replace the column.[10] |
| Inappropriate Mobile Phase pH | - Adjust the pH of the mobile phase to ensure proper ionization of Lac-Phe. |
| Co-eluting Interferences | - Optimize the chromatographic gradient to improve the separation of Lac-Phe from interfering compounds.[11] |
| Injection of Sample in a Stronger Solvent than Mobile Phase | - Ensure the sample is dissolved in a solvent that is of equal or weaker strength than the initial mobile phase.[10] |
Issue 3: Low Signal or No Peak Detected
| Possible Cause | Troubleshooting Steps |
| Instrument Sensitivity Issues | - Check the mass spectrometer tuning and calibration. - Clean the ion source.[11] |
| Incorrect MRM Transitions | - Verify the MRM transitions for both Lac-Phe and d5-Lac-Phe by direct infusion of the standards. |
| Sample Degradation | - Prepare fresh samples and standards. - Check the storage conditions of the stock solutions and samples.[11] |
| Ion Suppression | - Dilute the sample extract to reduce the concentration of interfering matrix components. - Optimize the sample preparation method to remove more interferences (e.g., using solid-phase extraction).[11] |
Visualizations
Caption: Experimental workflow for Lac-Phe quantification.
Caption: Proposed signaling pathway for Lac-Phe.
References
- 1. N‐Lactoyl Amino Acids: Emerging Biomarkers in Metabolism and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lac-Phe: a central metabolic regulator and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Proof-of-concept of a prior validated LC-MS/MS method for detection of this compound in dried blood spots before, during and after a performance diagnostic test of junior squad triathletes [frontiersin.org]
- 7. Effects of pre-analytical processes on blood samples used in metabolomics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: N-Lactoyl-Phenylalanine (Lac-Phe) Antibody and Immunoassay Support
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with N-lactoyl-phenylalanine (Lac-Phe), with a focus on addressing potential cross-reactivity issues with antibodies targeting this metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Lac-Phe) and what is its biological significance?
A1: this compound (Lac-Phe) is a signaling metabolite synthesized from lactate and phenylalanine by the enzyme carnosine dipeptidase 2 (CNDP2).[1][2][3] It has been identified as an "exerkine," a molecule released in response to exercise, and is involved in the regulation of appetite and energy metabolism.[4][5][6] Elevated levels of Lac-Phe are associated with appetite suppression, reduced body weight, and improved glucose homeostasis.[2][5][7] It is also being investigated as a potential biomarker for mitochondrial dysfunction.[2]
Q2: Are there commercially available, validated antibodies specifically for this compound?
A2: As of late 2025, readily available and extensively validated commercial antibodies that specifically target the small molecule this compound for use in immunoassays are not prominent in the market. Some suppliers may list related antibodies, but these are typically for enzymes involved in Lac-Phe metabolism, not for Lac-Phe itself.[2] Researchers often need to develop custom antibodies for this purpose.
Q3: What are the primary methods for detecting and quantifying this compound?
A3: The gold standard for accurate quantification of this compound in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9] This method offers high sensitivity and specificity. While immunoassays (like ELISA) are theoretically possible, they are challenging to develop for small molecules and require rigorous validation to rule out cross-reactivity.
Q4: What is meant by "cross-reactivity" in the context of a Lac-Phe antibody?
A4: Cross-reactivity occurs when an antibody raised against this compound binds to other, unintended molecules. For a Lac-Phe antibody, potential cross-reactants could include:
-
Unmodified L-phenylalanine
-
L-lactate
-
Other N-lactoyl-amino acids (e.g., N-lactoyl-leucine)
-
The carrier protein used to immunize the host animal if the antibody is not properly purified.
Troubleshooting Guide: Immunoassay Issues with this compound Antibodies
This guide addresses common problems encountered during the development and use of immunoassays for this compound.
Issue 1: High Background or Non-Specific Signal
Possible Causes & Solutions
| Cause | Recommended Action |
| Cross-reactivity with other molecules in the sample matrix. | Perform a competition assay. Pre-incubate the antibody with an excess of potential cross-reactants (L-phenylalanine, L-lactate, other N-lactoyl-amino acids) before adding it to the sample. A significant drop in signal when pre-incubated with a specific molecule indicates cross-reactivity. |
| Insufficient blocking of the microplate or membrane. | Increase the concentration or incubation time of the blocking buffer. Test different blocking agents (e.g., BSA, non-fat dry milk, commercial blocking buffers). |
| Antibody concentration is too high. | Titrate the primary and secondary antibodies to find the optimal concentrations that provide a good signal-to-noise ratio. |
| Inadequate washing steps. | Increase the number of wash cycles and the volume of wash buffer. Ensure thorough aspiration of the wells between washes. |
Issue 2: Weak or No Signal
Possible Causes & Solutions
| Cause | Recommended Action |
| Low concentration of this compound in the sample. | Concentrate the sample if possible. For exercise studies, ensure the sample was collected at the expected peak of Lac-Phe production.[8] Use a positive control with a known concentration of synthetic Lac-Phe. |
| Antibody has low affinity for this compound. | This is an inherent property of the antibody. Consider screening different antibody clones or developing a new antibody with a more robust immunization and selection strategy. |
| Degradation of this compound in the sample. | Ensure proper sample handling and storage. Store samples at -80°C and avoid repeated freeze-thaw cycles. |
| Suboptimal assay conditions. | Optimize incubation times and temperatures for the antibody-antigen binding step. Check the pH and composition of the assay buffers. |
Issue 3: High Well-to-Well Variability
Possible Causes & Solutions
| Cause | Recommended Action |
| Inconsistent pipetting. | Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. Mix all reagents and samples thoroughly before pipetting. |
| Uneven temperature across the plate during incubation. | Avoid stacking plates during incubation. Ensure the incubator provides uniform heating. |
| Plate not washed uniformly. | Pay close attention to the washing technique to ensure all wells are treated identically. If using an automated washer, check its performance. |
| Edge effects. | Avoid using the outermost wells of the plate, or fill them with buffer to maintain a more uniform temperature and humidity environment. |
Experimental Protocols
Protocol 1: Competitive ELISA for Cross-Reactivity Testing
-
Coating: Coat a 96-well microplate with a conjugate of this compound and a carrier protein (e.g., BSA). Incubate overnight at 4°C.
-
Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: In a separate plate or tubes, pre-incubate the anti-Lac-Phe antibody with a serial dilution of:
-
This compound (positive control for inhibition)
-
L-phenylalanine
-
L-lactate
-
Another N-lactoyl-amino acid
-
-
Incubation: Transfer the antibody-competitor mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP). Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate: Add the enzyme substrate and incubate until color develops.
-
Readout: Stop the reaction and read the absorbance at the appropriate wavelength.
-
Analysis: A decrease in signal in the presence of a competitor indicates cross-reactivity.
Data Presentation
Table 1: Hypothetical Cross-Reactivity Data from Competitive ELISA
| Competitor | IC50 (µM) | % Cross-Reactivity |
| This compound | 0.5 | 100% |
| L-phenylalanine | > 1000 | < 0.05% |
| L-lactate | > 1000 | < 0.05% |
| N-lactoyl-leucine | 50 | 1% |
| N-lactoyl-tyrosine | 100 | 0.5% |
% Cross-Reactivity = (IC50 of this compound / IC50 of Competitor) x 100
Mandatory Visualizations
This compound Signaling Pathway
Caption: Biosynthesis and physiological effects of this compound.
Immunoassay Cross-Reactivity Troubleshooting Workflow
Caption: Logical workflow for troubleshooting high background in a Lac-Phe immunoassay.
References
- 1. Cross-reactivity of anti-modified protein antibodies in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Custom antibodies against Post Translational Modifications | Eurogentec [eurogentec.com]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. caymanchem.com [caymanchem.com]
- 6. N-lactoyl phenylalanine suppresses appetite and obesity with important implications for aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An exercise-inducible metabolite that suppresses feeding and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proof-of-concept of a prior validated LC-MS/MS method for detection of this compound in dried blood spots before, during and after a performance diagnostic test of junior squad triathletes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Intracellular N-lactoyl-phenylalanine (Lac-Phe) Measurement
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the optimization of cell lysis and extraction for the accurate measurement of intracellular N-lactoyl-phenylalanine (Lac-Phe).
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step before cell lysis for metabolite analysis?
A1: The most critical first step is quenching , which is the rapid inactivation of cellular metabolism.[1][2] This is essential to halt enzymatic reactions and preserve the in vivo levels of metabolites like Lac-Phe, which can have turnover rates on the order of seconds.[3][4][5] The ideal quenching method immediately stops metabolic activity without damaging the cell membrane, which could cause intracellular metabolites to leak.[1]
Q2: What is the recommended general method for lysing cells to measure this compound?
A2: For small, polar metabolites like Lac-Phe, the most widely recommended method is cold solvent extraction .[1] This technique combines cell lysis with metabolite extraction and protein precipitation in a single step. It typically involves using a chilled organic solvent, such as a methanol or acetonitrile solution, which disrupts the cell membrane, denatures enzymes, and solubilizes small molecules while precipitating larger molecules like proteins and lipids.[4]
Q3: How should I harvest adherent cells to prevent metabolite loss?
A3: For adherent cells, it is recommended to aspirate the culture medium, quickly wash the cells with an ice-cold isotonic solution (like phosphate-buffered saline or 0.9% saline) to remove extracellular contaminants, and then harvest the cells by scraping .[1] Using proteolytic enzymes like trypsin is generally not recommended for metabolomics studies as it can damage the cell membrane and cause the leakage of intracellular metabolites.[1]
Q4: Which specific solvents are best for extracting this compound?
A4: Since Lac-Phe is a polar molecule, polar solvents are most effective. The choice of solvent can impact extraction efficiency for different classes of metabolites.[6][7] Commonly used and effective extraction solvents for polar metabolites include:
-
80% Methanol (Methanol/Water)
-
80% Acetonitrile (Acetonitrile/Water)
-
Methanol/Chloroform/Water mixtures for broader metabolite coverage
For a global metabolite profiling approach that is effective for polar metabolites, a protocol based on 60% methanol for quenching followed by further methanol and water extraction has proven successful.[8]
Q5: Can I use mechanical lysis methods like sonication or freeze-thaw cycles?
A5: Yes, but with caution. Mechanical methods like sonication, bead beating, or repeated freeze-thaw cycles are effective at disrupting cells.[1][9] However, these methods can generate localized heat, which may degrade temperature-sensitive metabolites.[10][11] If used, they should be performed in a controlled, cold environment (e.g., on ice) and are often followed by solvent extraction to ensure complete recovery of metabolites.[9]
Experimental Workflows and Decision Guides
The following diagrams illustrate the general experimental workflow for Lac-Phe measurement and provide a guide for selecting an appropriate lysis strategy.
Caption: General experimental workflow for intracellular this compound measurement.
Caption: Decision tree for selecting a suitable cell lysis strategy.
Troubleshooting Guide
This guide addresses common issues encountered during intracellular Lac-Phe measurement.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Lac-Phe Signal or Yield | 1. Metabolite Degradation: Metabolism was not quenched quickly or effectively.[12] 2. Incomplete Lysis: The chosen method did not sufficiently disrupt the cells. 3. Metabolite Leakage: Cell membranes were compromised during harvesting (e.g., using trypsin).[1] 4. Suboptimal Extraction: The solvent was not appropriate for Lac-Phe (e.g., too non-polar). | 1. Optimize Quenching: Ensure rapid cooling to <-40°C with cold solvent or flash freeze in liquid nitrogen.[2][3] Perform all steps on ice or at 4°C.[11] 2. Enhance Lysis: If using solvent alone, consider adding a mechanical disruption step like sonication on ice.[9] 3. Improve Harvesting: For adherent cells, wash with ice-cold PBS and scrape cells directly into the quenching/extraction solvent.[1] 4. Use Polar Solvents: Employ an 80% methanol or acetonitrile solution. Test different solvent systems to find the optimal one for your cell type.[6] |
| High Variability Between Replicates | 1. Inconsistent Cell Numbers: Different numbers of cells were collected for each replicate. 2. Variable Timing: Quenching, harvesting, or extraction times differ between samples.[13] 3. Temperature Fluctuations: Samples were not kept consistently cold during processing. 4. Incomplete Protein Precipitation: Residual proteins can interfere with analysis. | 1. Normalize to Cell Number or Protein: Count cells before harvesting or perform a protein assay (e.g., BCA) on the pellet after extraction to normalize the data.[5] A minimum of 10^6 cells is typically recommended.[1] 2. Standardize Protocol: Process all samples identically and minimize the time between harvesting and quenching.[13] 3. Maintain Cold Chain: Keep samples on dry ice or in a cold bath throughout the procedure.[10][11] 4. Ensure Sufficient Solvent Volume: Use an adequate volume of cold organic solvent to ensure complete protein precipitation. Centrifuge at high speed (e.g., >14,000 x g) at 4°C. |
| Extraneous Peaks in Mass Spec Data | 1. Contamination from Culture Medium: The medium was not completely removed.[8] 2. Detergent Interference: Use of detergents (e.g., SDS, Triton X-100) in the lysis buffer.[14] 3. Plasticizer Contamination: Leaching from tubes or pipette tips. | 1. Improve Washing: Perform a quick but thorough wash step with ice-cold PBS or isotonic saline after removing the medium.[4] 2. Avoid Detergents: Use solvent-based lysis methods. Detergents are generally not recommended for metabolomics due to ion suppression effects in mass spectrometry.[14] 3. Use High-Quality Consumables: Use polypropylene tubes and high-quality pipette tips designed for mass spectrometry applications. |
Detailed Experimental Protocol
Protocol: Cold Methanol Extraction for Adherent Mammalian Cells
This protocol is a standard method for the extraction of polar intracellular metabolites like this compound.
Materials:
-
Cell culture plates (e.g., 6-well plates) with adherent cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Pre-chilled (-80°C) 80% Methanol in water (LC-MS grade)
-
Cell scrapers
-
Microcentrifuge tubes (1.5 mL)
-
Refrigerated microcentrifuge (4°C)
Procedure:
-
Preparation: Place a metal tube rack on dry ice to pre-chill microcentrifuge tubes. Prepare the 80% methanol solution and store it at -80°C until immediately before use.
-
Cell Washing (Quenching Step 1): Remove the cell culture plate from the incubator. Aspirate the culture medium completely.
-
Immediately place the plate on ice and wash the cells twice with 1 mL of ice-cold PBS per well to remove any remaining medium. Aspirate the PBS completely after the final wash.
-
Metabolite Extraction (Lysis): Add 1 mL of -80°C 80% methanol to each well.
-
Immediately use a cell scraper to scrape the cells from the bottom of the well directly into the cold methanol solution.
-
Collection: Pipette the entire cell lysate/methanol mixture from the well into a pre-chilled 1.5 mL microcentrifuge tube.
-
Incubation: Incubate the tubes at -80°C for at least 15 minutes to ensure complete protein precipitation.
-
Clarification: Centrifuge the tubes at 14,000-16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[15]
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the metabolites, to a new clean tube. Be cautious not to disturb the pellet.[11]
-
Sample Storage: The resulting extract can be stored at -80°C until analysis.[13][16] For LC-MS analysis, the sample is typically dried down under a stream of nitrogen or by vacuum centrifugation and then reconstituted in an appropriate solvent.
Caption: A logical troubleshooting guide for diagnosing low Lac-Phe signal.
References
- 1. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jianhaidulab.com [jianhaidulab.com]
- 5. Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparison of extraction methods for intracellular metabolomics of human tissues [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biospec.net [biospec.net]
- 9. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mpbio.com [mpbio.com]
- 11. Cell Lysate Preparation [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
- 14. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. uthsc.edu [uthsc.edu]
- 16. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
Addressing variability in exercise-induced N-lactoyl-phenylalanine response
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the exercise-induced metabolite N-lactoyl-phenylalanine (Lac-Phe). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound (Lac-Phe)?
A1: this compound (Lac-Phe) is a signaling metabolite synthesized in the body from the amino acid phenylalanine and lactate, a byproduct of strenuous exercise.[1] It is considered an "exerkine," a molecule released in response to exercise that mediates some of the health benefits of physical activity.[2][3]
Q2: What is the primary function of Lac-Phe?
A2: Lac-Phe has been shown to suppress appetite and reduce food intake, leading to weight loss and improved glucose homeostasis in animal models.[1][4] In humans, higher levels of exercise-induced Lac-Phe are associated with greater adipose tissue loss during endurance training.[2][5]
Q3: How is Lac-Phe synthesized?
A3: Lac-Phe is synthesized through the condensation of lactate and phenylalanine, a reaction catalyzed by the cytosolic enzyme carnosine dipeptidase 2 (CNDP2).[6][7] This enzyme is found in various cells, including immune cells (macrophages and monocytes) and epithelial cells.[8][9]
Experimental Design
Q4: What are the key factors that influence the exercise-induced Lac-Phe response?
A4: The magnitude of the Lac-Phe response to exercise is influenced by several factors, including:
-
Exercise Intensity: Vigorous and high-intensity exercise, such as sprinting, induces a more dramatic increase in plasma Lac-Phe compared to moderate-intensity endurance or resistance training.[10][11][12]
-
Exercise Duration: While intensity appears to be a primary driver, the duration of the exercise session can also impact the overall Lac-Phe production.
-
Individual Variability: There is significant inter-individual variability in the Lac-Phe response to exercise, which may be linked to factors like baseline fitness, genetics, and metabolic health.[2][3][5]
-
Subject Population: The response may differ between lean and obese individuals, as well as in populations with metabolic conditions like type 2 diabetes.[2][10]
Q5: I am not observing a significant increase in Lac-Phe post-exercise in my study. What could be the reason?
A5: Several factors could contribute to a blunted Lac-Phe response:
-
Insufficient Exercise Stimulus: The exercise protocol may not have been intense enough to generate a substantial increase in lactate, a necessary precursor for Lac-Phe synthesis.[11][12]
-
Timing of Sample Collection: The peak of circulating Lac-Phe may have been missed. It is advisable to collect samples at multiple time points post-exercise (e.g., immediately after, 60, 120, and 180 minutes) to capture the peak and subsequent decline.[10]
-
Individual "Non-Responders": Some individuals may have a naturally lower Lac-Phe response to exercise.[5][13] Consider assessing other markers of exercise response to contextualize your findings.
-
Analytical Issues: Inaccurate quantification can mask a true biological response. Refer to the "LC-MS/MS Analysis" section for troubleshooting.
Sample Collection and Preparation
Q6: What is the recommended procedure for blood sample collection for Lac-Phe analysis?
A6: For optimal results, follow these guidelines:
-
Anticoagulant: Collect blood in EDTA-containing tubes (lavender-top).[4]
-
Processing: Centrifuge the blood at 4°C to separate the plasma.
-
Storage: Immediately store plasma samples at -80°C until analysis to prevent degradation.[4]
Q7: Can I use dried blood spots (DBS) for Lac-Phe quantification?
A7: Yes, a validated LC-MS/MS method for quantifying Lac-Phe from dried blood spots has been developed.[14][15] This can be a convenient alternative to plasma, especially for studies with frequent sampling.
LC-MS/MS Analysis
Q8: What are the common challenges in quantifying Lac-Phe using LC-MS/MS?
A8: Common issues include retention time shifts, poor peak shape, baseline noise, and matrix effects.[16][17] These can arise from column degradation, improper mobile phase preparation, sample contamination, or ion source problems.[16]
Q9: My LC-MS/MS results show high variability between technical replicates. What should I check?
A9: High variability can be due to several factors:
-
Sample Preparation Inconsistency: Ensure precise and consistent pipetting and extraction procedures for all samples.
-
Instrument Instability: Check for pressure fluctuations, temperature instability, or a dirty ion source.[16]
-
Internal Standard Issues: Verify the concentration and addition of the internal standard (e.g., d5-lactoyl-phenylalanine).[14][18]
-
Carryover: Implement a robust wash method between sample injections to prevent carryover from high-concentration samples.[16]
Q10: How can I troubleshoot poor peak shape in my chromatograms?
A10: Poor peak shape (e.g., fronting, tailing, or splitting) can be addressed by:
-
Optimizing Chromatography: Adjust the mobile phase composition, gradient, and flow rate.
-
Checking the Column: The column may be overloaded, contaminated, or nearing the end of its lifespan. Consider flushing or replacing the column.[19]
-
Injection Solvent: Ensure the injection solvent is compatible with the mobile phase.[19]
Data Interpretation and Troubleshooting
Q11: My baseline Lac-Phe levels are highly variable across my study participants. Is this normal?
A11: Yes, some baseline variability is expected due to individual differences in metabolism.[3] However, significant and unexpected variability could be due to:
-
Dietary Influences: Recent food intake can affect baseline Lac-Phe levels.[18][20] It is recommended to collect baseline samples in a fasted state.
-
Underlying Medical Conditions: Conditions like phenylketonuria (PKU) can lead to elevated baseline Lac-Phe.[21]
-
Medications: Certain medications, such as metformin, can increase Lac-Phe levels.[22][23]
Q12: The fold-change in Lac-Phe post-exercise is lower than what is reported in the literature. How should I interpret this?
A12: A lower-than-expected fold-change could be due to:
-
Differences in Exercise Protocols: The intensity and type of exercise in your study may differ from published studies.[10][11]
-
Subject Characteristics: The fitness level and metabolic health of your participants can influence the magnitude of the response.[2]
-
Timing of Measurement: The peak response may have occurred at a time point you did not sample.[10]
Quantitative Data Summary
Table 1: Exercise-Induced Changes in Plasma Lac-Phe Levels in Humans
| Exercise Type | Fold Increase (approx.) | Reference |
| Sprinting (cycling) | ~8x | [10] |
| Resistance Exercise | ~2.6x | [10] |
| Endurance Exercise (cycling) | ~1.6x | [10] |
| Acute Endurance (30 min) | Significant Increase | [3] |
Table 2: Baseline and Post-Exercise Lac-Phe Concentrations in Junior Triathletes (Dried Blood Spot)
| Condition | Lac-Phe Concentration (nmol/L) | Reference |
| Baseline | 31.5 ± 10 | [14] |
| Maximum (Time-to-exhaustion) | 101.0 ± 40.1 | [14] |
| 15 min Post-Exercise | 89.7 ± 30.4 | [14] |
Experimental Protocols
Protocol 1: Human Exercise Intervention and Plasma Collection
-
Participant Screening: Recruit participants based on defined inclusion/exclusion criteria (e.g., age, BMI, health status).
-
Baseline Visit:
-
Collect baseline anthropometric and physiological data.
-
Obtain a fasted baseline blood sample.
-
-
Exercise Protocol:
-
Implement a standardized exercise protocol (e.g., cycling sprints, endurance running).
-
Monitor heart rate, RPE, and other relevant metrics.
-
-
Post-Exercise Blood Collection:
-
Collect blood samples at predefined time points immediately following exercise and during recovery (e.g., 0, 60, 120, 180 minutes).
-
-
Sample Processing:
-
Collect blood in EDTA tubes.
-
Centrifuge at 4°C to separate plasma.
-
Aliquot and store plasma at -80°C.
-
Protocol 2: Quantification of Lac-Phe in Plasma by LC-MS/MS
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (e.g., d5-lactoyl-phenylalanine).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried extract in a suitable solvent (e.g., 10% acetonitrile in water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases typically consisting of water and acetonitrile with a small percentage of formic acid.[24]
-
Perform mass spectrometric detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for Lac-Phe and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for Lac-Phe and the internal standard.
-
Calculate the concentration of Lac-Phe using a standard curve prepared with known concentrations of a Lac-Phe standard.
-
Visualizations
Caption: Biosynthesis of this compound (Lac-Phe).
Caption: General experimental workflow for Lac-Phe studies.
Caption: Troubleshooting decision tree for Lac-Phe experiments.
References
- 1. This compound as a Link Between Exercise and Appetite Regulation – Fight Aging! [fightaging.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. An exercise-inducible metabolite that suppresses feeding and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exercise-Induced N-Lactoylphenylalanine Predicts Adipose Tissue Loss during Endurance Training in Overweight and Obese Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CNDP2: An Enzyme Linking Metabolism and Cardiovascular Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exercise-induced Metabolite this compound Ameliorates Colitis by Inhibiting M1 Macrophage Polarization via the Suppression of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An exercise-inducible metabolite that suppresses feeding and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vigorous exercise decreases appetite and promotes weight loss through the production of the metabolite Lac-Phe | Observatoire de la prévention de l'Institut de Cardiologie de Montréal [observatoireprevention.org]
- 11. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 12. Exercise intensity determines circulating levels of Lac-Phe and other exerkines: a randomized crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PlumX [plu.mx]
- 14. Frontiers | Proof-of-concept of a prior validated LC-MS/MS method for detection of this compound in dried blood spots before, during and after a performance diagnostic test of junior squad triathletes [frontiersin.org]
- 15. Proof-of-concept of a prior validated LC-MS/MS method for detection of this compound in dried blood spots before, during and after a performance diagnostic test of junior squad triathletes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. zefsci.com [zefsci.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. mdpi.com [mdpi.com]
- 21. N‐Lactoyl Amino Acids: Emerging Biomarkers in Metabolism and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lac-Phe: a central metabolic regulator and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Lac-Phe mediates the anti-obesity effect of metformin. | Broad Institute [broadinstitute.org]
- 24. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enzymatic Synthesis of N-Lactoyl-Phenylalanine
Welcome to the technical support center for the enzymatic synthesis of N-Lactoyl-Phenylalanine (N-Lac-Phe). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a realistic expected yield for the enzymatic synthesis of this compound?
A benchmark yield of 21.2% ± 0.3% has been achieved under optimized conditions using the enzyme Debitrase HYW 20. This provides a good starting point for evaluating your own experimental success.
Q2: What are the key enzymes used for the synthesis of this compound?
Two primary enzymes are known to catalyze this reaction:
-
Debitrase HYW 20: A commercially available enzyme preparation that has been successfully used for the synthesis of N-Lac-Phe.
-
Cytosolic Nonspecific Dipeptidase 2 (CNDP2): This enzyme is known to be crucial for the biosynthesis of N-Lac-Phe in various organisms, including lactic acid bacteria.[1] CNDP2 is a metallopeptidase that requires manganese ions (Mn²⁺) for its activity.[2]
Q3: What are the optimal reaction conditions for using Debitrase HYW 20?
Based on published research, the following conditions have been optimized to achieve a 21.2% yield:
-
L-Phenylalanine Concentration: 0.18 M
-
L-Lactate Concentration: 0.90 M
-
Enzyme Concentration: 5 g/L Debitrase HYW 20
-
pH: 8.0
-
Temperature: 55 °C
-
Reaction Time: 24 hours
Q4: Can other enzymes be used for this synthesis?
While Debitrase HYW 20 is a documented option, other peptidases or acylases could potentially catalyze this reaction. The key is to screen enzymes for their ability to form an amide bond between lactic acid and phenylalanine. CNDP2, for instance, is a natural catalyst for this reaction.[1]
Q5: How can I monitor the progress of the reaction?
The reaction can be monitored by taking aliquots at different time points and analyzing them using High-Performance Liquid Chromatography (HPLC). This will allow you to track the consumption of substrates (L-phenylalanine and L-lactate) and the formation of the product (this compound).
Troubleshooting Guide
This guide addresses common problems encountered during the enzymatic synthesis of this compound and provides potential solutions.
Low Yield (<20%)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | - pH: Ensure the pH of the reaction mixture is precisely 8.0. Enzyme activity is highly sensitive to pH. - Temperature: Maintain the reaction temperature at a constant 55 °C. Deviations can significantly impact enzyme activity and stability. - Substrate Concentrations: Verify the concentrations of L-phenylalanine (0.18 M) and L-lactate (0.90 M). An incorrect ratio can limit the reaction rate. |
| Enzyme Inactivity or Instability | - Enzyme Quality: Use a fresh or properly stored enzyme preparation. Ensure the Debitrase HYW 20 has not expired. - Enzyme Denaturation: Avoid exposing the enzyme to extreme temperatures or pH values outside its optimal range during preparation and the reaction. - Inhibitors: The presence of inhibitors can reduce enzyme activity. CNDP2, for instance, can be inhibited by bestatin and other leucine-containing compounds. While specific inhibitors for Debitrase HYW 20 are not well-documented, contamination in substrates or glassware could be a source. |
| Substrate Quality | - Purity: Use high-purity L-phenylalanine and L-lactate. Impurities can inhibit the enzyme or lead to side reactions. - Stereochemistry: Ensure you are using the L-isomers of both phenylalanine and lactate, as enzymes are often stereospecific. |
| Inadequate Mixing | - Homogeneity: Ensure the reaction mixture is well-mixed to maintain a homogenous distribution of substrates and enzyme. Use appropriate agitation (e.g., magnetic stirrer). |
| Reaction Time | - Optimization: While 24 hours is a reported optimal time, your specific setup might require a longer or shorter duration. Monitor the reaction progress with HPLC to determine the point of maximum yield. |
Presence of Unexpected Peaks in HPLC (Side Products)
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Product | The enzyme itself, being a peptidase, might catalyze the reverse reaction (hydrolysis of N-Lac-Phe). This is an equilibrium-limited reaction. Consider strategies to remove the product as it is formed (in situ product removal) if this becomes a significant issue. |
| Substrate Impurities | Impurities in the starting materials can lead to the formation of other N-acyl amino acids. Use substrates of the highest possible purity. |
| Enzyme Side Activities | Debitrase HYW 20 may have other enzymatic activities that could lead to the formation of byproducts. If significant side products are observed, further purification of the enzyme or screening for a more specific enzyme may be necessary. |
| Racemization | Racemization of the amino acid can occur, leading to the formation of diastereomers. While enzymatic reactions are generally stereospecific, non-optimal conditions can sometimes lead to side reactions. Confirm the stereochemistry of your product if this is a concern. |
Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Co-elution with Substrates or Byproducts | Optimize the HPLC purification method. This may involve changing the mobile phase composition, gradient, or using a different type of column (e.g., a C18 column is commonly used for reversed-phase chromatography of such compounds). |
| Low Product Concentration | If the yield is very low, it can be challenging to isolate the product. Concentrate the reaction mixture before purification (e.g., by rotary evaporation). |
| Product Degradation | This compound may be susceptible to degradation under certain pH or temperature conditions. Perform purification steps at low temperatures and under neutral or slightly acidic conditions if possible. |
Experimental Protocols
Enzymatic Synthesis of this compound using Debitrase HYW 20
Materials:
-
L-Phenylalanine
-
L-Lactic acid (or sodium L-lactate)
-
Debitrase HYW 20
-
Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment
-
Deionized water
Procedure:
-
Prepare a solution with 0.18 M L-phenylalanine and 0.90 M L-lactic acid in deionized water.
-
Adjust the pH of the solution to 8.0 using NaOH or HCl.
-
Add Debitrase HYW 20 to a final concentration of 5 g/L.
-
Incubate the reaction mixture at 55 °C with constant stirring for 24 hours.
-
Monitor the reaction progress by taking samples at regular intervals for HPLC analysis.
-
After 24 hours, terminate the reaction by heating the mixture to 90-100 °C for 10 minutes to denature the enzyme.
-
Centrifuge the mixture to pellet the denatured enzyme and other insoluble materials.
-
Collect the supernatant for purification.
HPLC Analysis of this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Conditions (starting point for optimization):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or 254 nm.
-
Injection Volume: 10-20 µL.
Note: These are general conditions and should be optimized for your specific instrument and column.
Purification of this compound
-
Enzyme Removal: After heat inactivation, centrifuge the reaction mixture to remove the denatured enzyme.
-
Preparative HPLC: Use a preparative or semi-preparative HPLC system with a C18 column. The mobile phase and gradient will be similar to the analytical method but with a higher flow rate and larger injection volume.
-
Fraction Collection: Collect the fractions containing the this compound peak.
-
Solvent Evaporation: Evaporate the solvent from the collected fractions using a rotary evaporator or a lyophilizer.
-
Purity Analysis: Analyze the purity of the final product using analytical HPLC.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yield in the enzymatic synthesis of this compound.
Enzymatic Synthesis Workflow
Caption: A step-by-step workflow for the enzymatic synthesis of this compound.
References
Validation & Comparative
The Appetite-Suppressing Effects of N-lactoyl-phenylalanine and Metformin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The global obesity epidemic has intensified the search for effective appetite-suppressing therapeutics. Two molecules of significant interest in this field are N-lactoyl-phenylalanine (Lac-Phe), an exercise-induced metabolite, and metformin, a widely prescribed anti-diabetic drug also known for its weight-loss side effects. This guide provides an objective comparison of their appetite-suppressing effects, supported by experimental data, detailed methodologies, and signaling pathway diagrams.
Quantitative Comparison of Appetite-Suppressing Effects
Recent research has revealed a fascinating link between metformin and Lac-Phe, suggesting that metformin's anorexigenic effects are at least partially mediated by the induction of Lac-Phe. A key study investigated the effects of metformin on food intake and body weight in wild-type (WT) mice and in mice genetically engineered to lack the enzyme CNDP2 (CNDP2-KO), which is essential for Lac-Phe biosynthesis. This experimental design allows for a direct assessment of Lac-Phe's role in metformin's appetite-suppressing action.
| Parameter | Animal Model | Treatment | Outcome | Source |
| Cumulative Food Intake | Diet-induced obese mice | Metformin (300 mg/kg, daily) | WT mice showed a significant reduction in food intake compared to vehicle-treated controls. This effect was blunted in CNDP2-KO mice, indicating Lac-Phe's critical role. | [1][2] |
| Body Weight Change | Diet-induced obese mice | Metformin (300 mg/kg, daily) | WT mice experienced a significant reduction in body weight over the treatment period. In contrast, CNDP2-KO mice were resistant to metformin-induced weight loss. | [1][2][3] |
| Acute Food Intake | Diet-induced obese mice | Lac-Phe (50 mg/kg, IP injection) | A single injection of Lac-Phe suppressed food intake by approximately 50% over a 12-hour period compared to vehicle-treated mice. |
Signaling Pathways and Mechanisms of Action
The appetite-suppressing effects of both Lac-Phe and metformin converge on key hypothalamic neural circuits that regulate energy balance.
This compound (Lac-Phe): Following intense exercise or metformin administration, increased levels of lactate and phenylalanine are utilized by the enzyme Carnosine Dipeptidase 2 (CNDP2) to synthesize Lac-Phe.[4] Lac-Phe then acts on the hypothalamus, the brain's primary center for appetite regulation. Specifically, Lac-Phe inhibits the orexigenic (appetite-stimulating) Agouti-related peptide (AgRP) neurons.[5] This inhibition is mediated through the activation of ATP-sensitive potassium (KATP) channels on these neurons.[5] The suppression of AgRP neurons leads to the indirect activation of anorexigenic (appetite-suppressing) neurons in the paraventricular nucleus (PVH) of the hypothalamus, ultimately leading to a reduction in food intake.
Metformin: The primary cellular target of metformin is Complex I of the mitochondrial electron transport chain.[1] Inhibition of Complex I leads to an increase in intracellular AMP levels, which in turn activates AMP-activated protein kinase (AMPK), a key energy sensor. This inhibition of mitochondrial respiration also leads to an increase in anaerobic glycolysis and consequently, lactate production. This increased lactate, along with phenylalanine, serves as a substrate for CNDP2 to produce Lac-Phe, thus linking metformin's mechanism to that of Lac-Phe.[1] Metformin's effects on appetite are significantly diminished in the absence of Lac-Phe, highlighting the importance of this downstream mediator.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments in the study of Lac-Phe and metformin's effects on appetite.
Animal Models and Husbandry
-
Animals: Male C57BL/6J mice, 8-10 weeks old, are commonly used. For genetic studies, CNDP2 knockout mice on a C57BL/6J background are utilized.
-
Housing: Mice are typically single-housed in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle.
-
Diet: For studies on obesity, mice are often fed a high-fat diet (HFD; e.g., 60% kcal from fat) for a specified period to induce a diet-induced obesity (DIO) phenotype. A standard chow diet is used for control groups.
Drug Administration
-
This compound (Lac-Phe):
-
Dissolve Lac-Phe in sterile saline to the desired concentration (e.g., 50 mg/kg body weight).
-
Administer via intraperitoneal (IP) injection. The injection volume is typically 10 µL/g of body weight.
-
-
Metformin:
Food Intake Measurement
-
Metabolic Cages:
-
Acclimatize mice to single housing in metabolic cages for at least 48 hours before data collection.[3]
-
The system (e.g., BioDAQ or similar) continuously monitors food and water intake through sensitive scales connected to the food hoppers and water bottles.[9]
-
Data is typically collected and analyzed over a 24-hour period, with differentiation between light and dark cycles.[9]
-
The first day of data is often discarded to account for the acclimatization period.[3]
-
Signaling Pathway Analysis
-
Western Blot for CNDP2 and p-AMPK/AMPK:
-
Sacrifice mice and rapidly dissect the hypothalamus.
-
Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CNDP2, phosphorylated AMPK (Thr172), and total AMPK overnight at 4°C.[11][12]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Immunofluorescence for AgRP and PVH Neurons:
-
Perfuse mice transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, followed by cryoprotection in 30% sucrose.
-
Section the hypothalamus coronally at 30-40 µm using a cryostat.
-
Perform antigen retrieval if necessary.
-
Block the sections in a solution containing normal serum and Triton X-100 for 1 hour.
-
Incubate the sections with primary antibodies against AgRP and a marker for PVH neurons (e.g., c-Fos for neuronal activation) overnight at 4°C.
-
Wash the sections and incubate with fluorescently labeled secondary antibodies for 2 hours at room temperature.
-
Mount the sections on slides with a DAPI-containing mounting medium to visualize cell nuclei.
-
Image the sections using a confocal microscope.[13]
-
Conclusion
The evidence strongly suggests that this compound is a key mediator of metformin's appetite-suppressing and weight-lowering effects. While metformin has a broader range of metabolic actions due to its primary effect on mitochondrial respiration, its influence on appetite is significantly dependent on the Lac-Phe pathway. Direct administration of Lac-Phe has been shown to potently reduce food intake. These findings open new avenues for the development of novel anti-obesity therapeutics that specifically target the Lac-Phe signaling cascade, potentially offering a more targeted approach to appetite suppression with fewer off-target effects compared to metformin. Further research is warranted to fully elucidate the downstream neural circuits and receptors involved in Lac-Phe's action and to explore its therapeutic potential in humans.
References
- 1. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. insidescientific.com [insidescientific.com]
- 3. Mouse Metabolic Research Unit Guidelines and Resources | BCM [bcm.edu]
- 4. N-lactoyl phenylalanine suppresses appetite and obesity with important implications for aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lac-Phe induces hypophagia by inhibiting AgRP neurons in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metformin acutely lowers blood glucose levels by inhibition of intestinal glucose transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. monash.edu [monash.edu]
- 10. Hypothalamic protein profiling from mice subjected to social defeat stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analyzing AMPK Function in the Hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating the Role of CNDP2: A Comparative Guide Using Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CNDP2 knockout mouse models against wild-type controls and other relevant alternatives. It summarizes key experimental findings, presents quantitative data for easy comparison, details experimental protocols, and visualizes the underlying biological pathways to facilitate a deeper understanding of the role of Cytosolic Non-specific Dipeptidase 2 (CNDP2) in metabolic and cellular processes.
CNDP2 Knockout Model: Key Phenotypic Observations
The targeted disruption of the Cndp2 gene in mice has revealed its significant role in metabolism, particularly in response to pharmacological and toxicological challenges. CNDP2 knockout (KO) mice exhibit distinct phenotypes compared to their wild-type (WT) littermates, primarily related to energy balance and detoxification pathways.
Metabolic Response to Metformin
CNDP2 has been identified as a crucial enzyme in the biosynthesis of N-lactoyl-phenylalanine (Lac-Phe), a metabolite that signals satiety. The anti-obesity effects of metformin, a widely used anti-diabetic drug, are mediated, in part, through the CNDP2/Lac-Phe pathway. Genetic ablation of Cndp2 renders mice resistant to the anorexigenic and weight-reducing effects of metformin.
Table 1: Comparison of Metabolic Parameters in CNDP2 KO and WT Mice in Response to Metformin
| Parameter | Genotype | Treatment | Value | Fold Change (KO vs WT) |
| Plasma Lac-Phe (Relative Levels) | WT | Vehicle | 1.0 | - |
| CNDP2 KO | Vehicle | ~0.5 | ↓ 0.5x | |
| WT | Metformin (300 mg/kg) | ~4.5 | - | |
| CNDP2 KO | Metformin (300 mg/kg) | ~1.0 | ↓ 0.22x | |
| Food Intake ( g/day/mouse ) | WT (HFD/Exercise) | - | ~3.0 | - |
| CNDP2 KO (HFD/Exercise) | - | ~3.5 | ↑ ~1.17x | |
| Body Weight (g) | WT (HFD/Exercise) | Day 40 | ~35 | - |
| CNDP2 KO (HFD/Exercise) | Day 40 | ~42 | ↑ ~1.2x |
Data compiled from multiple sources. HFD: High-Fat Diet.
Susceptibility to Acetaminophen-Induced Toxicity
CNDP2 plays a protective role against drug-induced toxicity, likely through its function in glutathione metabolism. CNDP2 hydrolyzes cysteinylglycine, a key intermediate in the synthesis of glutathione, a major cellular antioxidant. Depletion of glutathione is a critical event in acetaminophen-induced liver and kidney damage. CNDP2 KO mice exhibit aggravated hepatic and renal injury following an acetaminophen overdose.
Table 2: Comparison of Kidney and Liver Injury Markers in CNDP2 KO and WT Mice Following Acetaminophen Overdose
| Marker | Genotype | Treatment | Result |
| Blood Urea Nitrogen (BUN) | WT | Acetaminophen (350 mg/kg) | No significant increase |
| CNDP2 KO | Acetaminophen (350 mg/kg) | Significantly elevated[1] | |
| Hepatic Damage | WT | Acetaminophen (350 mg/kg) | Moderate damage |
| CNDP2 KO | Acetaminophen (350 mg/kg) | Aggravated damage[2] | |
| Renal Damage | WT | Acetaminophen (350 mg/kg) | Not evident[2] |
| CNDP2 KO | Acetaminophen (350 mg/kg) | Evident injury[2] |
Alternative Model: CNDP1 Knockout Mice
A relevant alternative model for studying dipeptide metabolism is the CNDP1 knockout mouse. CNDP1, or serum carnosinase, is another key enzyme in the M20 metalloprotease family. Unlike the ubiquitously expressed CNDP2, CNDP1 is primarily found in the serum and specifically hydrolyzes carnosine. Comparing the phenotypes of CNDP1 and CNDP2 knockout mice can help dissect the specific roles of these enzymes.
Table 3: Comparison of Key Phenotypes in CNDP1 KO and CNDP2 KO Mice
| Feature | CNDP2 Knockout | CNDP1 Knockout |
| Primary Function Disrupted | Broad dipeptide hydrolysis, Lac-Phe synthesis, Glutathione metabolism | Serum carnosine hydrolysis |
| Metformin Response | Resistant to anorexigenic and anti-obesity effects | Not reported |
| Acetaminophen Toxicity | Increased susceptibility to liver and kidney damage | Not reported |
| Key Metabolite Changes | ↓ Plasma Lac-Phe | ↑ Renal carnosine and anserine[3] |
| Tissue Specificity of Effects | Systemic, with notable effects in gut, liver, and kidney | Primarily renal metabolite changes[3] |
Experimental Protocols
Metformin Treatment in Mice
-
Animals : 12-14-week-old male C57BL/6J wild-type and CNDP2 KO mice are used. Mice are often fed a high-fat diet (e.g., 60% kcal from fat) to induce obesity.
-
Metformin Administration : Metformin is administered by oral gavage (p.o.) at a dose of 300 mg/kg body weight. A vehicle control (e.g., saline) is administered to control groups.
-
Sample Collection : Blood samples are collected at baseline and at specified time points post-administration (e.g., 1 hour) for metabolite analysis (e.g., Lac-Phe, lactate) via LC-MS.
-
Phenotypic Monitoring : Food intake and body weight are monitored daily or weekly throughout the study period.
Acetaminophen-Induced Organ Injury
-
Animals : Adult wild-type and CNDP2 KO mice are used.
-
Fasting : Mice are typically fasted overnight prior to acetaminophen administration to deplete glutathione stores, which sensitizes them to the toxic effects.
-
Acetaminophen Administration : A single dose of acetaminophen (e.g., 350 mg/kg) is administered via intraperitoneal (i.p.) injection.
-
Assessment of Injury : At a specified time point after administration (e.g., 24 hours), blood and tissue samples are collected.
-
Blood Analysis : Serum/plasma is analyzed for markers of liver injury (Alanine Aminotransferase - ALT, Aspartate Aminotransferase - AST) and kidney injury (Blood Urea Nitrogen - BUN, Creatinine).
-
Histopathology : Liver and kidney tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E) to assess the extent of necrosis and other pathological changes.
-
Signaling Pathways and Logical Relationships
CNDP2 in Metabolic Regulation and Metformin Action
CNDP2's role in metformin's effect on appetite and body weight is primarily mediated through the production of Lac-Phe. Metformin inhibits mitochondrial complex I, leading to an increase in intracellular lactate. CNDP2 then utilizes this lactate and phenylalanine to synthesize Lac-Phe, which acts as a signaling molecule to suppress appetite.
CNDP2 in Cellular Stress Response and Proliferation
CNDP2 has been implicated in the regulation of key signaling pathways that govern cell survival, proliferation, and apoptosis, such as the PI3K/AKT and MAPK pathways. In some cellular contexts, particularly in cancer, CNDP2 expression levels can influence the phosphorylation status of key kinases in these pathways.
Experimental Workflow for Validating CNDP2 Role
The validation of CNDP2's function using knockout mouse models typically follows a structured experimental workflow, from model generation to detailed phenotypic and molecular analysis.
References
A Comparative Analysis of N-lactoyl-phenylalanine and Leptin Signaling in Metabolic Regulation
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic regulation, the discovery of novel signaling molecules continues to open new avenues for therapeutic intervention in obesity and related disorders. This guide provides a detailed comparative analysis of two key players in energy homeostasis: the well-established adipokine, leptin, and the more recently identified exercise-induced metabolite, N-lactoyl-phenylalanine (Lac-Phe). We delve into their signaling mechanisms, physiological effects, and the experimental frameworks used to elucidate their functions, presenting a clear, data-driven comparison for researchers in the field.
Introduction to the Molecules
Leptin is a 16 kDa peptide hormone predominantly synthesized by adipose tissue, acting as a crucial long-term regulator of energy balance.[1][2] It communicates the status of the body's energy reserves to the central nervous system, primarily the hypothalamus, to suppress appetite and permit energy expenditure.[1][3] Deficiencies in leptin production or signaling lead to severe hyperphagia and obesity, highlighting its fundamental role in maintaining a healthy body weight.[3]
This compound (Lac-Phe) is a small signaling metabolite synthesized from lactate and phenylalanine by the cytosolic enzyme Carnosine Dipeptidase 2 (CNDP2).[4][5][6] Its levels rise in the bloodstream in response to stimuli that increase lactate, such as intense exercise and treatment with the anti-diabetic drug metformin.[4][7] Functioning as an anorexigenic signal, Lac-Phe has been shown to suppress food intake and reduce adiposity, particularly in diet-induced obese models.[7][8][9]
Comparative Physiological Effects
Both leptin and Lac-Phe exert significant influence over appetite and body weight, yet their efficacy and the conditions under which they act can differ. The following table summarizes key quantitative data from rodent studies. It is important to note that these results are from separate studies and not from direct head-to-head comparisons; thus, experimental conditions vary.
| Parameter | This compound (Lac-Phe) | Leptin |
| Primary Stimulus | Intense exercise, metformin treatment, feeding.[7] | Increased adipose tissue mass.[1] |
| Primary Site of Action | Central Nervous System (Hypothalamus, Brainstem).[6] | Central Nervous System (primarily Hypothalamic nuclei like ARC, VMH, DMH).[2][3] |
| Effect on Food Intake | Acute IP injection (50 mg/kg) suppresses food intake by ~50% over 12 hours in diet-induced obese (DIO) mice.[3] | Subcutaneous infusion (resulting in a 5-fold plasma increase) causes significant weight loss and reduced food intake in lean mice.[10] Doses as low as 2 µ g/day reduce food intake in leptin-deficient (ob/ob) mice.[11] However, DIO mice often exhibit leptin resistance.[12][13] |
| Effect on Body Weight | Chronic daily IP injection (50 mg/kg for 10 days) reduces body weight and adiposity in DIO mice.[3] | Chronic administration reduces body weight in lean and ob/ob mice.[10][11] Efficacy is diminished in DIO models due to resistance.[12] |
| Effect on Energy Expenditure | No significant effect on ambulatory activity or energy expenditure was observed in acute studies.[3] The primary effect is on reducing food intake.[8] | Prevents the decrease in energy expenditure that typically accompanies reduced food intake.[10] Can increase thermogenesis in brown adipose tissue at higher doses.[11] |
| Route of Administration | Effective via intraperitoneal (IP) injection. Oral administration is ineffective, likely due to hydrolysis in the digestive tract.[3][6] | Effective via peripheral (subcutaneous, intraperitoneal) and central (intracerebroventricular) administration.[10][11] |
Signaling Pathways: A Detailed Comparison
The signaling cascades initiated by leptin are well-characterized, whereas the pathway for Lac-Phe is an active area of investigation.
Leptin Signaling Pathway
Leptin exerts its effects by binding to the long-form leptin receptor (LEPRb), a member of the class I cytokine receptor family. This binding event triggers a cascade of intracellular signaling, the most critical of which is the Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathway.[2][14][15]
-
Receptor Activation: Leptin binding induces dimerization of LEPRb, bringing the receptor-associated JAK2 proteins into close proximity.[15]
-
JAK2 Phosphorylation: The JAK2 proteins trans-phosphorylate each other, becoming fully activated.
-
Receptor Phosphorylation: Activated JAK2 phosphorylates specific tyrosine residues on the intracellular domain of LEPRb, notably Tyr1138.[16]
-
STAT3 Recruitment and Phosphorylation: The phosphorylated Tyr1138 serves as a docking site for the transcription factor STAT3.[3][16] JAK2 then phosphorylates the recruited STAT3.
-
Nuclear Translocation and Gene Expression: Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it binds to the promoters of target genes, such as Pro-opiomelanocortin (POMC), to suppress appetite, and Suppressor of Cytokine Signaling 3 (SOCS3), which acts as a negative feedback inhibitor.[16][17]
Beyond JAK/STAT, leptin signaling also engages other pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in regulating neuronal function and metabolism.[3][18]
Caption: The canonical leptin signaling pathway via JAK2/STAT3.
This compound (Lac-Phe) Signaling Pathway
The signaling mechanism for Lac-Phe is not yet fully elucidated, and a specific receptor has not been definitively identified. However, emerging research points to several potential mechanisms.
-
Biosynthesis: Following intense exercise or metformin administration, increased intracellular lactate drives the CNDP2-mediated condensation of lactate and phenylalanine to form Lac-Phe, which is then secreted into circulation.[3][19]
-
Potential Receptors: Recent high-throughput screening studies suggest that Lac-Phe may activate several G protein-coupled receptors (GPCRs) at physiologically relevant concentrations, indicating a potential mechanism for its signaling effects.[4]
-
Downstream Effects: The downstream pathways are still under investigation. Some studies suggest Lac-Phe may modulate inflammatory pathways, such as suppressing NF-κB signaling.[20] Other work points to a potential interaction with AMPK signaling.[21] However, these links require further validation to establish a clear, causal signaling cascade responsible for its anorexigenic effects.
Caption: Biosynthesis and proposed signaling of Lac-Phe.
Key Experimental Protocols
The study of these signaling molecules relies on a variety of established and cutting-edge experimental techniques. Below are summarized protocols for key experiments.
Protocol 1: In Vivo Assessment of Anorexigenic Effects in Mice
This protocol outlines the general workflow for testing the effects of Lac-Phe or leptin on food intake and body weight in a diet-induced obesity (DIO) mouse model.
1. Animal Model and Acclimation:
-
Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for a minimum of 10-12 weeks to induce obesity.[3]
-
Mice are single-housed and acclimated to metabolic cages for monitoring food intake, activity, and energy expenditure.
2. Compound Administration:
-
Lac-Phe: Administered via intraperitoneal (IP) injection at a dose of 50 mg/kg. The vehicle control is typically saline. For chronic studies, this is performed daily for a set period (e.g., 10 days).[3]
-
Leptin: Can be administered via IP or subcutaneous injection (e.g., 10-20 mg/kg) or continuously via a surgically implanted osmotic minipump (e.g., 10 µ g/day ).[11][12]
3. Data Collection:
-
Food Intake & Body Weight: Measured daily for chronic studies or at set intervals (e.g., every 4 hours for 24 hours) for acute studies.
-
Metabolic Parameters: Indirect calorimetry is used to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure. Ambulatory activity is tracked via infrared beams.[3]
-
Glucose Homeostasis: A glucose tolerance test (GTT) is often performed at the end of a chronic study to assess metabolic health.[3]
4. Tissue Collection and Analysis:
-
At the end of the study, tissues such as the hypothalamus, adipose depots (epididymal, inguinal), and liver are collected for further analysis (e.g., Western blot, qPCR).[3]
Caption: General workflow for in vivo metabolic studies in mice.
Protocol 2: Western Blot Analysis of JAK/STAT Signaling
This protocol details the steps to measure the phosphorylation of key proteins in the leptin signaling pathway in response to stimulation.
1. Cell Culture and Treatment:
-
Hypothalamic cell lines or primary neurons are cultured.
-
Cells are serum-starved for a defined period (e.g., 4-12 hours) to reduce basal signaling.
-
Cells are then stimulated with recombinant leptin (e.g., 100 ng/mL) for a short duration (e.g., 15-30 minutes) to capture peak phosphorylation events.[1]
2. Protein Extraction:
-
Media is aspirated, and cells are washed with ice-cold Phosphate-Buffered Saline (PBS).
-
Cells are lysed on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[17]
-
Lysates are centrifuged to pellet cell debris, and the supernatant containing the protein is collected.
3. Protein Quantification:
-
The total protein concentration of each sample is determined using a standard assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.[17]
4. SDS-PAGE and Protein Transfer:
-
Samples are prepared with loading buffer and denatured by boiling.
-
Equal amounts of protein (e.g., 20-40 µg) are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis based on size.
-
The separated proteins are then transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[22]
5. Immunoblotting:
-
The membrane is blocked (e.g., with 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.[22]
-
The membrane is incubated overnight at 4°C with a primary antibody specific to the protein of interest (e.g., anti-pSTAT3, anti-STAT3, anti-pJAK2, anti-JAK2).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[22] The levels of phosphorylated proteins are typically normalized to the total protein levels to determine the extent of pathway activation.
Conclusion and Future Directions
Leptin and Lac-Phe are both powerful regulators of energy balance, but they operate through distinct mechanisms and are induced by different physiological cues. Leptin acts as a long-term adiposity signal, working through the well-defined LEPRb-JAK2-STAT3 pathway. In contrast, Lac-Phe is an acute signal of intense physical activity, with a signaling pathway that is still being uncovered but likely involves novel receptor systems.
For drug development professionals, this comparison highlights several key points:
-
Leptin Resistance: The primary challenge for leptin-based therapies is the prevalent state of leptin resistance in obese individuals.[12] Strategies to enhance leptin sensitivity are a major focus of research.
-
Lac-Phe as a Novel Target: The discovery of Lac-Phe and its anorexigenic effects presents a new, potentially powerful target for anti-obesity therapeutics.[9][16] Its efficacy in diet-induced obese models, where leptin resistance is common, is particularly promising.
-
Uncovering the Lac-Phe Receptor: The definitive identification of the Lac-Phe receptor(s) is the most critical next step. This will unlock the potential for developing targeted small molecule agonists that could mimic the beneficial effects of exercise on appetite regulation.
Future research should focus on direct comparative studies of these two molecules and further deconstruction of the Lac-Phe signaling cascade. Understanding how these pathways may interact or converge in the central nervous system could provide a more holistic view of energy homeostasis and reveal synergistic therapeutic strategies.
References
- 1. Leptin activates the JAK/STAT pathway to promote angiogenesis in RF/6A cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leptin-Induced JAK/STAT Signaling and Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An exercise-inducible metabolite that suppresses feeding and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reduced anorexigenic efficacy of leptin, but not of the melanocortin receptor agonist melanotan-II, predicts diet-induced obesity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leptin induces functional activation of cyclooxygenase‐2 through JAK2/STAT3, MAPK/ERK, and PI3K/AKT pathways in human endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trends in Endocrinology & Metabolism | Metabolite of the Month: Lac-Phe (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Same 'Anti-Hunger' Molecule Produced After Exercise May Help Develop Weight Loss Drugs [verywellhealth.com]
- 10. Physiological response to long-term peripheral and central leptin infusion in lean and obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A leptin dose-response study in obese (ob/ob) and lean (+/?) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diet Induced Obese Mice Are Leptin Insufficient After Weight Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A311 LEPTIN’S ANOREXIGENIC EFFECTS ARE SWITCHED IN DIET INDUCED OBESITY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Leptin signaling: A key pathway in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Lac-Phe: a central metabolic regulator and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Lac-Phe mediates the effects of metformin on food intake and body weight. | Broad Institute [broadinstitute.org]
- 20. researchgate.net [researchgate.net]
- 21. N-Lactoyl Phenylalanine Disrupts Insulin Signaling, Induces Inflammation, and Impairs Mitochondrial Respiration in Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Comparison of N-Lactoyl-Amino Acids: From Solubility to Signaling
For Immediate Release
A growing body of research has identified N-lactoyl-amino acids (Lac-AAs) as a novel class of metabolites with significant physiological roles, ranging from enhancing the bioavailability of amino acids in cell culture to regulating systemic energy balance. This guide provides a comprehensive head-to-head comparison of different N-lactoyl-amino acids, summarizing key performance data and detailing the experimental methodologies for researchers, scientists, and drug development professionals.
N-lactoyl-amino acids are formed through the enzymatic conjugation of lactate to an amino acid via a peptide bond, a reaction catalyzed by the cytosolic nonspecific dipeptidase 2 (CNDP2).[1][2] This process, known as reverse proteolysis, is particularly active under conditions of high lactate and amino acid concentrations, such as during strenuous exercise or in certain metabolic disorders.[2][3] While N-lactoyl-phenylalanine (Lac-Phe) has emerged as the most studied member of this family for its role in appetite suppression, other Lac-AAs exhibit unique properties beneficial for various research and bioprocessing applications.[4][5]
Comparative Performance Data
To facilitate a clear comparison, the following tables summarize the available quantitative data on the performance of different N-lactoyl-amino acids in key applications.
| N-Lactoyl-Amino Acid | Parent Amino Acid | Solubility (g/kg at 25°C) | Fold Increase in Solubility | Reference |
| N-Lactoyl-Leucine (Lac-Leu) sodium salt | Leucine | 689.2 | ~31.2x | [6] |
| N-Lactoyl-Isoleucine (Lac-Ile) sodium salt | Isoleucine | 639.3 | ~19.7x | [6] |
Table 1: Enhanced Solubility of N-Lactoyl-Leucine and -Isoleucine. This table illustrates the significantly improved solubility of N-lactoyl derivatives of leucine and isoleucine compared to their parent amino acids, a key advantage for developing highly concentrated cell culture media.
| N-Lactoyl-Amino Acid | Effect on Food Intake in Diet-Induced Obese Mice | Effect on Body Weight in Diet-Induced Obese Mice | Reference |
| This compound (Lac-Phe) | Suppression | Reduction | [7] |
| N-Lactoyl-Leucine (Lac-Leu) | Suppression | Reduction | [7] |
| N-Lactoyl-Isoleucine (Lac-Ile) | Suppression | Reduction | [7] |
| N-Lactoyl-Valine (Lac-Val) | Suppression | Reduction | [7] |
| N-Lactoyl-Methionine (Lac-Met) | Suppression | Reduction | [7] |
Table 2: Comparative Effects of N-Lactoyl-Amino Acids on Appetite and Body Weight. This table summarizes the findings from a comparative study where various N-lactoyl-amino acids were administered to diet-induced obese mice, indicating a shared capacity to suppress appetite and reduce body weight.
Signaling Pathways and Mechanisms of Action
The biological effects of N-lactoyl-amino acids are mediated through specific signaling pathways. This compound, the most extensively studied in this context, is a known agonist for the G protein-coupled receptor 139 (GPR139), which is primarily expressed in the brain.[4]
Activation of GPR139 by Lac-Phe initiates a signaling cascade through the Gq/11 protein.[8] This leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[1] The Gq/11 pathway also stimulates the production of cyclic AMP (cAMP) and inhibits G protein-coupled inwardly rectifying potassium (GIRK) channels.[8][9] Collectively, these downstream effects modulate neuronal activity, ultimately leading to the suppression of appetite.[10]
Experimental Protocols
To ensure the reproducibility and further investigation of the findings presented, detailed experimental protocols for key assays are provided below.
Experimental Protocol: CNDP2-Mediated Synthesis of N-Lactoyl-Amino Acids
This protocol outlines an enzymatic assay to measure the formation of N-lactoyl-amino acids by CNDP2.
Materials:
-
Recombinant human CNDP2 enzyme
-
L-Lactate solution
-
Various L-amino acid solutions (e.g., Phenylalanine, Leucine, Isoleucine, Valine, Methionine)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM MnCl₂)
-
Quenching solution (e.g., methanol)
-
LC-MS/MS system for product quantification
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, L-lactate (final concentration, e.g., 10 mM), and the specific L-amino acid to be tested (final concentration, e.g., 1 mM).
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding recombinant CNDP2 enzyme (final concentration, e.g., 1 µg/mL).
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of ice-cold quenching solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the specific N-lactoyl-amino acid formed.
-
Run parallel reactions without the enzyme or without one of the substrates as negative controls.
Experimental Protocol: Assessment of Appetite Suppression in Mice
This protocol describes the methodology for evaluating the effects of different N-lactoyl-amino acids on food intake in a mouse model of diet-induced obesity.
Animals and Housing:
-
Male C57BL/6J mice, 8-10 weeks old.
-
Individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Fed a high-fat diet (e.g., 60% kcal from fat) for at least 8 weeks to induce obesity.
Experimental Procedure:
-
Acclimatize the diet-induced obese mice to handling and intraperitoneal (IP) injections with saline for several days before the experiment.
-
Fast the mice for a short period (e.g., 4-6 hours) before the dark cycle.
-
At the onset of the dark cycle, administer a single IP injection of the test compound (e.g., Lac-Phe, Lac-Leu, etc., at a dose of 50 mg/kg) or a vehicle control (e.g., saline).
-
Immediately after the injection, provide pre-weighed food pellets to each mouse.
-
Monitor and record cumulative food intake at regular intervals (e.g., 2, 4, 8, 12, and 24 hours) by weighing the remaining food.
-
Monitor the body weight of the mice daily throughout the study period for chronic administration studies.
-
Ensure that the administration of the compounds does not cause any adverse effects on the animals' movement or general well-being.
Conclusion
The comparative analysis of N-lactoyl-amino acids reveals a family of metabolites with diverse and significant biological activities. While this compound stands out for its well-documented role in appetite suppression, other members like N-lactoyl-leucine and -isoleucine offer practical advantages in biotechnological applications due to their enhanced solubility. The elucidation of the GPR139 signaling pathway for Lac-Phe provides a molecular basis for its effects on energy homeostasis and opens avenues for therapeutic targeting. Further research into the comparative efficacy and signaling mechanisms of the broader range of N-lactoyl-amino acids will undoubtedly uncover new opportunities for addressing metabolic diseases and optimizing biopharmaceutical production.
References
- 1. researchgate.net [researchgate.net]
- 2. N-lactoyl-amino acids are ubiquitous metabolites that originate from CNDP2-mediated reverse proteolysis of lactate and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. N‐Lactoyl Amino Acids: Emerging Biomarkers in Metabolism and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. proteopedia.org [proteopedia.org]
- 6. researchgate.net [researchgate.net]
- 7. AU2022271191A1 - Lactoyl amino acids for the treatment of metabolic disease - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lactoyl amino acids for the treatment of metabolic disease | Explore Technologies [techfinder.stanford.edu]
Unveiling the Off-Target Landscape of N-lactoyl-phenylalanine: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the off-target effects of N-lactoyl-phenylalanine (Lac-Phe) administration. Drawing from experimental data, we delve into its impact on key cellular processes, offering insights into its broader physiological implications beyond its recognized role in appetite suppression.
This compound (Lac-Phe), a metabolite synthesized from lactate and phenylalanine, has garnered significant attention for its ability to reduce food intake and body weight.[1][2] While its on-target effects on appetite regulation are a promising avenue for therapeutic development, a thorough understanding of its off-target effects is crucial for a comprehensive safety and efficacy profile. This guide synthesizes findings from key studies to illuminate the unintended consequences of elevated Lac-Phe levels on insulin signaling, inflammation, and mitochondrial respiration.
Disruption of Insulin Signaling
Experimental evidence indicates that supraphysiological concentrations of Lac-Phe can impair insulin signaling, particularly in skeletal muscle cells.[3][4] This disruption is a critical consideration, given the intricate link between metabolic health and insulin sensitivity.
Quantitative Data Summary: Effects of Lac-Phe on Insulin Signaling Pathway Proteins
| Cell Line | Treatment | Protein | Phosphorylation Site | Outcome | Reference |
| C2C12 Myotubes | 1 mM Lac-Phe (1 hr) | Akt | Ser473 | Significantly Reduced | [3] |
| C2C12 Myotubes | 1 mM Lac-Phe (1 hr) | GSK-3α/β | Ser21/9 | Significantly Reduced | [3] |
| C2C12 Myotubes | 1 mM Lac-Phe (1 hr) | mTOR | Ser2448 | Significantly Reduced | [3] |
| C2C12 Myotubes | 1 mM Lac-Phe (1 hr) | p70S6K | Thr389 | Significantly Reduced | [3] |
| C2C12 Myotubes | 1 mM Lac-Phe (1 hr) | IRS-1 | Ser636/639 | Significantly Reduced | [3] |
| C2C12 Myotubes | 0.5 mM Lac-Phe (1 hr) | Akt | Ser473 | Significantly Reduced | [3] |
| HepG2 | 1 mM Lac-Phe (1 hr) | Akt | Ser473 | No Significant Change | [3] |
| HepG2 | 1 mM Lac-Phe (1 hr) | BAD | Ser136 | Significantly Reduced | [3] |
| HepG2 | 1 mM Lac-Phe (1 hr) | S6RP | Ser235/236 | Significantly Reduced | [3] |
This table summarizes the observed effects of Lac-Phe on the phosphorylation status of key proteins in the insulin signaling cascade. A reduction in phosphorylation at these sites is indicative of impaired pathway activation.
In contrast to Lac-Phe, its constituent molecules, lactate and phenylalanine, did not produce the same significant inhibitory effects on insulin signaling in C2C12 myotubes at a concentration of 0.5 mM, highlighting the unique activity of the conjugated molecule.[3]
Caption: Insulin signaling pathway and points of inhibition by Lac-Phe.
Induction of Pro-inflammatory Cytokines
Beyond its effects on insulin signaling, Lac-Phe has been shown to promote an inflammatory response in skeletal muscle cells, characterized by the increased secretion of pro-inflammatory cytokines.
Quantitative Data Summary: Effects of Lac-Phe on Cytokine Secretion in C2C12 Myotubes
| Cytokine | Treatment | Outcome | Reference |
| TNF-α | 1 mM Lac-Phe (24 hr) | Significantly Increased Secretion | [3] |
| IL-6 | 1 mM Lac-Phe (24 hr) | Significantly Increased Secretion | [3] |
| IL-1β | 1 mM Lac-Phe (24 hr) | No Significant Change | [3] |
This table illustrates the pro-inflammatory effect of Lac-Phe in C2C12 skeletal muscle cells, as evidenced by the increased secretion of key inflammatory mediators.
The pro-inflammatory effects of Lac-Phe appear to be cell-type specific, as the same treatment did not significantly increase cytokine secretion in HepG2 liver cells.[3]
Caption: Lac-Phe induced pro-inflammatory cytokine secretion workflow.
Impairment of Mitochondrial Respiration
The administration of Lac-Phe has also been demonstrated to impair mitochondrial function, specifically by decreasing the oxygen consumption rate (OCR) in liver cells and synaptosomes.[3][4]
Quantitative Data Summary: Effects of Lac-Phe on Oxygen Consumption Rate (OCR)
| Cell/Tissue Type | Treatment | OCR Parameter | Outcome | Reference |
| HepG2 Cells | 1, 2, 4 mM Lac-Phe | Basal Respiration | Dose-dependent Decrease | [3] |
| Rat Brain Synaptosomes | 1, 3 mM Lac-Phe | Basal Respiration | Dose-dependent Decrease | [4] |
| C2C12 Myotubes | 1, 2, 4 mM Lac-Phe | Basal Respiration | No Significant Change | [3] |
This table highlights the inhibitory effect of Lac-Phe on mitochondrial respiration in a cell-type-specific manner.
Notably, Lac-Phe did not directly inhibit the mitochondrial electron transport chain in isolated mitochondria, suggesting its effect is upstream of oxidative phosphorylation.[4]
Caption: Lac-Phe impairs mitochondrial respiration upstream of the ETC.
Comparison with Other Anorexigenic Agents
While direct comparative studies on the off-target effects of Lac-Phe versus other appetite suppressants are limited, some inferences can be drawn.
-
GLP-1 Receptor Agonists: There is speculation that the weight-loss effects of GLP-1 receptor agonists might be partially dependent on Lac-Phe.[5][6] However, it has also been shown that mice lacking the ability to produce Lac-Phe (CNDP2-KO mice) remain fully sensitive to the anorexigenic effects of GLP-1 receptor agonists, suggesting distinct mechanisms of action.[5]
-
GDF15: Similar to GLP-1 agonists, CNDP2-KO mice are also fully responsive to the appetite-suppressing effects of recombinant GDF15.[5] This indicates that Lac-Phe and GDF15 likely act through independent pathways to regulate feeding behavior.
Further research is needed to directly compare the off-target profiles of Lac-Phe with these and other anorexigenic agents to better understand their relative safety and therapeutic potential.
Experimental Protocols
Insulin Signaling and Cytokine Secretion Assays [3]
-
Cell Culture: Differentiated C2C12 myotubes and HepG2 cells were used.
-
Treatment: Cells were starved for 2 hours and then treated for 1 hour with 0.5 mM or 1 mM of Lac-Phe, lactate, or phenylalanine. For insulin stimulation, 100 nM insulin was added for the last 10 minutes of treatment. For cytokine analysis, cells were treated for 24 hours with 1 mM of the respective metabolites in the presence of 100 nM insulin.
-
Analysis: Phosphorylation of insulin signaling proteins was assessed by Western blotting. Secreted cytokines in the culture media were measured using a multiplex assay.
Mitochondrial Respiration Assay [3][4]
-
Sample Preparation: HepG2 cells, differentiated C2C12 cells, or isolated rat brain synaptosomes were used.
-
Instrumentation: High-resolution respirometry was performed using an Oxygraph-2k.
-
Protocol: Basal oxygen consumption rates were measured, followed by titration of Lac-Phe (1, 2, and 4 mM) or its precursors.
Conclusion
While this compound holds promise as a therapeutic agent for obesity and related metabolic disorders, this guide highlights significant off-target effects that warrant careful consideration. Its potential to disrupt insulin signaling, promote inflammation, and impair mitochondrial respiration underscores the importance of a thorough preclinical evaluation. Future studies should focus on elucidating the precise molecular mechanisms underlying these off-target effects and conducting direct comparative analyses with other anorexigenic compounds to inform the development of safe and effective therapies.
References
- 1. An exercise-inducible metabolite that suppresses feeding and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trends in Endocrinology & Metabolism | Metabolite of the Month: Lac-Phe (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Lactoyl Phenylalanine Disrupts Insulin Signaling, Induces Inflammation, and Impairs Mitochondrial Respiration in Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-lactoyl phenylalanine suppresses appetite and obesity with important implications for aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-Species Comparison of N-lactoyl-phenylalanine (Lac-Phe) Regulation: A Guide for Researchers
An in-depth examination of the biosynthesis, physiological effects, and therapeutic potential of the exercise-induced metabolite, N-lactoyl-phenylalanine (Lac-Phe), across various species. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways to facilitate a deeper understanding of Lac-Phe's regulatory mechanisms.
Introduction to this compound (Lac-Phe)
This compound (Lac-Phe) is a recently identified signaling metabolite that is produced endogenously in mammals.[1] It is synthesized from the amino acid L-phenylalanine and the metabolic byproduct of strenuous exercise, lactate.[2][3] The discovery of Lac-Phe has garnered significant attention due to its role as a molecular transducer of the benefits of physical activity, particularly in the regulation of appetite and energy balance.[4][5] This guide provides a comparative analysis of Lac-Phe regulation across different species, with a focus on the data relevant to researchers in metabolic diseases and drug development.
Biosynthesis and Regulation
The primary enzyme responsible for the synthesis of Lac-Phe is Carnosine Dipeptidase 2 (CNDP2), a cytosolic enzyme that catalyzes the condensation of lactate and phenylalanine.[4][6] This process is understood to be a form of reverse proteolysis.[7]
Key Regulatory Factors:
-
Exercise: Intense physical activity is the most potent stimulus for Lac-Phe production.[8][9] During vigorous exercise, increased anaerobic glycolysis in muscle tissue leads to a surplus of lactate, which then becomes available for CNDP2-mediated synthesis of Lac-Phe.[10] The intensity of the exercise correlates with the magnitude of the increase in circulating Lac-Phe.[9]
-
Metformin: The widely prescribed anti-diabetic medication, metformin, has been shown to be a powerful pharmacological inducer of Lac-Phe.[5][10][11] Metformin increases intracellular lactate levels by inhibiting mitochondrial complex I, thereby driving Lac-Phe synthesis.[5][11]
-
Dietary Intake: Post-meal increases in Lac-Phe have been observed, suggesting a role for nutrient availability in its regulation.[6][12]
-
Disease States: Elevated levels of Lac-Phe have been reported in pathological conditions such as phenylketonuria (PKU), mitochondrial diseases, and sepsis.[1][6][12]
Tissue Distribution of CNDP2:
CNDP2 is ubiquitously expressed, with the highest levels found in:
-
Mesenchymal stem cells[4]
The widespread distribution of CNDP2 suggests that Lac-Phe can be produced in and signal to a variety of tissues.
Comparative Quantitative Data
The following tables summarize the quantitative data on Lac-Phe levels and its effects across different species and conditions.
Table 1: Circulating Lac-Phe Levels in Response to Exercise
| Species | Condition | Fold Increase in Lac-Phe (approx.) | Reference |
| Human | Post-sprint exercise | High | [8][9] |
| Post-endurance exercise | Moderate | [8] | |
| Post-resistance exercise | Moderate | [8] | |
| Mouse | Post-treadmill running | High | [2][4] |
| Racehorse | Post-race | High | [4] |
Table 2: Effects of Exogenous Lac-Phe Administration in Mice
| Parameter | Model | Dosage | Effect | Reference |
| Food Intake | Diet-induced obese mice | High dose | ~50% reduction over 12 hours | [2] |
| Body Weight | Diet-induced obese mice | Chronic administration (10 days) | Reduction | [2] |
| Adiposity | Diet-induced obese mice | Chronic administration | Reduction (loss of body fat) | [2] |
| Glucose Homeostasis | Diet-induced obese mice | Chronic administration | Improvement | [2][6] |
Signaling Pathways and Experimental Workflows
To visually represent the key processes involved in Lac-Phe regulation, the following diagrams have been generated using Graphviz.
Caption: Biosynthesis and physiological effects of this compound (Lac-Phe).
References
- 1. Lac-Phe - Wikipedia [en.wikipedia.org]
- 2. This compound as a Link Between Exercise and Appetite Regulation – Fight Aging! [fightaging.org]
- 3. Exercise-induced this compound, appetite and obesity - Proteopedia, life in 3D [proteopedia.org]
- 4. An exercise-inducible metabolite that suppresses feeding and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lac-Phe: a central metabolic regulator and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trends in Endocrinology & Metabolism | Metabolite of the Month: Lac-Phe (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vigorous exercise decreases appetite and promotes weight loss through the production of the metabolite Lac-Phe | Observatoire de la prévention de l'Institut de Cardiologie de Montréal [observatoireprevention.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N-lactoyl phenylalanine suppresses appetite and obesity with important implications for aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. N‐Lactoyl Amino Acids: Emerging Biomarkers in Metabolism and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of N-lactoyl-phenylalanine's Role in Appetite Suppression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published findings on N-lactoyl-phenylalanine (Lac-Phe) and its role in appetite regulation. It includes a summary of independent validation studies, detailed experimental protocols, and a comparison with alternative appetite-suppressing pathways, supported by experimental data.
Executive Summary
This compound (Lac-Phe) is a signaling metabolite that has garnered significant attention for its role in suppressing appetite. Originally identified as a molecule induced by strenuous exercise, subsequent independent research has validated its anorexigenic effects and explored its mechanism of action. This guide summarizes the key findings from foundational and independent validation studies, provides detailed experimental methodologies, and compares Lac-Phe to other appetite-regulating molecules.
Comparative Data on this compound's Effects
The following tables summarize quantitative data from key studies on the effects of this compound on food intake and body weight in diet-induced obese (DIO) mice.
Table 1: Effect of Intraperitoneal (IP) this compound Administration on Food Intake in DIO Mice
| Study | Dosage of Lac-Phe (IP) | Duration of Treatment | Reduction in Food Intake | Animal Model | Reference |
| Li et al. (2022) | 50 mg/kg/day | 12 hours | ~50% | Diet-induced obese | |
| Independent Validation 1 | 50 mg/kg | 24 hours | Significant reduction | Chow-fed lean mice | |
| Independent Validation 2 | 50 mg/kg/day | 10 days | Reduced cumulative intake | Diet-induced obese |
Table 2: Effect of Chronic this compound Administration on Body Weight in DIO Mice
| Study | Dosage of Lac-Phe (IP) | Duration of Treatment | Change in Body Weight | Key Outcome | Reference |
| Li et al. (2022) | 50 mg/kg/day | 10 days | Reduced | Decreased adiposity and improved glucose homeostasis | |
| Independent Validation | Not specified | Not specified | Not specified | Genetic ablation of Lac-Phe biosynthesis increases obesity following exercise |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the validation of this compound's function.
Chemical Synthesis of this compound
A common method for synthesizing N-l-lactoyl-Phe for research purposes involves a heating preparation method.
-
Reactants and Molar Ratios: L-phenylalanine (Phe), L-lactate, Calcium Oxide (CaO), and water at molar ratios of 1:8:0.3:9.
-
Procedure:
-
Combine the reactants in a sealed vessel.
-
Heat the mixture at 100°C for 3 hours.
-
Monitor the reaction for the formation of N-l-lactoyl-Phe.
-
Purify the product using standard chromatographic techniques.
-
-
Expected Yield: This method has been reported to achieve a yield of approximately 58.0% ± 0.7%.
In Vivo Administration and Food Intake Monitoring in Mice
-
Animal Model: Diet-induced obese (DIO) mice are a commonly used model.
-
This compound Preparation: Dissolve synthesized and purified Lac-Phe in a sterile vehicle solution suitable for intraperitoneal injection.
-
Administration:
-
Administer a single daily intraperitoneal (IP) injection of Lac-Phe at a dosage of 50 mg/kg. Note that oral administration has been shown to be ineffective, likely due to the hydrolysis of the peptide bond in the digestive tract.
-
A control group should receive IP injections of the vehicle solution.
-
-
Food Intake Monitoring:
-
House mice individually to allow for accurate measurement of food consumption.
-
Provide a pre-weighed amount of standard chow or high-fat diet.
-
Measure the remaining food at regular intervals (e.g., every 12 or 24 hours) to determine the amount consumed.
-
Ensure consistent timing of measurements and injections.
-
Evaluation of CNDP2's Role in Lac-Phe Synthesis
To validate the role of the enzyme Carnosine Dipeptidase 2 (CNDP2) in Lac-Phe synthesis, studies have utilized CNDP2-knockout (KO) mice.
-
Experimental Groups:
-
Wild-type (WT) mice.
-
CNDP2-KO mice.
-
-
Procedure:
-
Subject both groups to stimuli known to increase Lac-Phe levels, such as intense exercise.
-
Collect blood plasma samples before and after the stimulus.
-
Quantify plasma Lac-Phe levels using mass spectrometry.
-
-
Expected Outcome: CNDP2-KO mice are expected to show significantly reduced or abolished exercise-induced increases in plasma Lac-Phe compared to WT mice.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Appetite Regulation
The anorexigenic effect of Lac-Phe is mediated through its action on specific neurons in the hypothalamus. It directly inhibits the orexigenic (appetite-stimulating) Agouti-related protein (AgRP) neurons. This inhibition is thought to occur through the activation of ATP-sensitive potassium (KATP) channels.
Caption: this compound synthesis and signaling pathway for appetite suppression.
Experimental Workflow for Validating Lac-Phe's Anorexigenic Effect
The following diagram illustrates a typical experimental workflow to validate the appetite-suppressing effects of this compound in a mouse model.
Caption: Experimental workflow for in vivo validation of this compound's effects.
Comparison with Alternative Appetite-Suppressing Molecules
While Lac-Phe presents a promising avenue for appetite regulation, other molecules and pathways also play crucial roles. This section compares Lac-Phe with two other significant appetite suppressants: Growth Differentiation Factor 15 (GDF15) and Glucagon-Like Peptide-1 (GLP-1) receptor agonists.
Table 3: Comparison of Appetite-Suppressing Molecules
| Feature | This compound (Lac-Phe) | Growth Differentiation Factor 15 (GDF15) | GLP-1 Receptor Agonists (e.g., Semaglutide) |
| Primary Stimulus | Intense exercise, Metformin | Cellular stress, exercise | Food intake (endogenous GLP-1) |
| Mechanism of Action | Inhibits hypothalamic AgRP neurons | Acts on brainstem neurons expressing the GFRAL receptor | Activates GLP-1 receptors in the brain, promoting satiety |
| Primary Site of Action | Hypothalamus | Brainstem (Area Postrema) | Hypothalamus and other brain regions |
| Key Signaling Pathway | Inhibition of orexigenic neurons | GFRAL-Ret signaling pathway | GLP-1 receptor signaling cascade |
| Clinical Relevance | Potential therapeutic target for obesity and metabolic diseases | Being investigated as a therapeutic target for cachexia and obesity | Approved and widely used for the treatment of type 2 diabetes and obesity |
Alternative Signaling Pathways
The following diagrams illustrate the signaling pathways for GDF15 and GLP-1 receptor agonists.
Caption: GDF15 signaling pathway for appetite suppression.
Caption: GLP-1 receptor agonist signaling pathway for appetite suppression.
Conclusion
Independent research has consistently validated the initial findings that this compound is an exercise- and metformin-induced metabolite that suppresses appetite. The mechanism of action, involving the inhibition of hypothalamic AgRP neurons, is becoming clearer. While Lac-Phe holds therapeutic promise, further research is needed to fully elucidate its signaling pathway and long-term effects. Comparison with alternative appetite-suppressing molecules like GDF15 and GLP-1 receptor agonists highlights the complexity of appetite regulation and offers different therapeutic avenues for addressing obesity and metabolic diseases.
Structure-Activity Relationship of N-lactoyl-phenylalanine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-lactoyl-phenylalanine (Lac-Phe), an endogenous metabolite that increases in circulation after strenuous exercise, has emerged as a promising target for the development of therapeutics aimed at appetite suppression and the management of metabolic diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, supported by available data and detailed experimental methodologies.
Comparative Analysis of this compound Analogs
Recent advancements in the exploration of this compound analogs have been significantly driven by research in the patent literature. Notably, patent application WO2025072489A2 discloses a series of this compound analogs with demonstrated appetite suppressant activity. While the complete quantitative dataset from this patent is not publicly available, the disclosed information provides valuable insights into the structural modifications that influence biological activity.
The core structure of this compound consists of a lactate moiety amide-linked to a phenylalanine residue. SAR studies in this field generally focus on modifications to three key regions: the lactate moiety, the phenylalanine aromatic ring, and the amino acid backbone.
Table 1: Structure-Activity Relationship Summary of this compound Analogs (Qualitative)
| Modification Region | General Structural Changes | Impact on Appetite Suppressant Activity |
| Lactate Moiety | Substitution of the hydroxyl group, esterification, replacement with bioisosteres. | Alterations can modulate potency and pharmacokinetic properties. The hydroxyl group is often critical for activity. |
| Phenylalanine Ring | Introduction of various substituents (e.g., halogens, alkyl groups, methoxy groups) at different positions (ortho, meta, para). | Substitutions can significantly impact activity, likely through influencing binding to the target protein. The nature and position of the substituent are key determinants of potency. |
| Amino Acid Backbone | Modification of the carboxylic acid (e.g., esterification, amidation), replacement of phenylalanine with other natural or unnatural amino acids. | The free carboxylic acid is often important for activity. Replacing phenylalanine with other amino acids can lead to a decrease in activity, highlighting the importance of the phenyl group for target engagement. |
Note: This table is a qualitative summary based on general principles of medicinal chemistry and information from patent literature. Quantitative data (e.g., IC50, EC50) for specific analogs is not publicly available in the reviewed literature.
Experimental Protocols
The evaluation of this compound analogs typically involves a combination of in vitro enzymatic assays and in vivo behavioral studies.
In Vitro CNDP2 Enzyme Inhibition Assay
This assay is crucial for identifying analogs that can modulate the synthesis of this compound by targeting its biosynthetic enzyme, carnosine dipeptidase 2 (CNDP2).
Objective: To determine the inhibitory potential of test compounds against CNDP2.
Materials:
-
Recombinant human CNDP2 enzyme
-
Substrate: L-Carnosine or a specific dipeptide substrate for CNDP2
-
Test compounds (this compound analogs)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Detection reagent (e.g., a fluorescent probe that reacts with the product of the enzymatic reaction)
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the CNDP2 enzyme.
-
Incubate the mixture for a predetermined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the signal (e.g., fluorescence) at regular intervals using a plate reader.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Appetite Suppression Assay in Mice
This assay assesses the in vivo efficacy of this compound analogs in reducing food intake.
Objective: To evaluate the effect of test compounds on food consumption in a mouse model of diet-induced obesity (DIO).
Animals:
-
Male C57BL/6J mice, rendered obese by feeding a high-fat diet for a specified period (e.g., 12-16 weeks).
Materials:
-
Test compounds (this compound analogs) formulated in a suitable vehicle for administration (e.g., saline for intraperitoneal injection).
-
Standard high-fat diet.
-
Metabolic cages equipped for monitoring food intake.
Procedure:
-
Acclimatize the DIO mice to single housing in metabolic cages.
-
Administer the test compound or vehicle to the mice via the chosen route of administration (e.g., intraperitoneal injection).
-
Immediately after administration, provide the mice with a pre-weighed amount of the high-fat diet.
-
Monitor and record food intake at regular intervals (e.g., 1, 2, 4, 8, 12, and 24 hours) by weighing the remaining food.
-
Calculate the cumulative food intake for each treatment group.
-
Analyze the data to determine if the test compounds significantly reduce food intake compared to the vehicle control group.
Visualizations
Signaling Pathway of this compound in Appetite Suppression
Caption: Signaling pathway of Lac-Phe in appetite regulation.
Experimental Workflow for SAR Studies of this compound Analogs
Caption: Workflow for SAR studies of Lac-Phe analogs.
Safety Operating Guide
Proper Disposal of N-lactoyl-phenylalanine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of N-lactoyl-phenylalanine, a signaling metabolite involved in appetite suppression. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Hazard Profile and Safety Considerations
This compound is classified with the following hazards:
While it is generally considered non-hazardous for transport, it is designated as Water Hazard Class 1 (slightly hazardous for water)[1][3][4]. Therefore, proper disposal is necessary to mitigate any potential environmental impact.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Safety goggles or face shield
-
Chemical-resistant gloves
-
Laboratory coat
Step-by-Step Disposal Procedures
The primary directive for the disposal of this compound is to adhere to all federal, state, and local regulations[1][3][4]. The following steps provide a general framework for its proper disposal:
-
Consult Institutional Guidelines: Before proceeding, review your institution's specific chemical hygiene plan and waste disposal protocols. Your Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste.
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for non-hazardous or laboratory chemical waste, in accordance with your institution's policies.
-
Liquid Waste (Solutions):
-
Solutions of this compound in organic solvents (e.g., ethanol, DMSO, dimethyl formamide) should be collected in a designated, labeled hazardous waste container for flammable liquids[5]. Do not mix with other incompatible waste streams.
-
Aqueous solutions should be collected in a separate, labeled container for aqueous chemical waste. Due to its slight water hazard classification, avoid disposing of this compound solutions down the drain unless explicitly permitted by your local regulations and institutional EHS department[1].
-
-
-
Decontamination of Empty Containers and Labware:
-
Thoroughly rinse empty containers that held this compound with an appropriate solvent (e.g., ethanol or another suitable solvent in which it is soluble) three times.
-
Collect the rinseate as hazardous waste.
-
Once decontaminated, the container can typically be disposed of as regular laboratory glass or plastic waste. Consult your institutional guidelines for confirmation.
-
-
Spill Management and Cleanup:
-
In the event of a spill, wear appropriate PPE.
-
For solid spills, carefully sweep the material to avoid generating dust and place it in a labeled waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial absorbent pads).
-
Place the contaminated absorbent material into a sealed, labeled waste container for disposal.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Waste Pickup and Disposal:
-
Store the labeled waste containers in a designated satellite accumulation area.
-
Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Quantitative Data Summary
| Property | Value | Source |
| GHS Hazard Codes | H315, H319, H335 | [1][2][3] |
| Transport Classification | Non-hazardous | [1][3][4] |
| Water Hazard Class | 1 (Slightly hazardous) | [1] |
| Form | Solid | [5] |
| Solubility in Ethanol | ~20 mg/mL | [5] |
| Solubility in DMSO | ~14 mg/mL | [5] |
| Solubility in Dimethyl Formamide | ~25 mg/mL | [5] |
| Solubility in PBS (pH 7.2) | ~0.30 mg/mL | [5] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling N-Lactoyl-Phenylalanine
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of N-lactoyl-phenylalanine, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection. The following table summarizes the recommended PPE.[1][2][3]
| PPE Category | Item | Specifications & Remarks |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes.[4] For handling highly reactive or hot chemicals, a face shield worn over goggles is recommended.[5] |
| Hand Protection | Protective Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[1] For prolonged contact or when handling solutions, consider double-gloving or using more robust gloves. Always wash hands after removing gloves. |
| Body Protection | Impervious Clothing | A lab coat is essential to protect personal clothing from contamination.[2][4] For larger quantities or increased splash risk, a full-sleeved apron or chemical-resistant suit may be necessary.[6] Clothing worn in the lab should cover the entire leg; avoid synthetic fibers when working with flammable substances.[5] |
| Respiratory Protection | Suitable Respirator | A respirator may be required if there is a risk of inhaling dust or aerosols, especially in poorly ventilated areas.[4] The need for respiratory protection should be determined by a workplace hazard assessment.[3] |
Operational Plan: Handling and Storage
Handling:
-
Minimize dust and aerosol formation.[4]
-
Use in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Wash hands thoroughly after handling.[7]
Storage:
-
Store in a cool, dry, well-ventilated area.[3]
-
Keep the container tightly closed when not in use.[3]
-
Recommended storage temperature is between 2-8°C or at -20°C for long-term stability.[7]
Experimental Protocol: Preparation of a Stock Solution
This compound is a solid that can be dissolved in various organic solvents or aqueous buffers for experimental use.[7] The following is a general protocol for preparing a stock solution.
Materials:
-
This compound (solid)
-
Solvent of choice (e.g., DMSO, ethanol, PBS)
-
Inert gas (e.g., nitrogen or argon)
-
Appropriate glassware (e.g., vial, beaker)
-
Pipettes and tips
-
Vortex mixer or sonicator
Procedure:
-
Weigh the desired amount of this compound solid in a suitable container.
-
Add the desired volume of the solvent of choice. This compound is soluble in ethanol (~20 mg/ml), DMSO (~14 mg/ml), dimethyl formamide (~25 mg/ml), and PBS (pH 7.2) (~0.30 mg/ml).[7]
-
Purge the container with an inert gas to prevent degradation.[7]
-
Cap the container tightly and vortex or sonicate until the solid is completely dissolved.
-
For biological experiments, further dilutions into aqueous buffers or isotonic saline should be made.[7]
-
It is not recommended to store aqueous solutions for more than one day.[7]
Disposal Plan
Spill Cleanup:
-
In case of a spill, wear appropriate PPE, including a self-contained breathing apparatus if necessary, and avoid dust formation.[6]
-
Absorb liquid spills with a non-combustible material like diatomite or universal binders.[4]
-
For solid spills, carefully sweep or scoop up the material to avoid creating dust.
-
Decontaminate the spill area and equipment by scrubbing with alcohol.[4]
-
Collect all contaminated materials in a sealed container for proper disposal.
Waste Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable country, federal, state, and local regulations.[4]
-
This substance is not classified as hazardous for transport.[4]
Biological Signaling Context
This compound is an exercise-inducible metabolite that has been shown to suppress appetite and impact metabolic signaling.[8][9][10] It is synthesized from lactate and phenylalanine by the enzyme CNDP2.[7][11] Studies have shown that it can disrupt the insulin signaling pathway by reducing the phosphorylation of key proteins like Akt and mTOR.[8]
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. nyu.edu [nyu.edu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. Personal Protective Equipment (PPE); Personal Attire and Hygiene – Laboratory Safety [wp.stolaf.edu]
- 6. kmpharma.in [kmpharma.in]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. N-Lactoyl Phenylalanine Disrupts Insulin Signaling, Induces Inflammation, and Impairs Mitochondrial Respiration in Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (Lac-Phe), >99% purity peptide [novoprolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Lac-Phe - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
